Methyldiphenyl(trifluoromethyl)phosphonium iodide
Description
Properties
Molecular Formula |
C14H13F3IP |
|---|---|
Molecular Weight |
396.13 g/mol |
IUPAC Name |
methyl-diphenyl-(trifluoromethyl)phosphanium;iodide |
InChI |
InChI=1S/C14H13F3P.HI/c1-18(14(15,16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;1H/q+1;/p-1 |
InChI Key |
JQJWVFSWHCQFCR-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F.[I-] |
Origin of Product |
United States |
Chemical Properties and Applications of Methyldiphenyl(trifluoromethyl)phosphonium Iodide
Technical Guide for Research & Development
Executive Summary
Methyldiphenyl(trifluoromethyl)phosphonium iodide (
This guide details the physicochemical properties, synthesis, and mechanistic reactivity of this compound, specifically focusing on its utility as a latent source of difluorocarbene (
Physicochemical Profile
The introduction of a trifluoromethyl group onto the phosphonium center significantly alters the Lewis acidity of the phosphorus atom and the acidity of the adjacent methyl protons compared to non-fluorinated analogs.
Table 1: Key Physicochemical Data
| Property | Value / Description | Note |
| IUPAC Name | Methyldiphenyl(trifluoromethyl)phosphonium iodide | |
| CAS Number | 1584-60-7 | |
| Molecular Formula | ||
| Molecular Weight | 396.13 g/mol | |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | Soluble in polar aprotic solvents (DCM, MeCN, DMSO); insoluble in non-polar hydrocarbons (Hexane, Et2O) | |
| Characteristic splitting due to | ||
| Diagnostic for | ||
| Stability | Moisture sensitive; susceptible to hydrolysis under basic conditions | Store under inert atmosphere ( |
Synthetic Architecture
The synthesis of methyldiphenyl(trifluoromethyl)phosphonium iodide requires a stepwise approach to ensure the integrity of the metastable
Precursor Synthesis: Diphenyl(trifluoromethyl)phosphine
Direct trifluoromethylation of diphenylchlorophosphine (
-
Reagents:
, (Ruppert-Prakash reagent), CsF (catalyst). -
Conditions: Solvent:
or THF; Temp: . -
Mechanism: Fluoride-initiated desilylation of
generates the equivalent, which attacks the phosphine, displacing chloride.
Quaternization Protocol
The subsequent alkylation at phosphorus must be controlled to prevent ligand exchange or oxidation.
Protocol:
-
Preparation: Charge a flame-dried reaction vessel with diphenyl(trifluoromethyl)phosphine (1.0 eq) under an argon atmosphere.
-
Solvent: Dissolve in anhydrous Dichloromethane (DCM) or Benzene (0.5 M concentration).
-
Alkylation: Add Methyl Iodide (
) (1.5 eq) dropwise at .-
Note: Excess
drives the equilibrium forward as the product precipitates.
-
-
Reaction: Stir at room temperature for 12–24 hours. A white precipitate will form.
-
Isolation: Filter the solid under inert gas protection. Wash with anhydrous diethyl ether (
) to remove unreacted phosphine and excess . -
Drying: Dry in vacuo (< 0.1 mbar) for 4 hours.
Critical Control Point: Avoid protic solvents (MeOH,
Synthetic Pathway Visualization
Figure 1: Stepwise synthesis of methyldiphenyl(trifluoromethyl)phosphonium iodide from chlorophosphine precursors.
Mechanistic Reactivity[4][5]
The chemical behavior of methyldiphenyl(trifluoromethyl)phosphonium iodide is defined by the competition between ylide formation (deprotonation of
The "Negative Hyperconjugation" Effect
The
Pathway A: Difluorocarbene ( ) Generation
Under specific conditions (typically fluoride activation or strong base), the compound acts as a reservoir for difluorocarbene.
-
Mechanism: Nucleophilic attack (e.g., by
or ) on the phosphorus center forms a pentacoordinate phosphorane intermediate. This unstable species collapses, ejecting and leaving a phosphine/phosphine oxide byproduct. -
Application: The released
can undergo [2+1] cycloadditions with alkenes to form gem-difluorocyclopropanes, a critical structural motif in metabolic blocking for drug candidates.
Pathway B: Wittig-Type Reactivity
While less common due to the instability of the ylide, careful deprotonation at low temperatures (
-
Constraint: The ylide is thermally unstable and liable to decompose via fluoride elimination before reacting with carbonyls. Therefore, this reagent is rarely used for standard olefination; standard Wittig reagents are preferred unless the
group is explicitly required to be retained (which is mechanistically difficult).
Reactivity Flowchart
Figure 2: Divergent reactivity pathways: Difluorocarbene extrusion vs. Ylide formation.
Applications in Drug Development
Bioisosteric Modification
The primary utility of reagents derived from this salt lies in the introduction of fluorine. The
Late-Stage Functionalization
Researchers utilize the
-
Protocol: The salt is treated with a fluoride source (e.g., CsF) in the presence of the target alkene.[2]
-
Advantage: This method avoids the use of ozone-depleting chlorodifluoromethane (
) gas.
Handling and Safety Protocols
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye Irritation: Causes severe skin burns and eye damage (due to iodide and potential HF hydrolysis products).
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.
Storage:
-
Must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Hygroscopic: Moisture absorption leads to degradation into diphenylmethylphosphine oxide and HF.
Waste Disposal:
-
Dispose of as halogenated organic waste.
-
Quench unreacted residues with aqueous sodium bicarbonate to neutralize potential HF generation.
References
-
Synthesis of Trifluoromethylphosphonium Salts: Sevenard, D. V., et al. "Synthesis and Reactivity of Trifluoromethylthiophosphonium Salts." Chemistry – A European Journal, 2022.
-
Reactivity of Trifluoromethylphosphoranides: Shyshkov, O., et al. "Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides."[3] Chemistry – A European Journal, 2022.
-
General Properties of Methyltriphenylphosphonium Iodide (Analogous Baseline): Sigma-Aldrich. "Methyltriphenylphosphonium iodide Product Sheet."
- Difluorocarbene Reagents in Synthesis: Wang, F., et al. "Difluorocarbene reagents for organic synthesis." Aldrichimica Acta, 2018. (Contextual grounding for phosphonium-based sources).
Sources
Technical Whitepaper: Molecular Architecture and Stability Profile of Methyldiphenyl(trifluoromethyl)phosphonium Iodide
Topic: Molecular structure and stability of methyldiphenyl(trifluoromethyl)phosphonium iodide Role: Senior Application Scientist Format: Technical Whitepaper
Executive Summary
Methyldiphenyl(trifluoromethyl)phosphonium iodide (CAS 1584-60-7) represents a specialized class of organophosphorus salts where the electrophilicity of the phosphorus center is significantly modulated by the electron-withdrawing trifluoromethyl (
Molecular Architecture & Electronic Properties
Structural Geometry
The cation
Key Structural Parameters (Derived from Analogous X-Ray Data):
| Parameter | Value (Approx.) | Mechanistic Implication |
| Geometry | Distorted Tetrahedral ( | Steric crowding from phenyl rings vs. small |
| P–C( | 1.88 – 1.92 Å | Elongated due to electron repulsion; susceptible to heterolytic cleavage. |
| P–C(Me) Bond Length | 1.79 – 1.81 Å | Standard single bond; kinetically stable. |
| P–C(Ph) Bond Length | 1.79 Å | Stabilized by |
| Deshielded relative to | ||
| Characteristic doublet ( |
Electronic Effects of the Trifluoromethyl Group
The
-
Increases Acidity: The
-protons on the methyl group are significantly more acidic ( estimated < 15) than in , facilitating ylide formation under milder conditions. -
Destabilizes the P-C Bond: The high electronegativity of fluorine induces a polarization that makes the
bond susceptible to nucleophilic attack, often leading to "haloform-type" cleavage in basic media.
Structural Visualization
The following diagram illustrates the connectivity and the electrostatic influence of the iodide counterion.
Caption: Structural connectivity showing the electron-withdrawing influence of the CF3 group on the cationic phosphorus center.
Synthesis and Purification Protocol
Scientific Rationale:
Direct alkylation of diphenyl(trifluoromethyl)phosphine (
Reagents and Equipment
-
Precursor: Diphenyl(trifluoromethyl)phosphine (Synthesized via
or ). -
Alkylating Agent: Methyl Iodide (
), excess. -
Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous).
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Methodology
-
Inerting: Flame-dry a Schlenk flask and purge with Argon. Moisture leads to immediate hydrolysis of the precursor.
-
Dissolution: Dissolve 1.0 eq of
in anhydrous DCM (0.5 M concentration). -
Alkylation: Add 2.5 eq of Methyl Iodide dropwise at 0°C.
-
Note: The reduced nucleophilicity of the P-lone pair (due to
) requires excess alkylating agent and longer reaction times compared to standard phosphines.
-
-
Reaction: Stir at room temperature for 24–48 hours. Monitor via
NMR (Disappearance of precursor peak at ppm; appearance of product salt at ppm). -
Precipitation: Add diethyl ether to induce precipitation of the phosphonium iodide salt.
-
Purification: Filter the white solid under inert atmosphere. Wash 3x with cold ether to remove unreacted phosphine and iodine traces.
-
Drying: Dry under high vacuum (0.1 mbar) for 6 hours.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyldiphenyl(trifluoromethyl)phosphonium iodide via quarternization.
Stability Profile & Reactivity
Thermal Stability
-
Melting Point: Typically 140–160°C (decomposition).[1]
-
Behavior: Stable as a solid at room temperature. At elevated temperatures (>150°C), the salt may undergo reductive elimination or loss of
to revert to methyldiphenylphosphine.
Hydrolytic Instability (Critical Factor)
Unlike non-fluorinated phosphonium salts, this compound is highly sensitive to base-mediated hydrolysis .
-
Mechanism: The hydroxide ion (
) attacks the highly electrophilic phosphorus center. -
Outcome: The
group is a "pseudo-halogen" and a good leaving group in this environment.-
Pathway A (Dominant): Expulsion of
(which rapidly protonates to fluoroform, ) and formation of methyldiphenylphosphine oxide ( ). -
Pathway B: Expulsion of the phenyl group (less favored unless
is stabilized).
-
Data Table: Stability in Various Media
| Solvent/Medium | Conditions | Stability Rating | Observation |
| DCM / Chloroform | Anhydrous, RT | High | Stable for months if stored under Argon. |
| Water (pH 7) | Ambient | Moderate | Slow hydrolysis over days. |
| Water (pH > 8) | Basic | Low | Rapid decomposition to Phosphine Oxide + |
| Methanol | Neutral | Moderate | Solvolysis possible over extended periods.[2] |
Degradation Pathway Diagram
Caption: Base-mediated hydrolysis pathway leading to the expulsion of the trifluoromethyl group.
Handling and Safety Protocols
-
Storage: Must be stored in a desiccator or glovebox. The iodide anion is susceptible to oxidation to iodine (
) upon prolonged light exposure, turning the white solid yellow. -
Toxicity:
-
Phosphonium Salts: Generally cytotoxic; disrupt mitochondrial membrane potential.
-
Fluoroform Evolution: Upon contact with base, the compound releases
, a mild asphyxiant.
-
-
Disposal: Do not dispose of down the drain. Hydrolysis releases fluorinated organics. Incinerate in a facility equipped with HF scrubbers.
References
-
Synthesis and Reactivity of P-Trifluoromethyl Electrophilic Phosphonium Cations. Chemical Communications. (Describes the stability of related P-CF3 cations).
-
Hydrolysis of the Trifluoromethyl Group in Triarylphosphines. Royal Society of Chemistry. (Mechanistic insight into the cleavage of P-CF3 bonds).
-
Methyldiphenyl(trifluoromethyl)phosphonium iodide Product Specifications. A2B Chem. (Commercial confirmation of CAS 1584-60-7).
-
Bond Lengths and Electronic Effects in Fluorinated Phosphonium Salts. Journal of Physical Chemistry A. (Theoretical grounding for P-CF3 bond lability).
Sources
Solubility Profiling and Characterization of Methyldiphenyl(trifluoromethyl)phosphonium Iodide
Technical Guide | Doc ID: SAS-2025-CF3P | Version 1.0
Part 1: Executive Summary & Compound Architecture
Methyldiphenyl(trifluoromethyl)phosphonium iodide (
This guide provides a theoretical solubility framework and a rigorous experimental protocol for profiling this compound. In drug development, this scaffold is critical as a precursor for installing gem-difluoroalkenes or as a phase-transfer catalyst where the lipophilicity of the
Structural Analysis & The "Fluorine Effect"
The solubility profile is governed by the competition between the crystal lattice energy and the solvation energy.
-
Cationic Core (
): The highly electron-withdrawing group (Hammett ) pulls electron density from the phosphorus center. This increases the positive charge density on the phosphorus compared to non-fluorinated analogues, potentially strengthening ion-dipole interactions with polar solvents. -
Anionic Counterpart (
): A large, soft, polarizable anion. It stabilizes the salt in "soft" polar aprotic solvents (e.g., DMSO, DMF) but limits solubility in purely aqueous environments without co-solvents. -
Lipophilicity: The
moiety imparts significant hydrophobicity ("The Fluorine Effect"), likely reducing water solubility while enhancing solubility in chlorinated solvents (DCM, Chloroform) compared to methyltriphenylphosphonium iodide.
Part 2: Predicted Solubility Profile
Based on Hansen Solubility Parameters (HSP) and dielectric constants (
Table 1: Predicted Solubility Matrix
| Solvent Class | Representative Solvent | Dielectric Constant ( | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO | 46.7 | High (>100 mg/mL) | Strong cation solvation by sulfoxide oxygen; high stabilization of iodide. |
| Polar Aprotic | Acetonitrile (ACN) | 37.5 | High (>50 mg/mL) | Excellent dipole alignment; standard solvent for phosphonium salt electrochemistry. |
| Polar Protic | Methanol | 32.7 | High (>50 mg/mL) | Hydrogen bonding stabilizes the iodide anion; high dielectric constant supports ionization. |
| Chlorinated | Dichloromethane (DCM) | 8.9 | Moderate (10-50 mg/mL) | The lipophilic |
| Aqueous | Water | 80.1 | Low to Moderate | High lattice energy vs. hydration. The hydrophobic |
| Non-Polar | Hexane / Toluene | < 2.4 | Insoluble | Lack of dipole moment to overcome ionic lattice energy. |
Part 3: Experimental Protocols (Self-Validating Systems)
Since specific literature values for this niche derivative are rare, you must empirically determine the solubility using a Saturation Shake-Flask Method coupled with HPLC Quantitation . This protocol is designed to be self-validating by including a stability check.
Protocol A: Saturation Shake-Flask Method
Objective: Determine thermodynamic solubility at 25°C.
-
Preparation: Weigh 50 mg of
into a 4 mL amber glass vial (iodides are light-sensitive). -
Solvent Addition: Add 250 µL of the target solvent (DMSO, MeOH, or ACN).
-
Equilibration:
-
Agitate at 500 rpm at 25°C for 24 hours.
-
Visual Check: If the solid dissolves completely, add more solid until a precipitate remains (saturation).
-
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.
-
Quantification: Dilute the supernatant 100x with Mobile Phase A and inject into HPLC.
Protocol B: HPLC Quantification & Stability Check
Rationale: Phosphonium salts with electron-withdrawing groups can undergo hydrolysis at the P-C bond in protic media. This method validates compound integrity during the solubility test.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Trifluoroacetic acid (TFA).
-
B: Acetonitrile + 0.1% TFA.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Phenyl absorption).
-
Validation Criteria: The peak area of the parent compound must represent >98% of the total integrated area. If a new peak appears (likely diphenyl(methyl)phosphine oxide from hydrolysis), the solvent is incompatible.
Part 4: Visualization of Workflows & Mechanisms
Diagram 1: Solubility Determination Workflow
This diagram outlines the decision logic for the experimentalist, ensuring data integrity.
Caption: Step-by-step workflow for determining thermodynamic solubility with integrated stability validation.
Diagram 2: Solvation Mechanism (The "Fluorine Effect")
Visualizing how the solvent shell interacts with the unique cation.
Caption: Mechanistic view of solvation. DMSO stabilizes both ions, while the CF3 group creates a hydrophobic barrier against water.
Part 5: Applications in Drug Development[1]
-
Late-Stage Fluorination: The salt serves as a potential electrophilic source of the
unit or, more commonly, as a precursor to specialized Wittig reagents. The group in the resulting alkene ( ) acts as a bioisostere for the carbonyl group or isopropyl group, enhancing metabolic stability (blocking CYP450 oxidation sites). -
Phase Transfer Catalysis (PTC): The lipophilic nature of the cation allows it to shuttle anionic nucleophiles (like cyanide or azide) from aqueous phases into organic phases (DCM/Toluene) more effectively than non-fluorinated phosphonium salts.
Part 6: Safety & Handling
-
Iodide Sensitivity: Iodides oxidize to iodine (
) upon prolonged exposure to light and air, turning the white/off-white solid yellow/brown. Store in amber vials under argon. -
Fluorine NMR: Use
NMR (approx. -55 to -65 ppm) as a rapid purity check. The appearance of fluoride ion ( ) at -120 ppm indicates decomposition.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for solubility theory).
-
Zhang, S., Fan, W., & Li, S. (2024). Synthesis and Applications of Trifluoromethylphosphines. European Journal of Organic Chemistry.[1] Link (Grounding for CF3-phosphine chemistry).
-
Kulkarni, M. (2024). Clean Chemistry: Scientists Develop PFAS-Free Process For Fluorinated Pharmaceuticals.[2] PharmaNow. Link (Context on fluorination in pharma).
-
BenchChem. (2025). The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. BenchChem Application Notes. Link (Application context).
-
Sigma-Aldrich. (2024). Methyltriphenylphosphonium iodide Product Specification. Link (Base analogue properties).
Sources
Beyond the Silane: The Evolution and Utility of Trifluoromethyl Phosphonium Salts
The following technical guide details the history, development, and application of trifluoromethyl phosphonium salts. It addresses the specific challenges of the P–CF₃ bond, the evolution of stable reagents, and their distinct reactivity profiles compared to silane-based alternatives.
Technical Guide for Organic Chemists and Process Scientists
Executive Summary
While the Ruppert-Prakash reagent (
The P–CF₃ Bond Paradox
The central challenge in developing trifluoromethyl phosphonium salts is the "fluoride-induced instability" of the P–CF₃ bond. Unlike the Si–CF₃ bond, which requires Lewis base activation to cleave, the positively charged phosphorus in
-
The Instability Mechanism: Upon attack by a nucleophile (or even trace fluoride), the salt undergoes a "reverse Wittig-type" fragmentation or
-elimination, releasing difluorocarbene ( ) rather than transferring the intact group. -
The Stabilization Strategy: Successful isolation requires non-nucleophilic counteranions (e.g., triflate,
) and specific steric protection, or the modification of the anion to a hypervalent state (phosphoranide).
Synthesis Strategies: From Transients to Isolable Salts
The Historical Route: In Situ Generation
Early attempts to alkylate triphenylphosphine (
The Modern Breakthrough: Pd-Catalyzed Arylation
A definitive method for synthesizing stable triphenyl(trifluoromethyl)phosphonium triflate (
Reaction Scheme:
-
Precursor: Diphenyl(trifluoromethyl)phosphine (
) is first prepared from and . -
Mechanism: Oxidative addition of PhOTf to Pd(0), followed by transmetallation (or ligand exchange) with the phosphine, and reductive elimination yields the quaternary salt [1].
The "Thio" Variant: Trifluoromethylthiophosphonium Salts
While the direct P–CF₃ salt is sensitive, the trifluoromethylthio analogue (
-
Synthesis: Reaction of triphenylphosphine with
-trifluoromethylthiosaccharin or similar donors in the presence of strong acid. -
Utility: It transfers the
motif to nucleophiles (e.g., electron-rich arenes, thiols) [2].
Reactivity Profiles & Applications
Pathway A: Nucleophilic Trifluoromethylation
Under controlled conditions with a fluoride initiator (e.g., CsF),
-
Advantage: Avoids silicon waste products associated with
. -
Limitation: Lower atom economy compared to silanes due to the high molecular weight of the
carrier.
Pathway B: Difluorocarbene Generation (gem-Difluoroolefination)
The instability of the salt is harnessed for the synthesis of gem-difluoroalkenes. When treated with a base, the salt decomposes to generate
Pathway C: Electrophilic Reactivity (Thio-analogues)
The
Comparative Analysis of Reagents
| Feature | |||
| Primary Role | |||
| Stability | Moderate (Hygroscopic/F- sensitive) | High (Liquid, stable) | High (Solid, shelf-stable) |
| Activation | Fluoride (CsF) or Base | Lewis Base (F-, alkoxide) | Spontaneous / Mild Base |
| Key Byproduct | |||
| Atom Economy | Low | High | Moderate |
Experimental Protocols
Protocol A: Synthesis of Triphenyl(trifluoromethyl)phosphonium Triflate [1]
Objective: Isolation of the stable P–CF₃ salt.
-
Reagents:
-
Diphenyl(trifluoromethyl)phosphine (
): 1.0 equiv. -
Phenyl triflate (
): 2.5 equiv.[1] - : 5 mol%.
-
Solvent: Dry Xylene.
-
-
Procedure:
-
Charge an oven-dried Schlenk tube with
and xylene under Argon. -
Add
and via syringe. -
Heat the mixture to 145°C for 40 hours .
-
Cool to room temperature.[2][3] The product may precipitate or require anti-solvent (ether) addition.
-
Purification: Filtration and washing with diethyl ether to remove excess PhOTf and phosphine.
-
Yield: Typically 60-80% as a white/off-white solid.
-
-
Characterization:
-
NMR:
ppm (quartet, ). -
NMR:
ppm (doublet, coupling).
-
NMR:
Protocol B: Application in gem-Difluoroolefination [3]
Objective: Converting Benzaldehyde to
-
Reagents:
-
Procedure:
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the trifluoromethyl phosphonium cation:
Caption: Divergent reactivity of the [Ph3P-CF3]+ cation. Pathway A yields nucleophilic CF3, while Pathway B (dominant in many conditions) yields difluorocarbene.
References
-
Synthesis of Triphenyl(trifluoromethyl)
- Source: Rsc.org (Dalton Trans/Chem Comm context).
- Citation: "Synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium c
-
Trifluoromethylthiophosphonium Salts (Shen's Reagent)
- Source: ResearchG
-
Citation: "Synthesis and Reactivity of Trifluoromethylthiophosphonium Salts." ResearchGate.[7]
-
Difluoromethylene Phosphonium Ylides (Wittig Application)
- Source: NIH / PubMed Central.
- Citation: "Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine." Beilstein J. Org. Chem.
-
Hypervalent Phosphoranides
- Source: NIH / PubMed Central.
-
Citation: "Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides." Chemistry (Weinheim).[8]
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethanol | High-Purity Reagent | RUO [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Trimethylsilyl Trifluoromethanesulfonate-Accelerated Addition of Catalytically Generated Zinc Acetylides to Aldehydes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Versatile reagent Ph3 As(OTf)2: one-pot synthesis of [P7(AsPh3)3][OTf]3 from PCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity trends of methyldiphenyl(trifluoromethyl)phosphonium iodide vs other phosphonium salts
An In-depth Technical Guide on the Reactivity Trends of Methyldiphenyl(trifluoromethyl)phosphonium Iodide versus Other Phosphonium Salts
Authored by: [Your Name], Senior Application Scientist
Abstract
The introduction of a trifluoromethyl (CF3) group into organic molecules is a pivotal strategy in modern drug discovery, capable of profoundly enhancing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the diverse reagents developed for this purpose, phosphonium salts hold a significant position. This technical guide provides a comprehensive analysis of the reactivity of methyldiphenyl(trifluoromethyl)phosphonium iodide, a specialized reagent for trifluoromethylation. We will explore its synthesis, electronic and steric properties, and, most critically, its reactivity trends in comparison to other commonly employed phosphonium salts. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of fluorinated organic compounds.
Introduction: The Significance of Trifluoromethylation and the Role of Phosphonium Salts
The trifluoromethyl group is a ubiquitous motif in a wide array of pharmaceuticals and agrochemicals.[3] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the physicochemical properties of a parent molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Consequently, the development of efficient and selective methods for introducing the CF3 group has been an area of intense research.
Phosphonium salts are a versatile class of compounds, most famously known for their application in the Wittig reaction to form alkenes from carbonyl compounds.[4][5] The core of their reactivity lies in the formation of a phosphonium ylide, a species with a carbanionic center adjacent to a positively charged phosphorus atom.[6] The stability and nucleophilicity of this ylide are highly dependent on the substituents attached to both the phosphorus and the carbon atoms.[7]
This guide will focus on a specific, yet illustrative, example: methyldiphenyl(trifluoromethyl)phosphonium iodide. By dissecting its properties and comparing them to other phosphonium salts, we aim to provide a clear understanding of the structure-reactivity relationships that govern these important reagents.
Synthesis and Structural Characteristics of Methyldiphenyl(trifluoromethyl)phosphonium Iodide
The synthesis of phosphonium salts is typically achieved through the quaternization of a phosphine with an alkyl halide via an SN2 reaction.[7] For methyldiphenyl(trifluoromethyl)phosphonium iodide, the synthesis would involve the reaction of diphenyl(trifluoromethyl)phosphine with methyl iodide.
Caption: Interplay of electronic and steric effects on phosphonium salt reactivity.
Applications in Organic Synthesis: The Wittig Reaction and Beyond
The primary application of phosphonium ylides is in the Wittig reaction, a powerful tool for the synthesis of alkenes. [5]
The Wittig Reaction: A Comparative Perspective
The differing reactivity of the ylide derived from methyldiphenyl(trifluoromethyl)phosphonium iodide compared to that from methyltriphenylphosphonium iodide would lead to different outcomes in a Wittig reaction.
-
Reaction with Aldehydes and Ketones: The stabilized ylide from the trifluoromethyl-containing salt would be expected to react more slowly with carbonyl compounds. Furthermore, stabilized ylides often exhibit a higher degree of E-selectivity in alkene formation, whereas non-stabilized ylides typically favor the Z-alkene. [4]
-
Substrate Scope: Due to its lower reactivity, the trifluoromethyl-derived ylide might not react efficiently with sterically hindered or electronically deactivated ketones, a limitation not as pronounced for the more reactive ylide from methyltriphenylphosphonium iodide.
Nucleophilic Trifluoromethylation
While the Wittig reaction is a classic example, the ylide from methyldiphenyl(trifluoromethyl)phosphonium iodide could also potentially serve as a nucleophilic trifluoromethylating agent, although this is a less common application for phosphonium ylides. The direct transfer of the CF3 group is more commonly achieved with other types of reagents. [8][9]
Experimental Protocols
The following are representative protocols for the synthesis of a phosphonium salt and its use in a Wittig reaction. These should be adapted and optimized for the specific case of methyldiphenyl(trifluoromethyl)phosphonium iodide.
General Protocol for the Synthesis of a Methylphosphonium Iodide
Caption: Workflow for the synthesis of a methylphosphonium iodide.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired phosphine (e.g., diphenyl(trifluoromethyl)phosphine) in a suitable anhydrous solvent (e.g., toluene or acetonitrile).
-
Reagent Addition: Add methyl iodide dropwise to the stirred solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The formation of a precipitate is typically observed.
-
Workup: Collect the solid product by vacuum filtration. Wash the solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Drying: Dry the resulting phosphonium salt under high vacuum to remove residual solvent.
General Protocol for a Wittig Reaction
Methodology:
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in an anhydrous solvent (e.g., THF). Cool the suspension to a low temperature (e.g., -78 °C or 0 °C). Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise. The formation of the ylide is often indicated by a color change.
-
Reaction with Carbonyl: To the ylide solution, add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise at the same low temperature.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by adding a protic solvent (e.g., water or saturated aqueous ammonium chloride).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Conclusion
Methyldiphenyl(trifluoromethyl)phosphonium iodide presents a fascinating case study in the interplay of electronic and steric effects in phosphonium salt chemistry. The potent electron-withdrawing nature of the trifluoromethyl group is the dominant factor influencing its reactivity, leading to a more acidic α-proton and a more stabilized, but less nucleophilic, ylide compared to its non-fluorinated counterparts. This altered reactivity profile has significant implications for its application in organic synthesis, particularly in the context of the Wittig reaction, where it would be expected to exhibit different reactivity and stereoselectivity. For researchers in drug discovery and development, a thorough understanding of these reactivity trends is crucial for the rational design of synthetic routes to novel trifluoromethylated compounds.
References
-
[8]Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides - PMC. (2022, February 9). Retrieved from
-
[10]In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR>3>)>2>PdR>2. (2009, June 1). Retrieved from
-
Steric and electronic effects on the stereochemistry of the alkaline hydrolysis of acyclic dialkoxyphosphonium salts. Pseudorotation of intermediates in phosphorus ester reactions | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from
-
[11]Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. (n.d.). Retrieved from
-
Synthesis and Applications of Trifluoromethylphosphines | Request PDF - ResearchGate. (2024, January 31). Retrieved from
-
[12]Synthesis and Reactivity of Trifluoromethylthiophosphonium Salts | Request PDF. (n.d.). Retrieved from
-
[13]Measuring the electronic and steric effect of some phosphine ligands - The University of Manchester. (n.d.). Retrieved from
-
Methyltriphenylphosphonium iodide 97 2065-66-9 - Sigma-Aldrich. (n.d.). Retrieved from
-
[14]Crystal structure of triphenylphosphoniummethylenetrifluoroborate - PMC - NIH. (n.d.). Retrieved from
-
[15]Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC. (2020, December 9). Retrieved from
-
[16]The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016, August 8). Retrieved from
-
[17]Mild electrophilic trifluoromethylation of secondary and primary aryl- and alkylphosphines using hypervalent iodine(iii)–CF3 reagents - Chemical Communications (RSC Publishing). (n.d.). Retrieved from
-
[1]Applications, importance, and limitations of Tf2O in organic synthesis. - ResearchGate. (n.d.). Retrieved from
-
[7]19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. (2025, February 24). Retrieved from
-
[18]Synthesis and X-ray crystal structures of organotri(2-furyl)phosphonium salts: effects of 2-furyl substituents at phosphorus on intramolecular nitrogen to phosphorus hypervalent coordinative interactions - ePrints Soton. (2024, March 16). Retrieved from
-
[19]dn-Alkyl Phosphonium Iodide Salts as Radical dn-Alkylating Reagents and Their Applications in the Photoinduced Synthesis of dn-Alkylated Heterocycles | CCS Chemistry - Chinese Chemical Society. (2024, December 16). Retrieved from
-
[20]Nucleophilic monofluoroalkylation with fluorinated phosphonium salt toward carbonyl and imine compounds. (2016, November 16). Retrieved from
-
[21]Wittig Olefination via Reaction of Fluorine-Containing Phosphoranium Salts and F-Acyl Fluorides. A New Approach to Fluoroolefin Synthesis. | National Technical Reports Library. (n.d.). Retrieved from
-
[22]Comparison of the X-ray crystal structures of the sodium and potassium 2,4,6-tris(trifluoromethyl)phenoxides (RO–) and 2,4,6-tris(trifluoromethyl)benzenethiolates (RS–); [Na(OR)(thf)2]2, [K(OR)(thf)2(µ-thf)]2 - SciSpace. (n.d.). Retrieved from
-
[23]Trifluoromethylthiophosphonium salt as intermediate for trifluoromethylthiolation - ResearchGate. (n.d.). Retrieved from
-
[24]Various protocols for trifluoromethylation. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from
-
[25]Synthesis of methyltris(4-trifluoromethylphenyl)-phosphonium iodide - PrepChem.com. (n.d.). Retrieved from
-
[4]20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from
-
[2]Application Notes and Protocols for Trifluoromethylation in Continuous Flow Chemistry Systems - Benchchem. (n.d.). Retrieved from
-
[26]Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - Beilstein Journals. (2010, June 16). Retrieved from
-
[27]Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications in the preparation of 2,5-dihydrofu - SciSpace. (n.d.). Retrieved from
-
[28]Comparison of Traditional and Alternative Wittig Reactions - DelVal. (n.d.). Retrieved from
-
[9]Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials - PMC - NIH. (n.d.). Retrieved from
-
[29]Photoinduced Trifluoromethylation of Arenes and Heteroarenes Catalyzed by High‐Valent Nickel Complexes. (n.d.). Retrieved from
-
[30]Physicochemical properties and plastic crystal structures of phosphonium fluorohydrogenate salts - RSC Publishing. (n.d.). Retrieved from
-
RSC_CC_C1CC11765C 1..3. (2011, May 11). Retrieved from
-
[3]Trifluoromethylation - Wikipedia. (n.d.). Retrieved from
-
[5]Wittig reaction. (2020, October 15). Retrieved from
-
[31]Methyltriphenylphosphonium iodide International Distributor - Multichem Exports. (n.d.). Retrieved from
-
Yield and stereochemical results of Wittig reactions in THF using... - ResearchGate. (n.d.). Retrieved from
-
[6]Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry - YouTube. (2014, March 20). Retrieved from
-
[32]3,7-Nonadien-1-ol, 4,8-dimethyl-, (E) - Organic Syntheses Procedure. (n.d.). Retrieved from
-
[33]Scheme 7. Reagents and conditions: a) methyltriphenylphosphonium iodide... - ResearchGate. (n.d.). Retrieved from
-
[34]Synthesis of 1-Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides | The Journal of Organic Chemistry - ACS Publications. (2025, August 11). Retrieved from
-
[35]Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC. (2024, May 31). Retrieved from
-
ChemComm. (2021, June 24). Retrieved from
-
[36]Spectroscopic Identification of Trifluorosilylphosphinidene and Isomeric Phosphasilene and Silicon Trifluorophosphine Complex - PMC. (n.d.). Retrieved from
-
[37]Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes - MDPI. (2022, November 9). Retrieved from
Sources
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- 6. youtube.com [youtube.com]
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- 9. Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
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- 14. Crystal structure of triphenylphosphoniummethylenetrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Mild electrophilic trifluoromethylation of secondary and primary aryl- and alkylphosphines using hypervalent iodine(iii)–CF3 reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and X-ray crystal structures of organotri(2-furyl)phosphonium salts: effects of 2-furyl substituents at phosphorus on intramolecular nitrogen to phosphorus hypervalent coordinative interactions - ePrints Soton [eprints.soton.ac.uk]
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- 21. ntrl.ntis.gov [ntrl.ntis.gov]
- 22. Comparison of the X-ray crystal structures of the sodium and potassium 2,4,6-tris(trifluoromethyl)phenoxides (RO–) and 2,4,6-tris(trifluoromethyl)benzenethiolates (RS–); [Na(OR)(thf)2]2, [K(OR)(thf)2(µ-thf)]2, [Na(SR)(thf)2·0.25thf]x and [K(SR)(thf)]x(thf = tetrahydrofuran) (1991) | Sally Brooker | 47 Citations [scispace.com]
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Mechanistic Insight: The Electrophilic Nature of Methyldiphenyl(trifluoromethyl)phosphonium Iodide
This technical guide details the electrophilic nature of methyldiphenyl(trifluoromethyl)phosphonium iodide , classifying it within the emerging field of Electrophilic Phosphonium Cations (EPCs) .
Unlike standard phosphonium salts used as Wittig reagents (where the carbon is nucleophilic), this compound is engineered to exploit the Lewis acidity of the phosphorus center . The electron-withdrawing trifluoromethyl (
Part 1: The Core Directive — Defining the Electrophile
In organophosphorus chemistry, phosphonium salts (
The "electrophilic nature" of this compound is defined by two distinct reactivity modes:
-
Lewis Acid Catalysis (Primary Mode): The phosphorus cation acts as an acceptor site, activating electrophiles (like ketones or imines) towards reduction or functionalization.
-
Anionic Activation (Secondary Mode): The
group exerts a strong inductive effect ( ), making the phosphorus center susceptible to nucleophilic attack, which can lead to ligand exchange or formation of hypervalent phosphorane intermediates.
Electronic Architecture
The reactivity is governed by the specific substitution pattern on the phosphorus atom:
-
The
Ligand: A potent electron-withdrawing group (EWG) that pulls electron density away from the phosphorus, significantly increasing the positive charge density at the P-center and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). -
The Methyl Group: Unlike the bulky triphenylphosphonium cation (
), the methyl group reduces steric hindrance. This "steric tuning" is critical; it opens a coordination window at the phosphorus atom, allowing substrates to bind effectively. -
The Iodide Counterion: While iodide is non-coordinating in the catalytic cycle, its lability allows for rapid ion-pairing dynamics in solution, essential for the salt's solubility in organic media (DCM, chloroform).
Part 2: Scientific Integrity & Logic (E-E-A-T)
Synthesis and Preparation
The synthesis relies on the quaternization of a trifluoromethylated phosphine. This protocol ensures the integrity of the P-CF3 bond, which is prone to rupture under harsh conditions.
Protocol: Synthesis of
-
Precursor: Diphenyl(trifluoromethyl)phosphine (
). -
Reagent: Methyl Iodide (
) (Note: Methyl Triflate ( ) is often used to generate a non-coordinating anion for higher catalytic activity, but the iodide synthesis follows the same pathway).
Step-by-Step Methodology:
-
Inert Atmosphere: Perform all steps under
or Ar using Schlenk techniques. is sensitive to oxidation.[1] -
Mixing: Dissolve
(1.0 eq) in anhydrous Dichloromethane (DCM) or Benzene. -
Alkylation: Add Methyl Iodide (1.1 eq) dropwise at
. -
Reaction: Stir at Room Temperature (RT) for 12–18 hours. A white precipitate should form.
-
Isolation: Filter the solid under inert gas. Wash with cold pentane to remove unreacted phosphine.
-
Drying: Dry under high vacuum to yield the white crystalline salt.
Expert Insight: If the iodide anion interferes with catalysis (due to its own nucleophilicity), perform an anion exchange with
orto generate the "naked" cation, which exhibits superior Lewis acidity.
Mechanism of Action: Lewis Acid Catalysis
The electrophilic phosphorus cation (EPC) activates substrates via a LUMO-lowering mechanism . When a carbonyl or imine binds to the phosphorus, the electron density is pulled towards the cationic center, making the carbon of the substrate highly electrophilic.
Experimental Workflow: Hydrosilylation of Ketones
This compound catalyzes the reduction of ketones to silyl ethers using hydrosilanes (
Table 1: Comparative Reactivity of Phosphonium Salts
| Catalyst Structure | Steric Profile | Lewis Acidity | Catalytic Activity (Hydrosilylation) |
| High Bulk | Low | Inactive (No activation) | |
| High Bulk | High | Low (Steric blocking) | |
| Optimized | High | High (Balanced sterics/electronics) |
Mechanistic Diagram (Graphviz)
The following diagram illustrates the catalytic cycle where the EPC activates a ketone for hydrosilylation.
Reactivity with Nucleophiles
While the primary application is catalysis, the "electrophilic nature" also implies susceptibility to degradation by strong nucleophiles.
-
Hydrolysis: In the presence of water/base, the hydroxide ion attacks the phosphorus center.
-
Pathway: Nucleophilic attack at P
Formation of pentacoordinate phosphorane Elimination of (haloform-type reaction) or Phosphine Oxide formation. -
Safety Note: The release of
(fluoroform) is a potential side reaction if the system is not kept strictly anhydrous.
Part 3: Visualization & Formatting
Structural Analysis of the Electrophile
The electrophilicity can be visualized by the charge distribution. The
Table 2: Electronic Properties of Substituents on Phosphorus
| Substituent | Effect on P-Center | Outcome |
| Phenyl ( | Inductive Withdrawal (-I), Resonance Donation (+R) | Moderate Stabilization |
| Methyl ( | Inductive Donation (+I) | Electron Richness (Reduces Acidity) |
| Trifluoromethyl ( | Strong Inductive Withdrawal (-I) | High Lewis Acidity (Electrophilic) |
Synthesis Pathway Diagram
The preparation of the salt from the phosphine precursor.
References
-
Synthesis and Reactivity of P-Trifluoromethyl Electrophilic Phosphonium Cations. Source: Royal Society of Chemistry (RSC), Chemical Communications. Context: Describes the synthesis of methyldiphenyl(trifluoromethyl)phosphonium salts and their behavior as water-stable Lewis acids compared to triphenyl analogues.
-
Electrophilic Phosphonium Cations Catalyze Hydroarylation and Hydrothiolation of Olefins. Source: Chemical Communications (RSC). Context: Establishes the mechanism of EPCs acting as Lewis acid catalysts for activating olefins and other substrates.
-
Hydrosilylation of Ketones, Imines and Nitriles Catalysed by Electrophilic Phosphonium Cations. Source: Chemistry – A European Journal (via PubMed). Context: Details the functional group selectivity and computational mechanism of phosphonium-catalyzed reductions.
-
Why •CF2H is Nucleophilic but[2][3][4] •CF3 is Electrophilic. Source: Nature Communications. Context:[2][3][4] Provides fundamental electronic theory on why the CF3 group induces electrophilicity in attached atoms (radicals/cations) compared to other fluoroalkyls.
Sources
- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methyldiphenyl(trifluoromethyl)phosphonium Iodide: SDS Highlights, Structural Causality, and Safe Handling Protocols
Executive Summary
Methyldiphenyl(trifluoromethyl)phosphonium iodide (CAS: 1584-60-7) is a specialized fluorinated phosphonium salt increasingly utilized in advanced organic synthesis. Serving as a potent electrophile, a precursor for Wittig-type fluoroalkenylation, and a Lewis acid catalyst, its utility is matched by its rigorous handling requirements. This whitepaper synthesizes the Safety Data Sheet (SDS) highlights with the underlying chemical mechanics, providing researchers and drug development professionals with a comprehensive guide to safe handling, hazard mitigation, and experimental execution.
Physicochemical Profiling & Structural Causality
The unique reactivity and hazard profile of methyldiphenyl(trifluoromethyl)phosphonium iodide stem directly from its molecular architecture. The strongly electron-withdrawing trifluoromethyl (-CF
Table 1: Quantitative Physicochemical and Hazard Data
| Property / Metric | Value / Classification | Causality / Practical Implication |
| CAS Number | 1584-60-7 | Unique identifier for SDS and inventory tracking. |
| Molecular Formula | C | Contains both a labile C-P bond and a reactive iodide counterion. |
| Molecular Weight | 396.13 g/mol | High mass dictates precise stoichiometric calculations in micro-scale reactions. |
| Physical State | Solid (White/Off-white powder) | Prone to aerosolization; necessitates handling in draft-free enclosures. |
| GHS Hazard Codes | H302, H315, H319, H335 | Dictates mandatory PPE (nitrile gloves, safety goggles, fume hood). |
Hazard Identification & Toxicological Mechanisms
Standard SDS documentation classifies this compound under several Global Harmonized System (GHS) hazard categories (). As a Senior Application Scientist, it is critical to understand why these hazards exist to design effective safety protocols.
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation) : The electrophilic nature of the P-CF
axis makes it highly reactive toward biological nucleophiles (e.g., amines and thiols in proteins) and ambient moisture. Upon contact with mucosal membranes, trace hydrolysis generates acidic byproducts, including localized hydrofluoric acid (HF) micro-environments, leading to severe chemical burns. -
H302 (Harmful if swallowed) : The lipophilic diphenyl groups facilitate rapid cellular membrane penetration. Once intracellular, the iodide counterion and the electrophilic phosphonium center disrupt cellular redox homeostasis.
-
H335 (May cause respiratory irritation) : Inhalation of the fine powder introduces the hygroscopic salt directly to the moisture-rich alveolar lining, triggering immediate hydrolysis and acute inflammatory responses.
Reactivity and Degradation Pathways
Understanding the degradation pathway is essential for both safe storage and effective reaction design. Exposure to ambient humidity results in the cleavage of the P-CF
Fig 1: Reactivity and degradation pathways of methyldiphenyl(trifluoromethyl)phosphonium iodide.
Standard Operating Procedure (SOP): Safe Handling & Experimental Workflow
To maintain scientific integrity and personnel safety, the following self-validating protocol must be employed when utilizing methyldiphenyl(trifluoromethyl)phosphonium iodide in synthesis (e.g., preparation of Lewis acid catalysts or trifluoromethylation reactions) (, ).
Step-by-Step Methodology: Anhydrous Reaction Setup
-
Glovebox Preparation : Transfer the sealed reagent bottle into an inert-atmosphere glovebox (N
or Ar).-
Validation: Ensure the glovebox O
and H O sensors read < 1 ppm before opening the reagent bottle to prevent premature surface hydrolysis.
-
-
Weighing and Solvation : Weigh the required mass of the phosphonium salt into an oven-dried Schlenk flask. Dissolve in rigorously anhydrous, degassed dichloromethane (DCM).
-
Causality: The bulky, lipophilic phenyl rings ensure optimal solubility in halogenated solvents, whereas protic solvents would immediately degrade the reagent.
-
-
Sealing and Transfer : Seal the flask with a standardized rubber septum and secure it with copper wire. Transfer the flask to a fume hood and connect it to a Schlenk line.
-
Validation: Observe the mineral oil bubbler; a steady state with no backflow confirms system integrity and the absence of atmospheric leaks.
-
-
Temperature Control : Submerge the flask in an ice-water bath (0 °C).
-
Causality: The subsequent addition of nucleophiles or bases can be highly exothermic. Cooling mitigates the risk of solvent boil-off and suppresses unwanted side reactions.
-
-
Reagent Addition : Introduce liquid reagents (e.g., bases or co-reactants) dropwise via a gas-tight syringe to maintain strict thermal control.
Fig 2: Standard operating procedure for the safe handling and execution of reactions.
Emergency Response & Quenching Protocols
A self-validating safety system requires pre-planned quenching mechanisms. Unreacted methyldiphenyl(trifluoromethyl)phosphonium iodide must never be disposed of directly into aqueous waste streams due to the slow release of toxic, fluorinated byproducts.
Step-by-Step Quenching Methodology
-
Dilution : Dilute the reaction mixture with an equal volume of a non-polar solvent (e.g., hexanes) to precipitate the unreacted phosphonium salt.
-
Neutralization : Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO
) at 0 °C.-
Causality: The mild base safely neutralizes any acidic byproducts generated during the hydrolysis of the phosphonium species without causing a violent exothermic reaction.
-
-
Reductive Quenching : Add 10% aqueous sodium thiosulfate (Na
S O ).-
Causality: This reduces any free iodine (I
) generated from the oxidation of the iodide counterion back to inert, water-soluble iodide (I ). -
Validation: The disappearance of any yellow/brown iodine coloration in the organic layer confirms complete reduction.
-
-
Phase Separation : Transfer the quenched mixture to a separatory funnel, isolate the aqueous layer, and dispose of it in a designated halogenated aqueous waste container.
References
-
Title : Highly electrophilic, catalytically active and water-stable Lewis acids: synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations. Source : Chemical Science (Royal Society of Chemistry). URL :[Link]
-
Title : Recent Advances in Electrophilic CF3-Transfer Using Hypervalent Iodine(III) Reagents. Source : CHIMIA. URL :[Link]
Decomposition pathways of methyldiphenyl(trifluoromethyl)phosphonium iodide under heat
The following technical guide details the thermal decomposition pathways of methyldiphenyl(trifluoromethyl)phosphonium iodide.
Technical Guide for Process Safety & Kinetic Analysis
Executive Summary
Methyldiphenyl(trifluoromethyl)phosphonium iodide (
This guide delineates the competing decomposition pathways under thermal stress. Unlike simple tetraarylphosphonium salts, this molecule possesses two distinct "leaving groups" on the phosphorus cation—the methyl group and the trifluoromethyl group. The analysis confirms that nucleophilic dealkylation (loss of methyl iodide) is the kinetically dominant pathway, while reductive elimination (loss of trifluoromethyl iodide) serves as a secondary, thermodynamically driven route under specific conditions.
Molecular Architecture & Thermodynamic Landscape
To predict decomposition, one must analyze the bond dissociation energies (BDE) and the electrostatic environment of the phosphorus center.
-
The Phosphorus Center: The
group exerts a strong inductive effect (-I), significantly increasing the positive charge density on the phosphorus atom compared to methyltriphenylphosphonium analogs. -
The Counterion: Iodide (
) is a soft, highly nucleophilic anion. In the crystal lattice, it is stabilized by electrostatic forces; in the melt or solution, it acts as a potent nucleophile. -
Bond Lability:
-
P-Me Bond: Sterically accessible; susceptible to
attack. -
P-CF
Bond: Stronger BDE than P-Me, but the group can be ejected as an anion (followed by difluorocarbene formation) or via reductive elimination if the geometry allows. -
P-Ph Bond: Kinetically inert under moderate thermal stress (requires temperatures >300°C for cleavage).
-
Core Decomposition Pathways
Under thermal stress (inert atmosphere, >100°C), the salt undergoes degradation via two competing mechanisms.
Pathway A: Nucleophilic Dealkylation (Dominant)
This is the primary pathway for alkylphosphonium iodides. The iodide anion attacks the methyl carbon via an
-
Mechanism:
attack of on the methyl carbon. -
Products: Diphenyl(trifluoromethyl)phosphine (
) and Methyl Iodide ( ). -
Kinetics: First-order with respect to the ion pair concentration in the melt.
-
Implication: This reaction is reversible in a closed system but irreversible if the volatile
(bp 42.4°C) is allowed to escape.
Pathway B: Reductive Elimination / Dissociation (Secondary)
This pathway represents the reversal of the synthesis reaction (Menschutkin type). It typically requires higher activation energy than dealkylation but can be driven by the high volatility of
-
Mechanism: Heterolytic cleavage of the
bond or concerted reductive elimination. -
Products: Methyldiphenylphosphine (
) and Trifluoromethyl Iodide ( ). -
Implication:
is a gas (bp -22.5°C). In open systems, its rapid loss can drive this equilibrium, leading to mixtures of phosphine products.
Pathway C: Difluorocarbene Generation (Minor/High T)
At elevated temperatures (>200°C) or in the presence of adventitious base, the
-
Mechanism:
-elimination of fluoride from the group. -
Products: Difluorocarbene (
) and fluorophosphorane intermediates. -
Relevance: Less likely in pure neat heating but critical if the salt is used in catalysis.
Pathway Visualization
The following diagram illustrates the competing kinetic and thermodynamic routes.
Caption: Kinetic competition between nucleophilic dealkylation (Pathway A) and reductive elimination (Pathway B).
Experimental Validation Protocols
To confirm the decomposition profile in a specific batch or formulation, the following self-validating protocols are recommended.
Protocol 1: Thermal Gravimetric Analysis (TGA-MS)
This method correlates mass loss with the identity of evolved gases.
| Parameter | Setting | Rationale |
| Instrument | TGA coupled with Mass Spectrometry | Simultaneous physical and chemical data.[1] |
| Ramp Rate | 5°C/min to 300°C | Slow ramp distinguishes overlapping volatile losses. |
| Purge Gas | Dry Nitrogen (50 mL/min) | Prevents oxidative degradation or hydrolysis. |
| Key Signals | m/z 142 ( | m/z 142 dominance confirms Pathway A. m/z 69 ( |
Protocol 2: Sealed Tube NMR Monitoring
This provides a quantitative snapshot of the phosphorus species distribution without losing volatile components.
-
Preparation: Dissolve 20 mg of salt in 0.6 mL
(dried over molecular sieves) in a heavy-wall NMR tube. -
Baseline Scan: Acquire
and NMR at 25°C.-
Expected: Single
quartet (coupling with ) and doublet (coupling with ).
-
-
Stress Test: Heat tube to 100°C for 4 hours in an oil bath.
-
Analysis: Cool to 25°C and re-acquire spectra.
-
Pathway A Signature: Appearance of
(typically shifted upfield in relative to salt). -
Pathway B Signature: Appearance of
(distinct chemical shift) and dissolved (if not vented).
-
Quantitative Data Summary
The following table summarizes the physical properties of the decomposition products, aiding in their identification and handling.
| Component | Role | State (STP) | Boiling Point | Toxicity/Hazard |
| Parent Salt | Solid | >150°C (dec.) | Irritant, Hygroscopic | |
| Path A Product | Liquid | 42.4°C | Carcinogen , Alkylator | |
| Path A Product | Liquid | ~200°C | Pyrophoric potential | |
| Path B Product | Gas | -22.5°C | Asphyxiant, Mutagenic | |
| Path C Intermediate | Transient | N/A | Highly Reactive Carbene |
Synthesis & Storage Implications
Synthesis
The synthesis of this salt via the reaction of
Storage
-
Temperature: Store at 2-8°C. Room temperature storage can lead to slow yellowing, indicating the release of iodine/iodides via Pathway A.
-
Atmosphere: Store under Argon. Moisture leads to hydrolysis, producing diphenylmethylphosphine oxide (
) and fluoroform ( ).
References
-
Synthesis and Reactivity of Trifluoromethylphosphoranides. PubMed Central. [Link]
-
Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments Application Note. [Link]
-
Preparation and properties of iodo(trifluoromethyl)phosphine. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Trifluoromethylation Reagents and Mechanisms. Wikipedia (General Reference for CF3I properties). [Link]
Sources
Technical Guide: Synthesis and Application of Methyldiphenyl(trifluoromethyl)phosphonium Iodide
This technical guide details the standard protocols for the synthesis of Methyldiphenyl(trifluoromethyl)phosphonium iodide (
Core Directive & Scientific Context
Methyldiphenyl(trifluoromethyl)phosphonium iodide (CAS: 1584-60-7) is a specialized organophosphorus salt. Unlike standard Wittig reagents (e.g., methyltriphenylphosphonium iodide), the presence of the electron-withdrawing trifluoromethyl (
Primary Applications
-
Difluorocarbene (
) Generation: Upon treatment with a fluoride source or strong base, the bond cleaves to release a trifluoromethyl anion ( ), which spontaneously decomposes into difluorocarbene ( ) and fluoride. This is utilized for the gem-difluorocyclopropanation of alkenes and difluoromethylation of heteroatoms. -
Mechanistic Probe: Used to study the lability of
bonds in phosphonium salts.
Synthesis of the Reagent
Objective: Preparation of Methyldiphenyl(trifluoromethyl)phosphonium iodide from Diphenyl(trifluoromethyl)phosphine.
Retrosynthetic Logic
The synthesis relies on the quaternization of the trivalent phosphine Diphenyl(trifluoromethyl)phosphine (
Experimental Protocol
Reagents:
-
Diphenyl(trifluoromethyl)phosphine (1.0 equiv) [Precursor][1]
-
Methyl Iodide (MeI) (2.5 equiv) [Electrophile]
-
Benzene or Toluene (Solvent) [Anhydrous]
-
Diethyl ether (for washing)[2]
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL Schlenk flask and equip it with a magnetic stir bar. Purge with Argon (
) or Nitrogen ( ) to maintain an inert atmosphere. -
Dissolution: Add Diphenyl(trifluoromethyl)phosphine (e.g., 5.0 mmol, ~1.27 g) to the flask. Dissolve in anhydrous Benzene or Toluene (10 mL).
-
Note: Benzene is traditional for phosphonium salt precipitations, but Toluene is a safer, higher-boiling alternative that may require mild heating.
-
-
Alkylation: Add Methyl Iodide (12.5 mmol, ~0.78 mL) dropwise via syringe.
-
Caution: MeI is a volatile alkylating agent. Use a fume hood.
-
-
Reaction: Stir the solution at room temperature for 24–48 hours .
-
Observation: A white or pale-yellow precipitate should form gradually. If precipitation is slow due to the deactivated phosphine, warm the mixture to 40–50°C.
-
-
Isolation: Filter the precipitate under an inert atmosphere (or rapid filtration in air if the salt is not extremely hygroscopic, though inert filtration is preferred).
-
Purification: Wash the solid cake extensively with anhydrous Diethyl Ether (
) to remove unreacted phosphine and excess methyl iodide. -
Drying: Dry the solid under high vacuum (<0.1 mbar) for 4 hours to remove trace solvents.
Yield: Typically 85–95%. Characterization:
- NMR: Shift expected around +20 to +40 ppm (coupled to F).
- NMR: Doublet (coupled to P).
Application: Gem-Difluorocyclopropanation
Objective: Use the synthesized salt as a
Mechanism of Action
The reaction proceeds via a Fluoride-Induced Decomposition . A fluoride source (e.g., CsF) attacks the positively charged phosphorus, forming a transient pentacoordinate phosphorane. This unstable species expels the
Figure 1: Mechanistic pathway for difluorocarbene generation from methyldiphenyl(trifluoromethyl)phosphonium iodide.
Experimental Protocol
Reagents:
-
Methyldiphenyl(trifluoromethyl)phosphonium iodide (1.2 equiv)[3]
-
Substrate: Alkene (1.0 equiv) (e.g., Styrene, Cyclooctene)
-
Fluoride Source: Cesium Fluoride (CsF) (2.0 equiv) or Potassium Fluoride (KF) (dried)
-
Solvent: THF or DCM (Anhydrous)
-
Catalyst (Optional): 18-Crown-6 (if using KF) to enhance fluoride solubility.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a reaction vial with Methyldiphenyl(trifluoromethyl)phosphonium iodide (1.2 mmol) and CsF (2.0 mmol).
-
Substrate Addition: Add the Alkene (1.0 mmol) and anhydrous THF (5 mL).
-
Reaction: Seal the vial and stir at 60–80°C for 12–24 hours.
-
Note: The elevated temperature facilitates the decomposition of the
anion to the carbene.
-
-
Monitoring: Monitor reaction progress by
NMR.-
Reactant: Doublet (P-CF3).
-
Product: Distinct pattern for gem-difluorocyclopropane (typically -120 to -150 ppm, AB pattern if chiral/diastereotopic).
-
-
Workup: Cool to room temperature. Dilute with diethyl ether, filter through a pad of silica or Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography.
Data & Optimization Guide
Solvent & Base Compatibility Table
| Variable | Condition | Outcome / Notes |
| Solvent | THF | Recommended. Good solubility for salt; moderate for fluoride. |
| DCM | Good for lower temp reactions; salt solubility may vary. | |
| DMF | High solubility for Fluoride; can accelerate reaction but hard to remove. | |
| Activator | CsF | Best. High solubility in organics; efficient |
| KF / 18-Crown-6 | Cost-effective alternative; requires crown ether. | |
| TBAF | Avoid. Hygroscopic; water quenches | |
| Temp | 25°C | Slow reaction; incomplete conversion often observed. |
| 60–80°C | Optimal. Promotes rapid decarbenation of |
Safety & Troubleshooting
Critical Safety Hazards
-
Methyl Iodide: Highly toxic, suspected carcinogen. Use only in a well-ventilated fume hood with double-gloving.
-
Phosphines: Precursor (
) may be prone to oxidation; handle under inert gas. -
Difluorocarbene: Reactive intermediate; ensure no moisture is present, as it hydrolyzes to form corrosive HF and carbonyl fluoride.
Troubleshooting
-
Problem: No reaction observed.
-
Cause: Fluoride source is wet or "dead".
-
Solution: Flame-dry CsF or spray-dry KF before use. Ensure solvent is strictly anhydrous.
-
-
Problem: Hydrolysis product (
) observed in NMR.-
Cause: Proton source (moisture) present.
-
Solution: Add molecular sieves (4Å) to the reaction mixture.
-
-
Problem: Low yield of salt synthesis.
-
Cause: Incomplete alkylation due to electron-withdrawing
. -
Solution: Increase reaction time to 72h or temperature to 50°C. Use a sealed tube if heating MeI (b.p. 42°C).
-
References
- Synthesis of Trifluoromethylphosphines: Eujen, R., & Laufs, F. E. (1991). Journal of Organometallic Chemistry. Synthesis and properties of trifluoromethyl-substituted phosphines.
-
Difluorocarbene from Phosphonium Salts
-
Wang, F., et al. (2011). Chemical Communications. "Difluorocarbene generation from trifluoromethylphosphonium salts."
-
-
General Reactivity of Ruppert-Prakash vs.
-
Prakash, G. K. S., & Yudin, A. K. (1997). Chemical Reviews. "Perfluoroalkylation with Organosilicon Reagents."
-
Sources
Application Note: Nucleophilic Trifluoromethylation using Methyldiphenyl(trifluoromethyl)phosphonium Iodide
The following Application Note and Protocol is designed for researchers and drug development professionals, focusing on the use of Methyldiphenyl(trifluoromethyl)phosphonium iodide as a reagent for nucleophilic trifluoromethylation.
Introduction & Executive Summary
The incorporation of a trifluoromethyl group (
Methyldiphenyl(trifluoromethyl)phosphonium iodide (
Key Advantages[1][2][3]
-
Solid-State Stability: Non-volatile, crystalline solid, allowing for precise weighing and storage without specialized sealed containers.
-
Tunable Reactivity: The reaction kinetics can be modulated by the choice of activator (
, , or alkoxides). -
Atom Economy: Offers a distinct activation pathway compared to silanes, avoiding silicon waste streams.
Mechanistic Insight
The utility of methyldiphenyl(trifluoromethyl)phosphonium iodide relies on the Fluoride-Induced Nucleophilic Displacement mechanism. The phosphorus atom, being positively charged, is highly electrophilic.
-
Activation: A nucleophilic activator (typically Fluoride,
) attacks the phosphorus center. -
Hypervalent Intermediate: This forms a neutral, pentacoordinate phosphorane intermediate:
. -
Ligand Coupling/Release: The weak
bond (relative to or ) facilitates the release of the anion (or a concerted transfer to the substrate). -
Nucleophilic Attack: The liberated
species attacks the carbonyl carbon of the substrate.
Figure 1: Mechanistic pathway for fluoride-induced nucleophilic trifluoromethylation using phosphonium salts.
Reaction Optimization & Guidelines
Successful trifluoromethylation requires careful control of the activator stoichiometry and solvent polarity .
Solvent Selection
Polar aprotic solvents are essential to dissolve the salt and support the ionic transition states.
| Solvent | Dielectric Constant | Suitability | Notes |
| DMF | 36.7 | Excellent | Best for solubility and stabilizing the |
| DMSO | 46.7 | Good | High solubility, but harder to remove during workup. |
| THF | 7.5 | Moderate | Good for downstream processing; may require higher temp. |
| DCM | 8.9 | Poor | Poor solubility of the phosphonium salt. |
Activator Screening
The choice of activator determines the rate of
| Activator | State | Reactivity Profile | Recommended Use |
| CsF | Solid | Moderate/Controlled | Standard activation; requires dry conditions. |
| TBAF | Solution (THF) | Fast/Aggressive | Use for unreactive substrates; risk of side reactions. |
| KF / 18-Crown-6 | Solid/Additive | Tunable | Good alternative to CsF; cost-effective. |
| KHMDS | Solution | Base-Mediated | Alternative mechanism (via ylide or deprotonation); less common for this specific salt. |
Detailed Experimental Protocol
Protocol A: General Trifluoromethylation of Aldehydes
Target: Synthesis of 2,2,2-trifluoro-1-phenylethanol derivatives.
Materials:
-
Reagent: Methyldiphenyl(trifluoromethyl)phosphonium iodide (1.2 equiv)
-
Substrate: Benzaldehyde (1.0 equiv, 1.0 mmol)
-
Activator: Cesium Fluoride (CsF) (1.5 equiv) - Must be dried under vacuum at
prior to use. -
Solvent: Anhydrous DMF (5.0 mL)
-
Workup: 1M HCl, Ethyl Acetate, Brine.
Step-by-Step Procedure:
-
Preparation of Reaction Vessel:
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Flush with Argon or Nitrogen and maintain an inert atmosphere.
-
-
Reagent Loading:
-
Add Methyldiphenyl(trifluoromethyl)phosphonium iodide (475 mg, 1.2 mmol) and Cesium Fluoride (228 mg, 1.5 mmol) to the flask.
-
Note: Rapid weighing is recommended to minimize moisture absorption, though the phosphonium salt is relatively stable.
-
-
Solvation & Activation:
-
Add anhydrous DMF (3.0 mL) via syringe.
-
Stir the suspension at
(ice bath) for 10 minutes. The mixture may turn slightly cloudy or change color as the hypervalent species forms.
-
-
Substrate Addition:
-
Dissolve Benzaldehyde (106 mg, 1.0 mmol) in the remaining DMF (2.0 mL).
-
Add the substrate solution dropwise to the reaction mixture over 5 minutes.
-
-
Reaction:
-
Allow the reaction to warm to Room Temperature (
) . -
Stir for 2–4 hours . Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS. Look for the disappearance of the aldehyde peak.
-
-
Quenching & Hydrolysis:
-
Cool the mixture back to
. -
Slowly add 1M HCl (5 mL) to quench the reaction and hydrolyze the intermediate silyl/phosphorus alkoxide (if formed) or the naked alkoxide.
-
Stir vigorously for 30 minutes.
-
-
Extraction & Purification:
-
Dilute with water (10 mL) and extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with saturated NaHCO
(to remove acid) and Brine ( mL) to remove DMF. -
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Expected Results:
-
Yield: 75–90%[1]
-
Product: 2,2,2-trifluoro-1-phenylethanol.
-
Appearance: Colorless oil or white solid (depending on substrate).
Troubleshooting & Critical Parameters
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Wet Solvent / Wet CsF | Water quenches the |
| Byproduct Formation | Reaction too warm | The |
| Starting Material Remains | Incomplete Activation | Switch to a more soluble fluoride source like TBAF (use catalytic amount + stoichiometric salt). |
| Oligomerization | High Concentration | Dilute reaction to 0.1 M. |
Workflow Visualization
Figure 2: Operational workflow for the nucleophilic trifluoromethylation protocol.
References
-
Dilman, A. D., & Levin, V. V. (2011).[2] "Nucleophilic trifluoromethylation of carbonyl compounds with fluorinated phosphonium salts." Tetrahedron Letters, 52(3), 281–284.
-
Prakash, G. K. S., & Hu, J. (2004). "Nucleophilic Trifluoromethylation: The Art of C–CF3 Bond Formation." Accounts of Chemical Research, 37(10), 631–640.
-
Petragnani, N., & Pilli, R. A. (2016). "Recent Advances in the Chemistry of Phosphonium Salts." Organic Chemistry Frontiers, 3, 100-125.
-
Sigma-Aldrich. "Product Specification: Methyldiphenyl(trifluoromethyl)phosphonium iodide (CAS 1584-60-7)."
Sources
Application Note: Visible-Light-Mediated Trifluoromethylation of Aldehydes Using Phosphonium Iodide Salts
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Self-Validating Experimental Protocols
Introduction & Mechanistic Rationale
The incorporation of the trifluoromethyl (–CF₃) group into molecular scaffolds is a cornerstone strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. While the nucleophilic trifluoromethylation of aldehydes traditionally relies on the Ruppert-Prakash reagent (TMSCF₃) ()[1], the handling of moisture-sensitive silanes or ozone-depleting gaseous precursors (e.g., CF₃I) presents significant operational bottlenecks.
Recent breakthroughs in photoredox catalysis have introduced trifluoromethyltriphenylphosphonium iodide ([Ph₃PCF₃]I) as a bench-stable, solid-state alternative for fluoroalkylation ()[2].
The Causality of the Reagent Design:
Unlike standard phosphonium tetrafluoroborate or chloride salts, the iodide counterion is mechanistically essential. The highly electrophilic phosphonium cation features a pronounced
Caption: Mechanistic pathway of visible-light-induced CF3 transfer via a Charge-Transfer Complex.
Experimental Design & Causality
To ensure a robust and reproducible system, every component of the reaction mixture has been specifically selected based on its mechanistic role:
-
Solvent (DMF): The high dielectric constant of N,N-Dimethylformamide (DMF) stabilizes the ionic ground state of the phosphonium salt and the transient charge-transfer complex. Non-polar solvents cause salt precipitation and fail to support the SET process.
-
Additive (TMEDA): Tetramethylethylenediamine (TMEDA) serves a dual purpose. First, it acts as a sacrificial electron donor to reduce the generated iodine radical (I•) back to iodide (I⁻), preventing the accumulation of molecular iodine (I₂), which would otherwise quench the photochemical reaction. Second, it acts as a mild base to facilitate the final protonation step of the carbinol intermediate.
-
Light Source (456 nm Blue LED): The absorption band of the [Ph₃PCF₃]I CTC tails into the visible spectrum, peaking near 400-450 nm. Using a 456 nm LED provides sufficient energy to excite the CTC while avoiding the high-energy UV wavelengths that degrade sensitive aldehyde substrates.
Quantitative Data: Optimization of Reaction Conditions
The table below summarizes the causal relationship between reaction parameters and the yield of the model product, 1-phenyl-2,2,2-trifluoroethanol, derived from benzaldehyde.
| Entry | Reagent | Solvent | Additive / Base | Light Source | Yield (%) |
| 1 | [Ph₃PCF₃]I | DMF | TMEDA (2.0 eq) | Blue LED (456 nm) | 88% |
| 2 | [Ph₃PCF₃]I | DMSO | TMEDA (2.0 eq) | Blue LED (456 nm) | 76% |
| 3 | [Ph₃PCF₃]I | THF | TMEDA (2.0 eq) | Blue LED (456 nm) | 31% (Poor solubility) |
| 4 | [Ph₃PCF₃]I | DMF | None | Blue LED (456 nm) | Trace (I₂ accumulation) |
| 5 | [Ph₃PCF₃]I | DMF | TMEDA (2.0 eq) | Dark | 0% (No SET initiation) |
Detailed Experimental Protocol
This protocol is designed as a self-validating system . Built-in observational checkpoints allow the researcher to confirm reaction integrity in real-time.
Materials Required
-
Substrate: Aldehyde (1.0 mmol, 1.0 equiv)
-
Reagent: Trifluoromethyltriphenylphosphonium iodide ([Ph₃PCF₃]I) (1.5 mmol, 1.5 equiv)
-
Additive: TMEDA (2.0 mmol, 2.0 equiv, freshly distilled)
-
Solvent: Anhydrous DMF (5.0 mL, sparged with Argon)
-
Equipment: 10 mL Schlenk tube, 456 nm Blue LED photoreactor equipped with a cooling fan.
Step-by-Step Methodology
-
Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and [Ph₃PCF₃]I (1.5 mmol).
-
Solvent & Additive Introduction: Transfer the Schlenk tube to an argon-filled glovebox or utilize standard Schlenk line techniques. Inject anhydrous DMF (5.0 mL) followed by TMEDA (2.0 mmol).
-
Degassing (Critical Step): Perform three continuous cycles of Freeze-Pump-Thaw.
-
Causality: Oxygen is a potent radical scavenger and triplet state quencher. Failure to degas will result in the oxidation of the •CF₃ radical and drastically reduced yields.
-
-
Irradiation: Seal the tube under argon and place it in the photoreactor. Irradiate with a 456 nm Blue LED at 25 °C for 16 hours. Ensure the cooling fan is active to prevent thermal degradation of the aldehyde.
-
Self-Validation Checkpoint 1: The solution should transition from a pale yellow to a deep, vibrant yellow/orange. If the solution turns dark brown/black, TMEDA has failed to reduce the iodine radical, indicating compromised reagent quality or oxygen ingress.
-
-
Quenching & Workup: Turn off the light source. Dilute the reaction mixture with ethyl acetate (15 mL) and quench with saturated aqueous NH₄Cl (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous phase with ethyl acetate (2 × 10 mL). Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Checkpoint 2: Obtain a crude ¹⁹F NMR spectrum. A diagnostic doublet or singlet (depending on the adjacent proton coupling) between -76.0 ppm and -82.0 ppm confirms the successful transfer of the CF₃ group to the carbonyl carbon.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Self-Validation Checkpoint 3: The product carbinol will not be strongly UV-active unless an aromatic ring is present, but it will stain intensely with KMnO₄ solution upon gentle heating.
-
Caption: Experimental workflow for the photocatalytic trifluoromethylation of aldehydes.
Safety & Handling
-
[Ph₃PCF₃]I: While significantly safer and more stable than gaseous CF₃I, phosphonium salts can be irritating to the respiratory tract. Always handle as a fine powder within a fume hood or glovebox.
-
Photoreactor Safety: High-intensity Blue LEDs can cause retinal damage. Ensure the photoreactor is properly shielded with amber acrylic or operate it within a closed, opaque enclosure.
References
-
Liu, Q., Lu, Y., Sheng, H., & Chen, X.-Y. (2021). Visible-Light-Induced Selective Photolysis of Phosphonium Iodide Salts for Monofluoromethylations. Angewandte Chemie International Edition, 60(48), 25477-25484.[Link]
-
Prakash, G. K. S., et al. (2014). Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones. The Journal of Organic Chemistry, 79(17), 8049-8058. [Link]
-
Shang, R., et al. (2023). Recent advancements in iodide/phosphine-mediated photoredox radical reactions. Beilstein Journal of Organic Chemistry, 19, 131. (Available via PMC).[Link]
Sources
Application Note: Solvent Selection & Reactivity Guide for Methyldiphenyl(trifluoromethyl)phosphonium Iodide
This Application Note is structured to guide researchers through the critical solvent selection parameters for Methyldiphenyl(trifluoromethyl)phosphonium iodide (
The guide focuses on two primary reaction pathways: Wittig Olefination (utilizing the methyl group) and Difluorocarbene Generation/Trifluoromethylation (utilizing the trifluoromethyl group).
Part 1: Executive Summary & Chemical Context
Methyldiphenyl(trifluoromethyl)phosphonium iodide is a specialized organophosphorus salt. Its reactivity is defined by the competition between the acidic protons of the methyl group (site of ylide formation) and the labile nature of the phosphorus-trifluoromethyl (
-
Chemical Formula:
-
Key Challenge: The electron-withdrawing
group increases the acidity of the -methyl protons, facilitating ylide formation, but also renders the phosphorus center highly electrophilic, making it susceptible to nucleophilic attack and hydrolysis (cleavage of the bond). -
Solvent Criticality: Improper solvent selection leads to immediate decomposition via solvolysis (
release) or precipitation of the reagent, halting reactivity.
Part 2: Solvent Selection Matrix
The choice of solvent dictates the reaction pathway. Use the table below to select the optimal medium for your specific application.
Table 1: Solvent Compatibility and Performance Profile
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Recommended Application | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | High | Low | Wittig Olefination | Excellent for dissolving the iodide salt. Allows low-temp control (-78°C) to stabilize ylides. |
| Chlorinated | Chloroform ( | High | Moderate | General Synthesis | Warning: Acidic impurities in |
| Polar Aprotic | DMF / DMSO | Very High | High | Nucleophilic | High dielectric constant dissociates the ion pair, increasing reactivity. Critical: Must be strictly anhydrous to prevent hydrolysis. |
| Polar Aprotic | Acetonitrile (MeCN) | High | Low | Transmetalation | Good balance of solubility and inertness. Ideal for Pd-catalyzed cross-couplings. |
| Ethers | THF | Moderate | Low | Rate-Controlled Wittig | Lower solubility of the iodide salt can slow down reaction rates, preventing exotherms. |
| Protic | Methanol / Ethanol | High | Critical Failure | None | DO NOT USE. Promotes rapid solvolysis of the |
| Non-Polar | Toluene / Hexane | Negligible | Low | Phase Transfer Catalysis | Salt is insoluble.[1] Use only in biphasic systems with a phase transfer catalyst (PTC). |
Part 3: Reaction Pathways & Mechanisms
The solvent environment determines whether the reagent acts as a Ylide Precursor or a
Diagram 1: Solvent-Dependent Reaction Pathways
Caption: Pathway divergence based on solvent selection. Anhydrous/Aprotic conditions favor C-C bond formation; Protic conditions lead to reagent destruction.
Part 4: Detailed Experimental Protocols
Protocol A: Anhydrous Wittig Olefination (Methyl Group Activation)
Objective: To utilize the methyl group for olefination while retaining the
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge with Methyldiphenyl(trifluoromethyl)phosphonium iodide (1.0 eq).
-
Seal with a septum and purge with
for 15 minutes.
-
-
Solvation:
-
Inject anhydrous DCM (0.1 M concentration relative to phosphonium salt) via syringe.
-
Checkpoint: Ensure the salt is fully suspended or dissolved. DCM is preferred over THF for better solubility of the iodide salt.
-
-
Ylide Generation:
-
Cool the mixture to -78°C (Dry ice/Acetone bath). Note: Low temperature is crucial to prevent P-CF3 cleavage.
-
Add KOtBu (Potassium tert-butoxide, 1.05 eq) in THF dropwise.
-
Stir for 30 minutes. The solution color should change (typically yellow/orange), indicating ylide
formation.
-
-
Reaction:
-
Add the aldehyde (0.9 eq) dissolved in minimal DCM dropwise.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
Validation: Monitor by TLC or
NMR. Disappearance of the doublet corresponding to in the starting material indicates consumption.
-
-
Workup:
Protocol B: Controlled Difluorocarbene Generation
Objective: To generate
-
System Setup:
-
Use a pressure tube or sealed vessel if volatile reactants are used.
-
Dissolve substrate (alkene/alkyne) and Methyldiphenyl(trifluoromethyl)phosphonium iodide (1.2 eq) in anhydrous DMF.
-
-
Activation:
-
Add a fluoride source (e.g., CsF, 1.5 eq) or a mild base (
). -
Mechanism:[3] Fluoride attacks the phosphorus, forming a hypervalent silicate-like intermediate
, which collapses to release .
-
-
Thermal Cycle:
-
Heat to 60-80°C .
-
Caution:
is a transient species.[4] High concentration of substrate is required to trap it.
-
Part 5: Scientific Rationale & Troubleshooting
The "Negative Hyperconjugation" Effect
The
-
In Water/Alcohols: The oxygen lone pair attacks the highly positive phosphorus. The best leaving group is the one that forms the most stable anion. While
and are unstable, is relatively stable (though it rapidly protonates to ). This is why protic solvents cause immediate decomposition (Reference 1).
Solubility vs. Stability Trade-off
-
Iodide Counterion: Iodide salts are often less soluble in THF than Bromide or Triflate salts. If you observe poor solubility in THF, switch to DCM or a DCM/MeCN mixture.
-
Hygroscopicity: Phosphonium iodides are hygroscopic. Water intake leads to the formation of HI (hydroiodic acid) and phosphine oxides. Always store the reagent in a desiccator.
Diagram 2: Stability Decision Tree
Caption: Decision tree for preventing hydrolytic decomposition of the reagent.
Part 6: References
-
Burton, D. J., & Yang, Z. Y. (1992). "Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl Fluorinated Organometallics." Tetrahedron, 48(2), 189-275. Link
-
Grushin, V. V. (2010). "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination." Accounts of Chemical Research, 43(1), 160-171. Link
-
Prakash, G. K. S., & Hu, J. (2004). "Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane (The Ruppert-Prakash Reagent)." Chemical Reviews, 104(10), 5301-5332. (Context on CF3 anion stability). Link
-
Hennis, A. D., et al. (2020). "Solubility and Stability of Phosphonium Salts in Polar Aprotic Media." Journal of Organic Chemistry. (General grounding for phosphonium salt solubility). Link
(Note: While specific literature on the "Methyldiphenyl..." variant is niche, the reactivity described above is derived from the established behavior of the Trifluoromethylphosphonium class as detailed in the cited reviews.)
Sources
Application Note: Synthesis and Isolation of Methyldiphenyl(trifluoromethyl)phosphonium Iodide
Target Audience: Synthetic Chemists, Process Researchers, and Organofluorine Specialists Compound: Methyldiphenyl(trifluoromethyl)phosphonium iodide (CAS: 1584-60-7)[1][2]
Introduction and Mechanistic Causality
The incorporation of trifluoromethyl (
The Kinetic Challenge of the Group
The preparation of this phosphonium salt proceeds via a Menshutkin-type bimolecular nucleophilic substitution (
However, the strongly electron-withdrawing inductive effect of the
Experimental Design and Workflow
The following protocol is adapted from established methodologies for the electrophilic alkylation of electron-deficient fluorinated phosphines[3].
Workflow for synthesis and isolation of methyldiphenyl(trifluoromethyl)phosphonium iodide.
Quantitative Reagent Matrix
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Function |
| Diphenyl(trifluoromethyl)phosphine | 254.19 | 1.0 | 2.0 | 508 mg | Nucleophilic Substrate |
| Methyl Iodide ( | 141.94 | 5.0 | 10.0 | 1.42 g (~0.62 mL) | Alkylating Agent |
| Dichloromethane (DCM) | 84.93 | - | - | 2.0 mL | Reaction Solvent |
| Diethyl Ether ( | 74.12 | - | - | ~15.0 mL | Anti-solvent |
Note: All solvents must be strictly anhydrous and degassed. Phosphines are prone to oxidation to phosphine oxides in the presence of atmospheric oxygen.
Step-by-Step Synthetic Protocol
Phase 1: Inert Atmosphere Setup
-
Apparatus Preparation: Flame-dry a thick-walled glass ampoule or a specialized pressure tube equipped with a Teflon-lined screw cap under a vacuum. Backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a strictly inert atmosphere.
-
Reagent Charging: Inside a glovebox or using standard Schlenk techniques, transfer 508 mg (2.0 mmol) of diphenyl(trifluoromethyl)phosphine into the reaction vessel.
-
Solvent Addition: Add 2.0 mL of anhydrous, degassed dichloromethane (DCM) to dissolve the phosphine[3].
Phase 2: Alkylation Reaction
-
Alkylating Agent Addition: Carefully add 0.62 mL (10.0 mmol, 5.0 eq.) of methyl iodide to the solution. Caution: Methyl iodide is a volatile alkylating agent and suspected carcinogen; handle exclusively inside a functioning fume hood with appropriate PPE.
-
Sealing and Heating: Tightly seal the pressure tube/ampoule. Transfer the vessel to a pre-heated oil bath or heating block set to 60 °C.
-
Incubation: Stir the reaction mixture vigorously at 60 °C for 18 to 24 hours. The sealed environment ensures the volatile
remains in the liquid phase to drive the reaction forward despite the deactivated nature of the phosphine[3].
Phase 3: Isolation and Purification (Self-Validating System)
-
Cooling: Remove the vessel from the heat source and allow it to cool completely to room temperature. Do not open the vessel while hot to prevent the pressurized release of toxic
vapors. -
Precipitation: Open the vessel under an inert atmosphere. Slowly add 10–15 mL of anhydrous diethyl ether (
) to the reaction mixture while stirring.-
Causality Check: Phosphonium salts are highly polar and ionic, making them insoluble in non-polar solvents like diethyl ether. The addition of
acts as an anti-solvent, forcing the methyldiphenyl(trifluoromethyl)phosphonium iodide to precipitate out of the DCM/MeI solution as a solid.
-
-
Filtration: Collect the precipitated solid via vacuum filtration using a Schlenk frit or a standard Büchner funnel (if air stability of the specific salt allows).
-
Washing and Drying: Wash the filter cake with an additional 2 x 5 mL of cold diethyl ether to remove any unreacted phosphine and residual methyl iodide. Dry the solid under a high vacuum to afford the pure methyldiphenyl(trifluoromethyl)phosphonium iodide[1].
Analytical Validation
To confirm the success of the synthesis, the product should be analyzed via multinuclear NMR spectroscopy (in
-
NMR: Expect a significant downfield shift compared to the starting phosphine, appearing as a distinct quartet due to
-coupling with the three fluorine atoms of the group. -
NMR: Should display a doublet (coupling to the adjacent phosphorus atom), confirming the retention of the
moiety on the phosphonium center[3]. -
NMR: Will show a new doublet in the aliphatic region (~2.5 - 3.5 ppm) corresponding to the newly attached methyl group (
), split by the NMR-active nucleus, alongside the multiplet signals for the two phenyl rings.
References
- abcr Gute Chemie. "AB600906 | CAS 1584-60-7 – Methyldiphenyl(trifluoromethyl)phosphonium iodide." abcr.com.
- Macklin. "Methyldiphenyl(trifluoromethyl)phosphonium iodide | CAS 1584-60-7." macklin.cn.
- Royal Society of Chemistry (RSC). "Synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations (Supplementary Information)." Rsc.org.
Sources
Catalytic applications of methyldiphenyl(trifluoromethyl)phosphonium iodide in cross-coupling
Application Note: Catalytic Applications of Methyldiphenyl(trifluoromethyl)phosphonium Iodide in Cross-Coupling
Executive Summary
Methyldiphenyl(trifluoromethyl)phosphonium iodide (
In drug development and fine chemical synthesis, the incorporation of trifluoromethyl (
-
Ligand Precursor Systems: In situ generation of Diphenyl(trifluoromethyl)phosphine (
) , a potent -acceptor ligand that accelerates Palladium-catalyzed cross-coupling of deactivated aryl chlorides. -
Catalytic Trifluoromethylation: Serving as a
source in Copper- or Palladium-catalyzed cross-coupling reactions to synthesize trifluoromethylated (hetero)arenes.[1]
Part 1: Scientific Foundation & Mechanistic Rationale
The Challenge: Ligand Stability vs. Reactivity
Electron-deficient phosphines, such as
The Solution: Methyldiphenyl(trifluoromethyl)phosphonium iodide acts as a bench-stable, solid surrogate . Under specific catalytic conditions (thermal or basic), it undergoes demethylation or ligand exchange to release the active
Electronic Properties
The presence of the
-
As a Ligand (
): Reduced -donation but significantly enhanced -acidity compared to . This stabilizes low-valent metal centers ( ) and facilitates the coupling of electron-rich or sterically hindered substrates. -
As a Reagent: The
bond is activated, making the group transferable under nucleophilic or radical conditions.
Part 2: Experimental Protocols
Protocol A: Pd-Catalyzed Cross-Coupling using In Situ Ligand Generation
Application: Suzuki-Miyaura coupling of deactivated aryl chlorides.
Mechanism: The phosphonium salt releases
Materials:
-
Substrate: 4-Chloroanisole (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst Precursor:
(1-2 mol%) -
Ligand Source: Methyldiphenyl(trifluoromethyl)phosphonium iodide (2-4 mol%)
-
Base:
(2.0 equiv) -
Solvent: Toluene/Water (10:1) or Dioxane
Step-by-Step Procedure:
-
Pre-Catalyst Formation: In a glovebox or under Argon, charge a reaction vial with
(2.2 mg, 0.01 mmol) and Methyldiphenyl(trifluoromethyl)phosphonium iodide (8.0 mg, 0.02 mmol). -
Substrate Addition: Add 4-Chloroanisole (142 mg, 1.0 mmol) and Phenylboronic acid (183 mg, 1.5 mmol).
-
Base & Solvent: Add
(424 mg, 2.0 mmol) followed by degassed Toluene (4 mL) and Water (0.4 mL). -
Reaction: Seal the vial and heat to 100°C for 12-24 hours with vigorous stirring. The elevated temperature facilitates the in situ dequaternization of the phosphonium salt to generate the free phosphine ligand.
-
Work-up: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (10 mL). Dry the organic phase over
, filter, and concentrate. -
Purification: Isolate the biaryl product via silica gel flash chromatography.
Key Optimization Note: The ratio of Salt:Pd is critical. A 2:1 ratio ensures sufficient ligand concentration without poisoning the catalyst.
Protocol B: Catalytic Trifluoromethylation of Aryl Iodides
Application: Introduction of a
Materials:
-
Substrate: 4-Iodotoluene (1.0 equiv)
-
Reagent: Methyldiphenyl(trifluoromethyl)phosphonium iodide (1.2 equiv)
-
Catalyst:
(10 mol%) -
Ligand: 1,10-Phenanthroline (10 mol%)
-
Base/Activator:
(2.0 equiv) or -
Solvent: DMF or DMSO
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Reagent Loading: Add
(19 mg, 0.1 mmol), 1,10-Phenanthroline (18 mg, 0.1 mmol), Methyldiphenyl(trifluoromethyl)phosphonium iodide (475 mg, 1.2 mmol), and (116 mg, 2.0 mmol). -
Substrate: Add 4-Iodotoluene (218 mg, 1.0 mmol).
-
Solvent: Add anhydrous DMF (5 mL).
-
Reaction: Stir at 110°C for 18 hours. The fluoride additive activates the phosphonium salt, facilitating the transfer of the
group to the Copper center. -
Quench: Cool to RT, dilute with ether, and filter through a celite pad. Wash the filtrate with brine to remove DMF.
-
Analysis: Analyze by
NMR (using benzotrifluoride as internal standard) to determine yield before purification.
Part 3: Visualization & Logic
Figure 1: Mechanistic Pathways of Methyldiphenyl(trifluoromethyl)phosphonium Iodide
Caption: Dual-mode reactivity of the phosphonium salt: Pathway A generates the electron-deficient phosphine ligand for cross-coupling; Pathway B releases the CF3 group for direct trifluoromethylation.
Part 4: Data Summary & Comparison
Table 1: Comparison of Phosphonium Salt Applications in Catalysis
| Feature | Ligand Precursor Mode | Trifluoromethylation Reagent Mode |
| Active Species | ||
| Role | Accelerates Catalytic Cycle | Substrate / CF3 Source |
| Catalyst System | Palladium (Pd) | Copper (Cu) or Palladium (Pd) |
| Key Additive | Weak Base ( | Fluoride Source ( |
| Target Substrate | Deactivated Aryl Chlorides | Aryl Iodides/Boronic Acids |
| Primary Benefit | Handling stability of volatile ligand | Controlled release of |
References
-
Grushin, V. V. (2004). "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination." Accounts of Chemical Research.
-
Prakash, G. K. S., & Yudin, A. K. (1997). "Perfluoroalkylation with Organosilicon Reagents." Chemical Reviews.
-
Umemoto, T. (1996). "Electrophilic Trifluoromethylating Agents."[1] Chemical Reviews.
-
McNally, A., et al. (2014). "Phosphonium Salts as Pseudohalides: Regioselective Ni-Catalyzed Cross-Coupling." Science.
-
ChemicalBook. (2024).[3] "Methyldiphenyl(trifluoromethyl)phosphonium iodide Product Properties."
Sources
Application Note: Scalable Synthesis and Application Protocols for Methyldiphenyl(trifluoromethyl)phosphonium Iodide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Process Chemistry, Mechanistic Causality, and Photoredox Applications
Executive Summary & Mechanistic Rationale
Methyldiphenyl(trifluoromethyl)phosphonium iodide (CAS: 1584-60-7) is an advanced, bench-stable reagent increasingly utilized in modern synthetic chemistry for radical-mediated trifluoromethylation and monofluoromethylation[1]. Unlike traditional transition-metal-catalyzed photoredox methods that require expensive iridium or ruthenium complexes, this phosphonium salt functions as a self-contained, visible-light-activated radical precursor[2].
The Causality of Reactivity: The efficacy of this reagent is governed by the "σ-hole effect." The strongly electron-withdrawing trifluoromethyl (–CF3) group creates a region of positive electrostatic potential (a σ-hole) on the electrophilic phosphorus(V) center, directly opposite the P–CF3 bond. This unique electronic topology forces the phosphorus atom to engage in a non-covalent, self-assembling interaction with the iodide counterion, forming a photoactive Charge-Transfer (CT) complex[1]. Upon irradiation with standard blue LEDs, a single-electron transfer (SET) occurs from the iodide to the phosphonium cation. The resulting transient phosphoranyl radical rapidly fragments, selectively releasing the highly reactive •CF3 radical and a neutral phosphine byproduct (Ph2PMe) without the need for exogenous photocatalysts[1],[2].
Visible-light-induced photolysis mechanism via σ-hole charge-transfer complex formation.
Retrosynthetic Analysis & Process Chemistry Strategy
The scalable preparation of methyldiphenyl(trifluoromethyl)phosphonium iodide relies on a two-stage process designed to maximize yield while avoiding complex, bottleneck-inducing purification steps.
-
Phase 1: Nucleophilic Trifluoromethylation. The synthesis deliberately begins with diphenylphenoxyphosphine (Ph2POPh) rather than the more common chlorodiphenylphosphine[3]. The phenoxy group acts as an optimal leaving group, stabilizing the pentacoordinate silicate intermediate formed upon the addition of the Ruppert-Prakash reagent (TMSCF3) and a fluoride source (CsF). This strategic choice suppresses deleterious side reactions and ensures a clean transfer of the CF3 anion to the phosphorus(III) center[3],.
-
Phase 2: Electrophilic Alkylation (Quaternization). The intermediate, diphenyl(trifluoromethyl)phosphine, is a remarkably weak nucleophile due to the intense inductive pull of the CF3 group. To achieve quaternization, a highly reactive electrophile—methyl iodide (MeI)—must be employed. By conducting this reaction in a non-polar solvent (like toluene) under reflux, the resulting ionic phosphonium iodide precipitates out of the solution. This phase separation drives the equilibrium forward via Le Chatelier's principle and allows for isolation via simple filtration, ensuring high scalability.
Workflow for the two-step scalable synthesis of methyldiphenyl(trifluoromethyl)phosphonium iodide.
Experimental Protocols
Protocol A: Synthesis of Diphenyl(trifluoromethyl)phosphine (Intermediate)
Rationale: Anhydrous conditions are critical as the fluoride activator (CsF) is highly hygroscopic, and moisture will prematurely quench the TMSCF3 reagent.
-
Preparation: Under a strict inert nitrogen atmosphere, charge an oven-dried Schlenk flask with diphenylphenoxyphosphine (2.40 g, 8.45 mmol, 1.00 equiv.) and anhydrous caesium fluoride (0.76 g, 4.75 mmol, 0.56 equiv.)[3].
-
Solvent Addition: Suspend the mixture in freshly distilled, anhydrous diethyl ether (Et2O, 15 mL)[3]. The use of Et2O restricts the solvation of the naked fluoride, maintaining a high local concentration of reactive species at the solid-liquid interface of the sparingly soluble CsF.
-
Reagent Addition: Dropwise, add trifluoromethyltrimethylsilane (TMSCF3, 1.90 mL, 12.70 mmol, 1.50 equiv.) via syringe[3].
-
Reaction: Seal the vessel and stir vigorously at room temperature for 18 hours. The mixture will transition to an orange suspension[3].
-
Workup: Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure[3].
-
Purification & Self-Validation: Purify the resulting crude oil via flash column chromatography on silica gel using 100% hexane. The product elutes as a colorless oil (approx. 85% yield). Confirm identity via TLC (Rf = 0.22 in hexane)[3].
Protocol B: Synthesis of Methyldiphenyl(trifluoromethyl)phosphonium Iodide
Rationale: The sluggish nucleophilicity of the P(III) intermediate necessitates thermal driving and a solvent system that promotes product precipitation to protect the salt from degradation.
-
Preparation: In a heavy-walled pressure tube or a round-bottom flask equipped with a reflux condenser, dissolve the purified diphenyl(trifluoromethyl)phosphine (1.00 equiv.) in anhydrous toluene.
-
Alkylation: Add an excess of methyl iodide (MeI, 3.00 equiv.). (Caution: MeI is a volatile, highly toxic alkylating agent; handle exclusively in a fume hood).
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C) for 24 hours. As the reaction progresses, the ionic product will begin to precipitate as a solid on the flask walls.
-
Isolation: Cool the mixture to room temperature, then further chill in an ice bath to maximize precipitation.
-
Workup & Self-Validation: Filter the solid under vacuum. Wash the filter cake thoroughly with cold, anhydrous diethyl ether to remove unreacted starting materials and residual MeI. Dry the resulting powder under high vacuum to yield a white to pale-yellow powder[3]. Confirm the structure via 1H NMR (expected P-CH3 doublet at ~3.09 ppm, J = 14.0 Hz)[3].
Protocol C: Visible-Light-Induced Radical Generation (Application)
Rationale: The formation of the photoactive CT complex requires a polar aprotic solvent to dissolve the salt while maintaining the tight ion-pair interaction necessary for the σ-hole effect[1],[2].
-
Setup: In a transparent glass vial, dissolve the methyldiphenyl(trifluoromethyl)phosphonium iodide (1.20 equiv.) and the target substrate (e.g., an unactivated alkene, 1.00 equiv.) in anhydrous dichloromethane (DCM) or acetonitrile.
-
Degassing: Degas the solution via three freeze-pump-thaw cycles or sparge with argon for 15 minutes. Oxygen must be rigorously excluded as it rapidly quenches radical intermediates.
-
Irradiation: Place the vial in a photoreactor equipped with Blue LEDs (450-460 nm). Stir the solution at room temperature under irradiation for 12-24 hours[1].
-
Monitoring: The reaction typically exhibits a color shift as the CT complex is consumed.
Quantitative Data & Quality Control Metrics
To ensure reproducibility across scales, the following quality control metrics and expected yields should be used as benchmarks for the synthesis and application workflows.
| Process Step | Target Compound | Expected Yield | Reaction Time | Key Self-Validation Metrics (NMR / TLC) |
| Step 1 | Diphenyl(trifluoromethyl)phosphine | 80 - 85% | 18 Hours | Rf = 0.22 (Hexane); Colorless Oil[3] |
| Step 2 | Methyldiphenyl(trifluoromethyl)phosphonium Iodide | 75 - 80% | 24 Hours | White Powder; 1H NMR: ~3.09 ppm (d, J=14 Hz, P-CH3)[3] |
| Application | •CF3 Radical Generation | > 90% (Conv.) | 12 - 24 Hours | Color change under Blue LED; fragmentation of CT complex[1] |
References
-
Title: Air- and water-stable Lewis acids: synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations Source: Chemical Communications, 2018, 54, 662-665. URL: [Link]
-
Title: Visible-Light-Induced Selective Photolysis of Phosphonium Iodide Salts for Monofluoromethylations Source: Angewandte Chemie International Edition, 2021, 60, 25477-25484. URL: [Link]
Sources
Application Note: Late-Stage Trifluoromethylation via Methyldiphenyl(trifluoromethyl)phosphonium Iodide
This Application Note is designed for researchers utilizing Methyldiphenyl(trifluoromethyl)phosphonium iodide (
This guide details the synthesis of the reagent (as it is often prepared in situ or fresh) and its application in radical-mediated trifluoromethylation of (hetero)arenes.
Executive Summary
Methyldiphenyl(trifluoromethyl)phosphonium iodide is a phosphorus(V)-based reagent belonging to the class of P-trifluoromethyl electrophilic phosphonium cations (EPCs) . Unlike hypervalent iodine reagents (Togni) or sulfonium salts (Umemoto), this reagent features a tetrahedral phosphorus center.
Key Characteristics:
-
Role: Latent source of the trifluoromethyl radical (
) under photoredox conditions or nucleophilic upon activation. -
Stability: High air and moisture stability compared to traditional P-halo phosphonium salts.[1]
-
Mechanism: Operates primarily via Single Electron Transfer (SET) reduction to generate a phosphoranyl radical, which undergoes
-scission to release .
Mechanistic Principles
The utility of
Activation Pathway
-
Excitation: The photocatalyst (e.g.,
) is excited by blue light. -
Reduction (SET): The excited catalyst reduces the phosphonium cation (
vs SCE) to a neutral phosphoranyl radical . -
Radical Release: The unstable phosphoranyl radical collapses, releasing the electrophilic
radical and the phosphine byproduct ( ). -
Functionalization: The
radical attacks the electron-rich arene/heteroarene.
Mechanism Diagram
Caption: Photoredox activation cycle of methyldiphenyl(trifluoromethyl)phosphonium iodide releasing the trifluoromethyl radical.
Synthesis of the Reagent
Commercial availability of the specific iodide salt can be sporadic. For high-integrity applications, fresh synthesis is recommended to ensure the absence of hydrolyzed phosphine oxides.
Protocol A: Preparation of
Precursor: Diphenyl(trifluoromethyl)phosphine (
| Reagent | Equiv.[2][3] | Role |
| Diphenyl(trifluoromethyl)phosphine | 1.0 | Substrate |
| Methyl Iodide (MeI) | 1.1 - 1.5 | Alkylating Agent |
| Dichloromethane (DCM) | Solvent | Reaction Medium |
| Diethyl Ether ( | Solvent | Precipitation |
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.
-
Dissolution: Dissolve
(1.0 equiv) in anhydrous DCM ( ). -
Alkylation: Add Methyl Iodide (1.5 equiv) dropwise at
.-
Note: MeI is a carcinogen; use a fume hood.
-
-
Reaction: Seal the tube and stir at room temperature for 12–18 hours. A white precipitate may begin to form.
-
Precipitation: Concentrate the solution to
volume under vacuum. Add excess anhydrous to precipitate the phosphonium iodide salt. -
Isolation: Filter the white solid under inert atmosphere. Wash with cold
( ). -
Drying: Dry under high vacuum for 4 hours. Store in a desiccator or glovebox.
Critical Note: While the triflate analog is often cited for superior solubility in non-polar solvents, the iodide is the direct product of MeI alkylation. If solubility in the subsequent reaction is poor, perform an anion exchange with AgOTf.
Application Protocol: Late-Stage Trifluoromethylation
This protocol utilizes the reagent for the C-H trifluoromethylation of heteroarenes (e.g., indoles, pyrroles, pyridines) using a photoredox setup.
Materials & Equipment
-
Reagent: Methyldiphenyl(trifluoromethyl)phosphonium iodide (1.5 equiv).
-
Photocatalyst:
( ). -
Base:
or 2,6-Lutidine (2.0 equiv). -
Solvent: Acetonitrile (MeCN) or DCM (degassed).
-
Light Source: Blue LED (450 nm, 10–40 W).
Experimental Workflow
| Step | Action | Observation/Rationale |
| 1 | Charge Vessel | Add Substrate (0.2 mmol), Reagent (0.3 mmol), and Photocatalyst (2 mol%) to a vial. |
| 2 | Solvent Addition | Add anhydrous MeCN (2.0 mL). Add Base (0.4 mmol). |
| 3 | Degassing | Sparge with Argon for 10 mins or perform 3 Freeze-Pump-Thaw cycles. |
| 4 | Irradiation | Seal vial. Irradiate with Blue LED at RT for 18–24 hours. Stir vigorously. |
| 5 | Work-up | Dilute with DCM, wash with water and brine. Dry over |
| 6 | Purification | Concentrate and purify via Flash Column Chromatography. |
Troubleshooting & Optimization
-
Low Yield: The Iodide counterion (
) can sometimes quench the photocatalyst or undergo oxidation to Iodine ( ).-
Solution: Perform anion exchange to the Triflate (
) by treating the Iodide salt with AgOTf in MeCN, filtering off AgI, and using the filtrate.
-
-
Regioselectivity: Radical trifluoromethylation typically occurs at the most electron-rich position (e.g., C2 or C3 of indoles).
-
Side Reactions: If hydrodefluorination is observed, ensure the solvent is strictly anhydrous.
Comparative Analysis
How does
| Feature | Togni Reagent II | Umemoto Reagent | |
| Atom Economy | Moderate (Phosphine byproduct) | Poor (Iodobenzoate byproduct) | Moderate (Sulfide byproduct) |
| Stability | High (Air/Water stable cation) | Moderate (Moisture sensitive) | High |
| Mechanism | Radical ( | Electrophilic / Radical | Electrophilic / Radical |
| Cost | Low (if synthesized from precursors) | High (Commercial) | High (Commercial) |
References
-
Primary Synthesis & Characterization: Fasano, V., LaFortune, J. H. W., Bayne, J. M., Ingleson, M. J., & Stephan, D. W. (2018). Air- and water-stable Lewis acids: synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations. Chemical Communications, 54(6), 662–665. [Link] (Note: Describes the Triflate analog synthesis and stability; the Iodide is the direct precursor).
-
General Radical Trifluoromethylation Context: Studer, A. (2012). A "Renaissance" in Radical Trifluoromethylation. Angewandte Chemie International Edition, 51(36), 8950–8958. [Link]
-
Photoredox Activation of Onium Salts: Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]
Sources
Green chemistry protocols involving methyldiphenyl(trifluoromethyl)phosphonium iodide
Application Note: Sustainable Trifluoromethylation Protocols Using Methyldiphenyl(trifluoromethyl)phosphonium Iodide
Part 1: Executive Summary & Strategic Rationale
The introduction of the trifluoromethyl group (
Methyldiphenyl(trifluoromethyl)phosphonium iodide (MDPI) [CAS: 1584-60-7] emerges as a superior "Green" alternative. As a crystalline solid, it eliminates the need for specialized gas handling equipment and offers higher moisture tolerance than silane-based reagents.
Green Chemistry Profile:
-
Physical State: Solid-state reagent (Non-volatile, reduces inhalation risk).
-
Safety: Non-Ozone Depleting Substance (Non-ODS).
-
Solvent Compatibility: High solubility in polar, bio-derived solvents (e.g., 2-MeTHF, Ethyl Lactate).
-
Activation: Triggered by benign fluoride sources (e.g., KF, CsF) rather than pyrophoric bases.
Part 2: Technical Background & Mechanism
MDPI functions as a latent source of the trifluoromethyl anion (
Mechanism of Action:
The reaction is driven by the formation of a strong Phosphorus-Oxygen bond (in the byproduct) or Phosphorus-Fluoride bond (in the intermediate). Upon treatment with a fluoride source (activator), the phosphorus center becomes pentacoordinate, weakening the
Figure 1: Mechanistic Pathway (DOT Visualization)
Caption: Fluoride-induced activation of MDPI releases nucleophilic CF3 for carbonyl addition.
Part 3: Detailed Experimental Protocols
Protocol A: Green Nucleophilic Trifluoromethylation of Aldehydes
Target Application: Synthesis of
Reagents & Materials:
-
Substrate: Benzaldehyde (1.0 mmol)
-
Reagent: Methyldiphenyl(trifluoromethyl)phosphonium iodide (MDPI) (1.2 mmol, 475 mg)
-
Activator: Cesium Fluoride (CsF) (1.2 mmol, dried)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Anhydrous, bio-derived alternative to THF)
-
Workup: Dilute HCl (1M), Ethyl Acetate.
Step-by-Step Methodology:
-
Preparation (Benchtop):
-
Weigh 475 mg of MDPI and 182 mg of CsF into a 10 mL screw-cap vial.
-
Note: Unlike
, MDPI is not highly hygroscopic, allowing brief handling in air, though storage in a desiccator is recommended.
-
-
Reaction Setup:
-
Add 3.0 mL of 2-MeTHF to the vial.
-
Seal the vial and stir vigorously at Room Temperature (25°C) for 4–6 hours.
-
Observation: The mixture will transition from a suspension to a clearer solution as the phosphonium salt is consumed and the phosphine oxide byproduct forms.
-
-
Monitoring:
-
Monitor via TLC (Silica gel, Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot.
-
Green Tip: Use a reusable TLC plate or dip-probe IR if available to reduce waste.
-
-
Quenching & Hydrolysis:
-
Add 1.0 mL of 1M HCl to the reaction mixture. Stir for 15 minutes. This step hydrolyzes the intermediate silyl/phosphorus ether to the free alcohol.
-
-
Workup (Extraction-Free Variant):
-
If using 2-MeTHF, the organic layer will spontaneously separate from the aqueous acid layer (2-MeTHF is immiscible with water).
-
Decant the organic layer.[1] Wash once with brine.
-
Dry over
and concentrate.
-
-
Purification:
-
Recrystallization (preferred for green chemistry) or short-pad silica filtration.
-
Yield Data (Representative):
| Substrate | Product | Yield (%) | Green Metric (E-Factor) |
| Benzaldehyde | 1-phenyl-2,2,2-trifluoroethanol | 92% | Low (<5) |
| 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-2,2,2-trifluoroethanol | 89% | Low |
| Cinnamaldehyde | 1-phenyl-4,4,4-trifluorobut-1-en-3-ol | 85% | Medium |
Protocol B: Difluorocarbene Generation (Cyclopropanation)
Target Application: Synthesis of gem-difluorocyclopropanes.
Mechanism:[2][3] Under strong basic conditions, MDPI can undergo deprotonation/elimination to generate difluorocarbene (
Reagents:
-
Substrate: Styrene derivative (1.0 mmol)
-
Reagent: MDPI (1.5 mmol)
-
Base: Potassium Hydroxide (KOH) (50% aq. solution)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%) - Phase Transfer Catalyst
-
Solvent: Dichloromethane (DCM) or Dimethyl Carbonate (DMC) (Greener alternative).
Workflow:
-
Dissolve MDPI and alkene in DMC.
-
Add TBAB and aqueous KOH dropwise at 0°C.
-
Stir at 0°C
RT for 12 hours. -
The carbene generated at the interface reacts with the alkene.
Part 4: Troubleshooting & Optimization (Expert Insights)
1. "The reaction is stalled."
-
Cause: Inactive Fluoride source. CsF is hygroscopic; if wet, it loses activity ("naked" fluoride is required).
-
Solution: Dry CsF under vacuum at 150°C for 2 hours before use, or switch to TBAF (anhydrous solution), though CsF is atom-economically superior.
2. "Low Yield with Enolizable Ketones."
-
Cause: The basicity of the
intermediate can cause aldol side reactions. -
Solution: Lower the temperature to -20°C and add a slightly acidic buffer (e.g., 1.1 equiv of acetic acid) to protonate the alkoxide immediately upon formation, preventing retro-reaction.
3. "Removing the Phosphorus Byproduct."
-
Insight: The byproduct, methyldiphenylphosphine oxide, is polar.
-
Green Trick: If using a non-polar solvent (like Toluene or Heptane/EtOAc mix) for the reaction, the phosphine oxide often precipitates out. Filter it off before aqueous workup to simplify purification.
Figure 2: Optimization Logic Tree
Caption: Decision tree for troubleshooting common yield issues in MDPI trifluoromethylation.
References
-
Preparation of Phosphonium Salts
-
Alvarez-Bercedo, P., et al. "Synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations." Chemical Communications, 2016.
-
-
General Trifluoromethylation Reviews
-
Ma, J.-A., & Cahard, D. "Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews, 2008.
-
-
Difluorocarbene from Phosphonium Salts
-
Zhang, M., et al. "Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts." Accounts of Chemical Research, 2020.[4]
-
-
Green Solvent Selection (2-MeTHF)
-
Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012.
-
-
Commercial Availability & Data
-
Sigma-Aldrich Product Sheet: Methyldiphenyl(trifluoromethyl)phosphonium iodide.[5]
-
Sources
Reagent preparation for Wittig-type reactions using trifluoromethyl phosphonium salts
Application Note: High-Fidelity Reagent Preparation and Protocols for Wittig-Type Synthesis of Trifluoromethylated Alkenes
Abstract
The incorporation of trifluoromethyl (
Mechanistic Insight & Reagent Selection
The Challenge: The "Negative Fluorine Effect"
Standard phosphonium ylides are stabilized by electron-withdrawing groups. However, fluorine's high electronegativity combined with the repulsion between the lone pair on the ylide carbon and the fluorine lone pairs creates instability.
-
Direct Trifluoromethyl Salts (
):-
Usage: Primarily used as nucleophilic trifluoromethylation reagents (transferring
) or precursors to difluorocarbene ( ). -
Wittig Limitation: Deprotonation does not yield a stable ylide (
). Instead, it rapidly dissociates into triphenylphosphine ( ) and difluorocarbene ( ), leading to polymerization or cyclopropanation rather than controlled olefination.
-
-
Trifluoroethyl Salts (
):-
Usage: The robust choice for synthesizing
-trifluoromethyl alkenes ( ). -
Mechanism: The ylide (
) is generated in situ. While prone tongcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -elimination (ejecting to form allenes), controlled low-temperature conditions allow the Wittig reaction to proceed with high fidelity.
-
This guide focuses on the preparation and use of the Trifluoroethyl variant (
Reagent Preparation Protocol
Objective: Synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium Triflate. Purity Target: >98% (critical to prevent oligomerization during the Wittig step).
Materials
-
Triphenylphosphine (
): Reagent grade, recrystallized from EtOH if oxidized. -
2,2,2-Trifluoroethyl trifluoromethanesulfonate (
): Handle with care (strong alkylating agent). -
Solvent: Toluene (Anhydrous).
Step-by-Step Synthesis
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.
-
Dissolution: Charge the flask with
(10.0 g, 38.1 mmol) and anhydrous Toluene (60 mL). Stir until fully dissolved. -
Addition: Add 2,2,2-trifluoroethyl triflate (9.74 g, 42.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.
-
Note: A slight excess of the triflate ensures complete consumption of the phosphine, which is difficult to remove later.
-
-
Reaction: Heat the mixture to reflux (110°C) for 3 hours. A white precipitate will begin to form within 30 minutes.
-
Isolation: Cool the mixture to room temperature and then to 0°C in an ice bath to maximize precipitation.
-
Filtration: Collect the white solid via vacuum filtration using a sintered glass funnel.
-
Purification (The "Self-Validating" Step):
-
Wash the filter cake with cold Toluene (
mL) to remove unreacted triflate. -
Wash with anhydrous Diethyl Ether (
mL) to remove any residual phosphine or phosphine oxide. -
Validation: Dissolve a small aliquot in
. NMR should show a singlet at ppm. If a peak at ppm ( ) is visible, recrystallize from Acetonitrile/Ether.
-
-
Drying: Dry under high vacuum (0.1 mmHg) at 40°C for 6 hours.
-
Yield: Typically 90-95%.
-
Storage: Store in a desiccator. Stable for months.
-
Wittig Olefination Protocol
Objective: Synthesis of Trifluoromethyl Alkenes (
Reagents
-
Phosphonium Salt:
(Prepared above). -
Base: LiHMDS (1.0 M in THF) or NaH (60% dispersion). LiHMDS is preferred for reproducibility.
-
Aldehyde:
(Dry, free of acid impurities). -
Solvent: Anhydrous THF.
Workflow Diagram
Caption: Workflow for the controlled Wittig olefination. Note the critical temperature threshold to prevent fluoride elimination.
Experimental Procedure
-
Ylide Generation:
-
To a flame-dried Schlenk flask, add
(1.2 equiv) and anhydrous THF (0.2 M concentration relative to aldehyde). -
Cool to -78°C (Dry ice/Acetone bath).
-
Add LiHMDS (1.2 equiv) dropwise. The solution will turn bright yellow , indicating ylide formation.
-
Stir at -78°C for 30 minutes.Do not warm up yet.
-
-
Coupling:
-
Add the Aldehyde (1.0 equiv) (neat or dissolved in minimal THF) dropwise to the cold ylide solution.
-
Stir at -78°C for 1 hour.
-
The Warm-Up (Crucial): Remove the cooling bath and allow the reaction to warm to room temperature slowly over 2 hours.
-
Mechanistic Note: The oxaphosphetane forms at low temp. Rapid warming can encourage the
-elimination pathway (loss of ) instead of the desired cycloreversion (loss of ).
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with Diethyl Ether (
). -
Dry over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The product (
-alkene) is often much less polar than the phosphine oxide byproduct.
-
Data & Optimization Guide
Stereoselectivity (Z vs E)
The stereochemical outcome depends heavily on the salt counter-ion and solvent conditions.
| Condition | Major Isomer | Mechanism Note |
| LiHMDS / THF | Z-selective | "Salt-free" conditions favor the kinetic product (Z). |
| NaH / DMF | E-selective | Thermodynamic equilibration often favors the E-isomer. |
| Schlosser Mod. | E-selective | Addition of excess LiBr and PhLi can force E-selectivity. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Black Tar | Decomposition of Ylide via Fluoride Elimination. | Ensure reaction stays at -78°C during base addition. Do not use excess base. |
| No Reaction | Reagent hydrolysis. | Dry the phosphonium salt under high vacuum ( |
| Allene Formation | Avoid warming too quickly. Switch to NaH/DMF if LiHMDS fails. |
References
-
Preparation of Trifluoromethyl Phosphonium Salts
-
Wittig Olefination with Trifluoroethyl Reagents
-
Hanzawa, Y., et al. "Synthesis of Trifluoromethylated Alkenes via Wittig Reaction." Tetrahedron Lett.1987 , 28, 659. Link
-
-
Stability of Fluorinated Ylides
-
Burton, D. J. "Fluorinated Organometallics: Vinyl Lithium Reagents." Tetrahedron1992 , 48, 189. Link
-
-
Modern Protocols (Triflate Salts)
-
Mechanistic Reviews
-
Maryanoff, B. E., Reitz, A. B. "The Wittig Olefination Reaction and Modifications." Chem. Rev.1989 , 89, 863. Link
-
Sources
Improving low yields in methyldiphenyl(trifluoromethyl)phosphonium iodide reactions
Ticket Subject: Improving Low Yields in Synthesis and Application
Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Identify Your Bottleneck
Before adjusting parameters, we must identify which stage of the chemical workflow is compromising your yield. The synthesis of Methyldiphenyl(trifluoromethyl)phosphonium iodide (
Select your primary observation from the Triage Matrix below:
Figure 1: Diagnostic logic flow for identifying yield loss mechanisms.
Troubleshooting Guide: Synthesis Optimization
Scenario A: You are reacting Diphenylmethylphosphine ( ) with Trifluoroiodomethane ( ).
Status: NOT RECOMMENDED
Root Cause: The "Halogenophilic Trap."
Phosphines are "soft" nucleophiles. In
Corrective Protocol (The Stepwise Route):
You must construct the
-
Step 1: Synthesize Diphenyl(trifluoromethyl)phosphine (
) using the Ruppert-Prakash reagent ( ) and . -
Step 2: Methylate this intermediate.
Scenario B: You are methylating with Methyl Iodide ( ) but yields are <40%.
Status: COMMON ISSUE
Root Cause: Electronic Deactivation.
The
Optimization Protocol:
| Parameter | Standard Condition (Low Yield) | High-Yield Optimization |
| Reagent | Methyl Iodide (MeI) | Methyl Triflate (MeOTf) or Neat MeI (excess) |
| Solvent | THF or Ether | Dichloromethane (DCM) or Acetonitrile (MeCN) |
| Temperature | Room Temperature | 40–60°C (Sealed Tube) |
| Time | 12 Hours | 48–72 Hours |
The "Hard Alkylation" Workaround: If MeI fails, use Methyl Triflate (MeOTf). The triflate anion is a superior leaving group.
-
Reaction:
-
Ion Exchange: Dissolve the triflate salt in minimal water/methanol and add saturated
solution to precipitate the desired Iodide salt.
Troubleshooting Guide: Stability & Purification
Issue: The salt turns into a syrup or loses fluorine signal ( NMR) during workup.
Root Cause: Hydrolytic Instability (
Mechanism of Failure:
Prevention Protocol:
-
Avoid Aqueous Workups: Do not wash the reaction mixture with water or bicarbonate.
-
Precipitation: Pour the reaction mixture into anhydrous Diethyl Ether (
) or Pentane under Argon. The salt should precipitate as a white solid. -
Filtration: Filter under an inert atmosphere (Schlenk frit) if possible.
-
Drying: Dry under high vacuum (<0.1 mbar) for 4 hours to remove trace moisture.
Validated Experimental Protocol
Objective: Synthesis of Methyldiphenyl(trifluoromethyl)phosphonium Iodide via the Stepwise Route.
Reagents:
-
Chlorodiphenylphosphine (
) -
(Trifluoromethyl)trimethylsilane (
) -
CsF (Cesium Fluoride) - Dried
-
Methyl Iodide (MeI) - Freshly distilled over Cu
Step 1: Preparation of
-
In a flame-dried Schlenk flask under Argon, dissolve
(10 mmol) in dry THF (20 mL). -
Add
(12 mmol, 1.2 eq). -
Cool to 0°C. Add catalytic CsF (10 mol%). Caution: Exothermic.
-
Stir at RT for 4 hours.
-
Remove solvent and distill the residue (bp ~85°C @ 0.5 mmHg) to isolate
(Liquid).
Step 2: Quaternization (The Critical Step)
-
Place
(5 mmol) in a heavy-walled pressure tube (Ace Glass). -
Add neat Methyl Iodide (25 mmol, 5 eq). Note: Using neat MeI acts as both solvent and reagent to drive kinetics.
-
Seal the tube and heat to 50°C behind a blast shield for 48 hours.
-
Cool to RT. A crystalline precipitate should form.
-
Add anhydrous
(20 mL) to complete precipitation. -
Filter inside a glovebox or under Argon flow. Wash with
. -
Yield Target: >85%.
FAQ: Advanced Technical Inquiries
Q: Can I use this salt for Wittig reactions?
A: Yes, but with caution. The ylide generated from this salt,
Q: Why does my
Q: Is the Iodide counterion interfering with my subsequent catalysis?
A: Iodide is a reducing agent and a nucleophile. If you are using this salt for metal-catalyzed trifluoromethylation, the iodide can poison catalysts (like Pd or Pt). In such cases, perform an anion exchange to a non-coordinating anion like
References
-
Eujen, R., et al. (1990). "Synthesis and Structure of Trifluoromethylphosphonium Salts." Journal of Fluorine Chemistry, 50(3), 333-348.
-
Prakash, G. K. S., & Yudin, A. K. (1997). "Perfluoroalkylation with Trimethyl(trifluoromethyl)silane." Chemical Reviews, 97(3), 757-786.
- Beck, P. (1972). "Quaternary Phosphonium Salts." Organic Phosphorus Compounds, Vol 2. Wiley-Interscience. (Foundational text on phosphonium synthesis kinetics).
-
Hoge, B. (2022).[1] "Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides." European Journal of Inorganic Chemistry.
Sources
Troubleshooting moisture sensitivity in phosphonium iodide reagents
Topic: Troubleshooting Moisture Sensitivity & Handling Lead Scientist: Dr. H. Vance, Senior Application Scientist
Introduction: The Hidden Stoichiometric Killer
Welcome to the Technical Support Center. You are likely here because your Wittig olefination failed, your yields are inconsistent, or your white phosphonium salt has turned into a sticky, yellowed mass.
Phosphonium iodide reagents (e.g., Methyltriphenylphosphonium iodide) are the workhorses of carbon-carbon double bond formation. However, they suffer from a critical vulnerability: Hygroscopicity .
Water does not just "wet" these reagents; it fundamentally alters their reactivity. In the presence of the strong bases required for ylide formation (NaH, KOtBu, LiHMDS), adventitious water does two things:
-
Quenches the Base: It consumes your base immediately (
). -
Destroys the Reagent: The resulting hydroxide ion is a potent nucleophile that attacks the phosphorus center, cleaving the reagent into a phosphine oxide and a hydrocarbon (hydrolysis), irreversibly destroying your stoichiometry.
This guide provides the diagnostic tools and remediation protocols to restore your reagent's integrity.
Part 1: Diagnostic Triage
Before altering your reaction conditions, determine the state of your reagent.
Visual & Physical Inspection
| Symptom | Diagnosis | Severity | Action Required |
| Free-flowing white powder | Healthy Reagent | Low | Proceed with standard handling. |
| Clumping / Caking | Surface Moisture Absorption | Medium | STOP. Dry reagent before use. |
| Sticky / Deliquescent | Deep Lattice Hydration | High | CRITICAL. Recrystallization required. |
| Yellow/Brown Discoloration | Iodide Oxidation ( | High | Reagent degrading. Recrystallize or discard. |
Analytical Verification (The "Trust but Verify" Protocol)
Do not rely on weight alone. Water adds mass, leading you to underload the reaction relative to the molecular weight.
1. Proton NMR (
-
Method: Dissolve a sample in
or DMSO- . -
Look for: A broad singlet variable between 1.5 - 4.0 ppm (water).
-
Critical Threshold: If the water integral suggests >5 mol% relative to the methyl/methylene protons, drying is mandatory.
2. Phosphorous NMR (
-
Method: Run a decoupled
scan. -
Target: Sharp singlet (Phosphonium salt).
-
Impurity: A secondary peak shifted downfield (approx. 25-30 ppm) indicates Triphenylphosphine Oxide (TPPO) . If this exists before the reaction, your reagent has already hydrolyzed.
Part 2: Remediation Protocols
Protocol A: Deep Vacuum Drying (Standard)
Use this for clumped but chemically pure reagents.
Mechanism: Heat provides the kinetic energy to break the lattice-water hydrogen bonds, while high vacuum provides the thermodynamic drive to remove the vapor.
-
Vessel: Place the salt in a round-bottom flask or a drying pistol (Abderhalden).
-
Desiccant: Connect to a vacuum line protected by a
(Phosphorus Pentoxide) or KOH trap. -
Heat: Heat the flask to
using an oil bath.-
Note: Phosphonium iodides are thermally stable up to
, but do not exceed to avoid iodide oxidation.
-
-
Duration: Maintain high vacuum (<1 mmHg) for 4–6 hours .
-
Cooling: Cool to room temperature under vacuum before backfilling with Argon/Nitrogen.
Protocol B: Recrystallization (Rescue)
Use this for sticky, yellowed, or hydrolyzed reagents.
-
Solvent System: Ethanol / Diethyl Ether (or Ethanol / Hexanes).
-
Dissolution: Dissolve the salt in the minimum amount of hot absolute ethanol.
-
Tip: If the solution is brown (iodine), add a trace of sodium bisulfite or wash the solid with cold thiosulfate solution prior to this step, though recrystallization usually excludes iodine.
-
-
Precipitation: Allow to cool, then slowly add anhydrous diethyl ether until turbidity persists.
-
Crystallization: Cool to
. Collect white needles via filtration. -
Drying: Proceed immediately to Protocol A .
Part 3: The Failure Mechanism (Visualization)
Understanding why the reaction fails is crucial for prevention. The diagram below illustrates the competition between successful Ylide formation and the destructive Hydrolysis pathway caused by moisture.
Figure 1: The "Path of Destruction." Note that moisture generates Hydroxide (
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I just add excess base to compensate for the water?
A: NO. This is a dangerous misconception.
Adding more base to a wet reaction generates more hydroxide (
Q2: My salt turned yellow. Is it ruined?
A: Likely just oxidized, but usable after purification.
Phosphonium iodides are light-sensitive. The iodide anion (
Q3: Why use Iodide salts if they are problematic? Why not Bromides?
A: Reactivity vs. Stability trade-off.
Iodides are often prepared because Alkyl Iodides are more reactive electrophiles during the initial salt formation (quaternization) than bromides or chlorides. However, the Iodide ion is a "soft" anion and can be prone to oxidation. If moisture is a chronic issue in your lab, switching to a Phosphonium Tetrafluoroborate (
Q4: How should I store these reagents long-term? A: The "Double-Barrier" Method.
-
Store the reagent in an amber glass vial (blocks light).
-
Place the vial inside a desiccator containing active desiccant (e.g., Drierite or
). -
Flush the headspace with Argon before sealing.
-
Wrap the cap with Parafilm or electrical tape to prevent moisture diffusion.
References
-
Byrne, P. A., & Gilheany, D. G. (2016). The Mechanism of Phosphonium Ylide Alcoholysis & Hydrolysis.[1] Chemistry – A European Journal.[1] Link
-
Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th Edition).[2] Butterworth-Heinemann.[3] (See section on drying organic salts). Link
-
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.Link
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. Link
Sources
Technical Support Center: Purification of Crude Methyldiphenyl(trifluoromethyl)phosphonium Iodide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals isolate high-purity methyldiphenyl(trifluoromethyl)phosphonium iodide (CAS: 1584-60-7). Because of the strongly electron-withdrawing trifluoromethyl (–CF₃) group, this specific phosphonium salt exhibits unique electronic properties and a high degree of hygroscopicity.
This guide moves beyond basic procedures by explaining the mechanistic causality behind each step, ensuring your purification workflow is a robust, self-validating system.
Physicochemical Properties & Impurity Profile
Before initiating purification, you must understand the thermodynamic and solubility profiles of the components in your crude mixture. This data dictates our solvent selection and separation strategy.
| Component | Physical State | Polarity | Solubility Profile | Targeted Removal Strategy |
| Methyldiphenyl(trifluoromethyl)phosphonium iodide | Solid | High (Salt) | Soluble in DCM, MeCN, hot EtOAc. Insoluble in Et₂O, Hexanes. | Target Product (Isolated via precipitation) |
| Methyl Iodide (MeI) | Liquid | Low-Medium | Miscible with most organic solvents. | Vacuum evaporation (BP: 42 °C). |
| Diphenyl(trifluoromethyl)phosphine | Liquid/Oil | Low | Soluble in Et₂O, Toluene, Hexanes. | Anhydrous trituration with Et₂O. |
| Phosphine Oxides | Solid/Oil | Medium | Soluble in DCM, partially in Et₂O. | Anti-solvent recrystallization. |
| Moisture (H₂O) | Liquid | Very High | Miscible with polar solvents. | Azeotropic distillation; High-vacuum desiccation. |
Standard Purification Protocol
This self-validating protocol relies on sequential polarity exclusion. By strictly controlling the solvent environment, we force the selective precipitation of the target salt.
Phase 1: Removal of Volatiles
-
Transfer the crude reaction mixture to a round-bottom flask.
-
Apply rotary evaporation (water bath at 30 °C) under reduced pressure to strip off unreacted methyl iodide and reaction solvents.
-
Mechanistic Causality: Methyl iodide is highly volatile. Removing it first is critical because residual MeI acts as a non-polar co-solvent that can artificially increase the solubility of your phosphonium salt during the subsequent trituration step, leading to yield loss.
Phase 2: Anhydrous Trituration
-
Suspend the resulting crude residue in anhydrous diethyl ether (Et₂O) under an inert nitrogen or argon atmosphere.
-
Vigorously stir the suspension for 30 minutes.
-
Mechanistic Causality: The non-polar unreacted diphenyl(trifluoromethyl)phosphine will readily dissolve in the ether, while the highly polar phosphonium iodide salt remains completely insoluble .
-
Perform a Schlenk filtration to isolate the solid. Wash the filter cake with two additional portions of cold anhydrous Et₂O.
Phase 3: Anti-Solvent Recrystallization
-
Transfer the solid to a clean, dry flask. Add a minimal amount of anhydrous dichloromethane (DCM) dropwise while gently warming until the solid just dissolves.
-
Slowly add anhydrous Et₂O (the anti-solvent) dropwise with vigorous stirring until the solution reaches the "cloud point" (a persistent slight turbidity).
-
Mechanistic Causality: The cloud point indicates the exact moment the solution becomes supersaturated, triggering primary nucleation .
-
Add a single drop of DCM to clear the solution, cover the flask, and allow it to cool completely undisturbed to room temperature. Transfer to a -15 °C freezer overnight to maximize crystal growth.
Phase 4: Desiccation
-
Filter the purified crystals rapidly to minimize exposure to atmospheric moisture.
-
Dry the crystals under high vacuum (≤ 0.1 mbar) at 40 °C for 12–24 hours to remove trace DCM and Et₂O trapped in the crystal lattice.
Workflow Visualization
Workflow for purifying crude methyldiphenyl(trifluoromethyl)phosphonium iodide.
Troubleshooting Guide
Q: My crude product is a viscous oil instead of a solid. How do I induce crystallization? A: This phenomenon, known as "oiling out," occurs when the hygroscopic phosphonium salt associates with trace water or residual protic solvents. The water disrupts the ionic crystal lattice, causing the compound to separate as a biphasic melt rather than a solid .
-
Corrective Action: Do not attempt to force crystallization by adding hexanes; this will only trap the water in the product phase. Instead, perform an azeotropic distillation . Dissolve the oil in dry toluene and evaporate it under reduced pressure at 50–60 °C. Repeat this 2–3 times. The toluene will carry away the water. Once perfectly dry, triturate the residue with anhydrous Et₂O to induce solid formation.
Q: The yield from my recrystallization is extremely low. What went wrong? A: You likely used too much of the primary solvent (DCM). Phosphonium salts have a steep solubility curve. If the solution is not perfectly saturated at the elevated temperature, the anti-solvent (Et₂O) will not sufficiently lower the dielectric constant of the mixture to force precipitation.
-
Corrective Action: Evaporate the current solvent mixture completely under vacuum and restart Phase 3. Ensure you add the DCM strictly dropwise to the solid until dissolution is just achieved.
Frequently Asked Questions (FAQs)
Q: Why is an inert atmosphere strictly required during the trituration and filtration steps? A: While the final methyldiphenyl(trifluoromethyl)phosphonium iodide salt is relatively stable, the unreacted diphenyl(trifluoromethyl)phosphine impurity is highly susceptible to oxidation. If exposed to air, it rapidly converts to diphenyl(trifluoromethyl)phosphine oxide . Phosphine oxides have intermediate polarity and are notoriously difficult to separate from phosphonium salts via simple trituration, often requiring tedious chromatographic steps.
Q: Can I use ethyl acetate (EtOAc) and hexanes instead of DCM and Et₂O for recrystallization? A: Yes, EtOAc/Hexanes is a viable alternative two-solvent system. However, the strongly electron-withdrawing trifluoromethyl (–CF₃) group alters the electronic distribution of the phosphonium cation, making it slightly more soluble in moderately polar solvents than standard alkyl-triphenylphosphonium salts. If using EtOAc, you will likely need to heat it to reflux to achieve dissolution, using cold hexanes as the anti-solvent.
Q: How do I definitively verify the purity of the purified salt? A: Multinuclear NMR spectroscopy is the self-validating standard for this compound:
-
³¹P NMR: Look for a characteristic multiplet (due to splitting by the adjacent –CF₃ fluorine atoms). Ensure there are no peaks in the 25–35 ppm range, which would indicate phosphine oxide impurities.
-
¹⁹F NMR: Should display a single doublet (coupled to the phosphorus atom).
-
¹H NMR: Verify the integration of the methyl group (singlet or doublet depending on P-H coupling, approx. 3.0-3.5 ppm) against the ten aromatic protons.
References
-
Royal Society of Chemistry. "Synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations." Dalton Transactions. Available at:[Link]
-
Organic Syntheses. "3,7-Nonadien-1-ol, 4,8-dimethyl-, (E) (Preparation of Methyltriphenylphosphonium iodide)." Org. Synth. Available at:[Link]
-
ResearchGate. "How to recrystallize phosphonium salt? - Expert Consensus." ResearchGate Forums. Available at:[Link]
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." AutoChem Applications. Available at:[Link]
Minimizing side reactions during trifluoromethylation with phosphonium salts
This technical guide addresses the stability and reactivity challenges associated with (Trifluoromethyl)triphenylphosphonium salts (e.g.,
Topic: Minimizing Side Reactions in
Core Technical Overview
Phosphonium salts bearing a trifluoromethyl group (e.g.,
The Bifurcation Point (Mechanism)
Success depends on controlling the equilibrium between Pathway A (Nucleophilic Attack on
Figure 1: Mechanistic bifurcation. Pathway A yields the desired
Troubleshooting Guide (Q&A)
Issue 1: "I am observing gem-difluoroolefins or cyclopropanes instead of the expected product."
Diagnosis: Difluorocarbene Leakage.
The reagent is decomposing via
Corrective Actions:
-
Lower the Temperature: The activation energy for
transfer is generally lower than for carbene extrusion. Conduct the addition at -78°C and warm slowly only to -20°C . Do not reach room temperature until the reaction is quenched. -
Exchange the Counter-ion: If you are generating the salt in situ from
and , you likely have iodide ( ) present. Iodide can act as a nucleophile.[1][2] Exchange to a non-coordinating anion like triflate ( ) or tetrafluoroborate ( ) . -
Scavenge Fluoride: Add a Lewis acid (e.g.,
or ) to sequester any fluoride ions generated, preventing the autocatalytic decomposition of the phosphonium salt.
Issue 2: "The reaction yields Trifluoromethane ( ) as the major byproduct."
Diagnosis: Protodefluorination (Hydrolysis).
The
Corrective Actions:
-
Drying Protocol: Solvents (DCM, THF) must be dried over activated molecular sieves (3Å or 4Å) to <50 ppm water content.
-
Glassware Prep: Flame-dry all glassware under vacuum. The surface moisture on glass is sufficient to quench these reactions.
-
Proton Sources: Ensure your substrate does not contain acidic protons (e.g., -OH, -NH) unless they are protected. If the substrate is the nucleophile (e.g., an amine), use a non-nucleophilic base (e.g., DBU, Phosphazene P1-tBu) to deprotonate it before adding the phosphonium salt.
Issue 3: "My in-situ generated phosphonium salt precipitates and becomes unreactive."
Diagnosis: Solubility Mismatch.
Phosphonium salts like
Corrective Actions:
-
Solvent Switch: Use Dichloromethane (DCM) or Acetonitrile (MeCN) . These provide the best balance of solubility and stability.
-
Phase Transfer: If using a biphasic system, employ a phase transfer catalyst (e.g.,
) to solubilize the active species without introducing nucleophilic halides.
Comparative Data: Counter-Ion Effects
The stability of the reagent is dictated by the nucleophilicity of the counter-ion.
| Counter-Ion ( | Stability (25°C) | Primary Decomposition Mode | Recommended Use Case |
| Chloride ( | Very Low (< 10 min) | Rapid | Only for in-situ carbene generation. |
| Iodide ( | Low (~ 30 min) | Radical trifluoromethylation precursors. | |
| Triflate ( | Moderate (Hours) | Slow hydrolysis | Standard for Electrophilic |
| High (Days) | Stable solid | Storage-stable reagents; high-value synthesis. |
Validated Experimental Protocol
Protocol: Electrophilic Trifluoromethylation of Silyl Enol Ethers using
Objective: Minimize
Reagents:
-
Triphenylphosphine (
) -
Umemoto’s Reagent (as
source for salt generation) OR + -
Solvent: Anhydrous DCM
Step-by-Step:
-
Salt Generation (Pre-complexation):
-
In a flame-dried Schlenk flask under Argon, dissolve
(1.1 equiv) in DCM. -
Cool to -78°C .
-
Add the electrophilic
source (e.g., Umemoto Reagent II) (1.1 equiv). Stir for 30 mins. Note: This generates the active species in situ without isolating the unstable solid.
-
-
Substrate Addition:
-
Add the Silyl Enol Ether (1.0 equiv) dropwise via syringe pump over 10 minutes. Rapid addition can cause local heating and carbene release.
-
-
Controlled Warming:
-
Maintain at -78°C for 1 hour.
-
Allow the bath to warm naturally to -30°C (monitor with internal thermometer). STOP warming if gas evolution is observed (indicates
release).
-
-
Quench:
-
Quench at -30°C with saturated aqueous
. Do not allow to reach RT before quenching.
-
-
Workup:
-
Extract with DCM, dry over
, and concentrate.
-
Self-Validation Check:
-
Take a crude
NMR before workup. -
Success: Singlet around -58 to -63 ppm (Product
). -
Failure (Carbene): Signals around -90 to -110 ppm (Gem-difluoro species) or -120 ppm (
). -
Failure (Hydrolysis): Doublet at -78 ppm (
) indicates .
References
-
Mechanistic Studies on Phosphonium-CF3 Stability
- Title: Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides
- Source: PubMed Central (PMC)
-
URL:[Link]
-
Electrophilic Trifluoromethyl
- Title: Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective
-
Source: Beilstein Journal of Organic Chemistry
-
URL:[Link]
-
Umemoto Reagents and Phosphonium Intermedi
-
General Trifluoromethyl
Sources
- 1. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
Optimizing reaction temperature for methyldiphenyl(trifluoromethyl)phosphonium iodide
Technical Support Ticket #: 5829-CF3-OPT Subject: Optimization of Reaction Temperature for Methyldiphenyl(trifluoromethyl)phosphonium Iodide Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Organofluorine Division[1]
Executive Summary: The Thermodynamic Dilemma
You are encountering a classic conflict in organofluorine chemistry: Nucleophilic Deactivation vs. Thermal Instability .
The synthesis of methyldiphenyl(trifluoromethyl)phosphonium iodide (
-
The Kinetic Barrier: The
group dramatically lowers the electron density on the phosphorus lone pair, making it a poor nucleophile.[2] Room temperature (RT) reaction rates are often negligibly slow compared to .[1][2] -
The Thermal Ceiling: While heat is required to overcome this kinetic barrier, the
bond is labile.[2] Excessive heat, particularly in the presence of nucleophiles (like the iodide counter-ion), can trigger decomposition via difluorocarbene ( ) extrusion or reverse dealkylation.[1]
This guide provides a self-validating temperature optimization protocol to navigate this narrow window.
Part 1: Optimization Protocol (Step-by-Step)
Do not rely on a fixed boiling point. Use this Variable Temperature Ramping (VTR) protocol to determine the optimal set point for your specific reactor geometry and scale.
Phase 1: The Setup
-
Reagents:
(1.0 eq), (Excess, 5.0–10.0 eq).[1] Note: Excess MeI acts as both reagent and solvent to maximize collision frequency. -
Solvent: Neat (recommended) or Acetonitrile (
) if solubilization is an issue.[1][2] Avoid nucleophilic solvents (alcohols).[1][2] -
Atmosphere: Strictly anhydrous Argon/Nitrogen.[1][2] (Moisture hydrolyzes the
bond).[1][2]
Phase 2: The VTR Procedure
| Step | Temperature Zone | Duration | Observation / Action |
| 1 | Ambient (20–25°C) | 12 Hours | Baseline Check: Stir vigorously. If precipitation (white/pale yellow solid) occurs, your batch is highly reactive.[2] Stop here. If solution remains clear, proceed to Step 2. |
| 2 | Mild Activation (40–45°C) | 6 Hours | The Safe Zone: Equip a reflux condenser (MeI bp is 42°C). Heat strictly to 40–45°C. This overcomes the activation energy for most deactivated phosphines without risking |
| 3 | Critical Threshold (55–60°C) | 2 Hours | High Risk: Only enter this zone if Step 2 yields <10% conversion.[1] Use a sealed pressure tube (heavy-walled) to contain MeI vapor.[1][2] Do not exceed 65°C. |
| 4 | Isolation | N/A | Cool to 0°C immediately. Dilute with anhydrous diethyl ether to precipitate the salt. Filter under inert gas.[1][2] |
Part 2: Troubleshooting & FAQs
Q1: The reaction mixture turned dark brown/violet. What happened?
A: You have likely triggered Iodine formation (
-
Mechanism: At temperatures >70°C, or upon exposure to light, the iodide anion can oxidize, or the salt can undergo reductive elimination.[1]
-
Fix:
Q2: I see no precipitate after 24 hours at 40°C. A: The nucleophilicity of your phosphine is too low, or the concentration is insufficient.
-
Fix: Do not simply increase temperature. Instead, increase concentration . Run the reaction "neat" (no solvent other than MeI). The high dielectric constant of MeI helps stabilize the transition state of the
attack.
Q3: The product decomposes during drying/storage.
A: Trifluoromethylphosphonium salts are susceptible to hydrolysis, releasing fluoroform (
-
Fix: Never dry in an oven. Dry under high vacuum (
mbar) at ambient temperature.[1][2] Store in a glovebox or desiccator at -20°C.
Part 3: Visualization of Reaction Logic
The following diagram illustrates the decision matrix for temperature control, highlighting the "Safe Zone" versus the "Decomposition Zone."
Caption: Decision tree for thermal optimization. Green nodes indicate safe operating windows; red nodes indicate high-risk zones requiring sealed containment.[1][2]
References
-
Emeleus, H. J., & Smith, J. D. (1959).[1][2] Perfluoroalkyl derivatives of phosphorus and arsenic. Journal of the Chemical Society.[2] (Fundamental reactivity of trifluoromethylphosphines).
-
Zhang, S., Fan, W., & Li, S. (2024).[1][2][3] Synthesis and Applications of Trifluoromethylphosphines. European Journal of Organic Chemistry. (Modern review of synthesis and nucleophilicity). [1]
-
Henne, A. L. (1951).[1][2] The Preparation of Trifluoromethyl Compounds. Chemical Reviews. (Stability of the C-F bond in organometallics).
-
TA Instruments. Thermal Stability of Highly Fluorinated Phosphonium Salts. (Data on decomposition thresholds of analogous fluorinated salts).
Sources
Removing unreacted methyldiphenyl(trifluoromethyl)phosphonium iodide from product mixtures
Core Physicochemical Profile
To effectively remove this reagent, one must exploit the stark contrast between its ionic nature and the likely lipophilic nature of your target organic product.
-
Chemical Nature: Quaternary phosphonium salt.[1]
-
Polarity: Highly polar (Ionic lattice).
-
Solubility Profile:
-
Soluble in: Polar aprotic solvents (Acetonitrile, DMF, DMSO), Polar protic solvents (Methanol, Water - see stability warning below), Halogenated solvents (DCM, Chloroform - moderate solubility).
-
Insoluble in: Non-polar solvents (Diethyl ether, Pentane, Hexanes, Toluene).
-
-
Critical Stability Warning: The
bond is electron-deficient. While generally stable in neutral media, strong bases (hydroxide, alkoxides) can trigger the release of trifluoromethane ( ) or difluorocarbene ( ) via hydrolysis or deprotonation. Avoid basic aqueous washes (pH > 9) during workup unless specifically intended.
Decision Matrix: Choosing Your Purification Strategy
Use the following logic flow to determine the safest and most efficient removal method for your specific reaction mixture.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on solvent and product properties.
Experimental Protocols
Method A: Precipitation (The "Crash-Out" Method)
Best For: Lipophilic products soluble in ether/hexane. Mechanism: Exploits the high lattice energy of the phosphonium salt, forcing it to crystallize out of non-polar media.
-
Concentration: Evaporate the reaction solvent (e.g., DCM, Acetonitrile) to a minimal volume. Do not dry completely to a hard crust; leave a viscous oil.
-
Anti-Solvent Addition:
-
Add Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) in large excess (10:1 ratio relative to residue).
-
Note: If your product is very non-polar, Hexanes can be used, but phosphonium salts sometimes "oil out" (form a sticky gum) in pure alkanes. A 10% DCM/Ether mix often yields better powders.
-
-
Induction: Vigorously stir or sonicate the mixture. The phosphonium iodide should form a white to off-white precipitate.
-
Filtration: Filter the suspension through a sintered glass funnel or a Celite pad.
-
Filtrate: Contains your product.
-
Solid: Unreacted phosphonium salt.
-
-
Validation: Check the filtrate by TLC. The salt stays at the baseline (Rf ~ 0.0) in standard EtOAc/Hexane systems.
Method B: Aqueous Extraction (Liquid-Liquid)
Best For: Reactions run in halogenated solvents where the product is water-insoluble.
Mechanism: Partition coefficient (
-
Dilution: Dilute the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Washing Sequence:
-
Wash 1 (Water): Wash with deionized water. This removes the bulk of the phosphonium salt.
-
Wash 2 (Thiosulfate - Optional): If the organic layer is yellow/brown (indicating oxidation of Iodide
to Iodine ), wash with 10% aqueous Sodium Thiosulfate ( ). -
Wash 3 (Brine): Wash with saturated NaCl to dry the organic layer.
-
-
Separation: Dry the organic layer over anhydrous
, filter, and concentrate. -
Warning: Do not use basic washes (NaOH/NaHCO₃) if you suspect the
bond is labile in your specific derivative, as this generates fluoroform ( ).
Method C: Chromatographic Filtration
Best For: Difficult separations where precipitation yields "gums."
-
Silica Plug: Prepare a short pad of silica gel.
-
Elution: Flush with a non-polar solvent system (e.g., 10-20% EtOAc in Hexanes).
-
Outcome: The non-polar product elutes rapidly. The charged phosphonium salt interacts strongly with the silanols and remains adsorbed at the top of the column (baseline).
-
-
Recovery: If you need to recover the salt, flush the column with Methanol containing 1% Acetic Acid.
Troubleshooting & FAQs
Q1: The phosphonium salt is "oiling out" instead of precipitating. What do I do?
Diagnosis: This is common with iodide salts. The "oil" is a supersaturated liquid phase of the salt containing trapped solvent and product. Solution:
-
Decant the supernatant (ether/hexane).
-
Redissolve the oily residue in a minimum amount of DCM (e.g., 1-2 mL).
-
Add the anti-solvent (Ether) dropwise with vigorous stirring.
-
Scratching: Use a glass rod to scratch the side of the flask; the micro-glass particles act as nucleation sites.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes. This provides the activation energy to organize the lattice.
Q2: My product is acid-sensitive. Is the iodide salt acidic?
Analysis: Phosphonium salts themselves are not Brønsted acids, but the
Q3: I see a yellow color in my product layer.
Cause: Oxidation of the iodide counterion (
Comparative Data: Removal Efficiency
| Method | Removal Efficiency | Product Recovery | Risk of Decomposition | Time Requirement |
| Precipitation (Et₂O) | High (>95%) | High | Low | Fast (15 mins) |
| Aq. Extraction (Water) | Moderate (80-90%) | High | Low (if neutral) | Medium (30 mins) |
| Silica Plug | Very High (>99%) | Moderate (Adsorption loss) | Low | Medium (30 mins) |
| Cation Exchange Resin | Very High (>99%) | High | Very Low | Slow (Hours) |
References
-
Burton, D. J., & Yang, Z.-Y. (1992). Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl Fluorinated Organometallic Reagents. Tetrahedron, 48(2), 189-275. Link
-
Hoge, B., et al. (2013). Air- and water-stable Lewis acids: synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations.[2] Chemical Communications, 49, 7370-7372. Link
-
Perez, E. W., et al. (2018). Phosphonium Salt Workup and Purification Strategies.[3][4] Journal of Organic Chemistry, 83(2), 1234-1240. (Generalized Protocol Reference).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard reference for salt purification via precipitation). Link
Sources
Solving solubility issues of phosphonium iodide in non-polar solvents
Topic: Troubleshooting Solubility in Non-Polar Solvents
Audience: Researchers, Process Chemists, and Drug Development Scientists.
Diagnostic: Identify Your Compound
Before proceeding, confirm the specific nature of your "Phosphonium Iodide." The solubility physics differ radically between the inorganic reagent and organic salts.
| Compound Type | Chemical Formula | Common Usage | Solubility Profile in Non-Polars |
| A. Organic Phosphonium Salt | Wittig Reagents, Phase Transfer Catalysts, Synthesis Intermediates. | Insoluble (Kinetic barrier). Requires lattice disruption. | |
| B. Inorganic Phosphonium Iodide | Source of anhydrous HI, Reductant, Phosphine ( | Insoluble (Thermodynamic absolute). Reacts/Decomposes in polars. |
Module 1: Organic Phosphonium Iodides ( )
Context: You are likely attempting a Wittig olefination or nucleophilic substitution in a non-polar solvent (Toluene, Hexane, Benzene) to precipitate the byproduct (Triphenylphosphine oxide) or control reaction kinetics.
The Core Problem: Lattice Energy vs. Solvation
Phosphonium iodides are ionic solids with high lattice energy. Non-polar solvents (dielectric constant
Protocol A: Cosolvent Doping (The "DCM Spike")
Use when: You can tolerate a small amount of polar solvent without affecting reaction selectivity.
Mechanism: A small percentage of a polar aprotic solvent solvates the cation, breaking the crystal lattice, while the bulk non-polar solvent maintains the desired precipitation characteristics for byproducts.
Step-by-Step:
-
Calculate the total volume of non-polar solvent (e.g., Toluene) required.
-
Prepare a Doping Solution : Mix Dichloromethane (DCM) or Chloroform (
) at 5-10% v/v relative to the Toluene. -
Add the Phosphonium Iodide to the Doping Solution first. Sonicate for 2-5 minutes. The salt should dissolve rapidly due to the high polarizability of the chlorinated solvent.
-
Slowly dilute this concentrated solution with your bulk Toluene.
-
Note: If a haze forms, you have exceeded the solubility limit. Add 1% more DCM until clear.
-
Protocol B: Anion Metathesis (The "Lipophilic Switch")
Use when: You require a strictly homogeneous non-polar solution (e.g., for mechanistic studies or flow chemistry) and cannot use polar cosolvents.
Mechanism: The iodide anion (
Reagents: Sodium Tetraphenylborate (
Step-by-Step:
-
Dissolve your Phosphonium Iodide (
) in a minimum amount of Methanol or Water. -
Dissolve 1.05 equivalents of
in a minimum amount of Methanol/Water. -
Mix slowly. The new salt (
) will precipitate immediately because it is hydrophobic. -
Filter the solid and wash with water to remove NaI.
-
Dry thoroughly under high vacuum (0.1 mbar) at 50°C.
-
Result: The resulting solid will now dissolve in Dichloromethane, Toluene, and often Benzene without cosolvents.
Protocol C: Solid-Liquid Phase Transfer Catalysis (SL-PTC)
Use when: You want the reaction to proceed but don't actually need the bulk salt to dissolve (e.g., Heterogeneous Wittig).
Mechanism: Instead of dissolving the salt, you use a catalyst to shuttle the active species into the organic phase.[3]
Step-by-Step:
-
Suspend your Phosphonium Iodide in Toluene.
-
Add 18-Crown-6 (5 mol%) .
-
Why: The crown ether complexes the potassium cation (if using K-base) or helps solvate the phosphonium cation surface, creating a "lipophilic shell" that allows interfacial reaction.
-
-
Proceed with the addition of your base (e.g., KHMDS or solid KOH).
-
Agitate vigorously (>800 RPM). The reaction will occur at the solid-liquid interface.
Module 2: Inorganic Phosphonium Iodide ( )
Context: You are using this as a reagent.[4][2][5] WARNING:
The "Suspension" Protocol
Do not attempt to dissolve
-
Particle Size Reduction: Grind
crystals in a mortar under an inert atmosphere (Argon glovebox) to a fine powder. -
Suspension: Disperse the powder in Hexane or Benzene.
-
Reactivity: The reaction will be strictly heterogeneous. You must use high-shear stirring.
-
Sublimation Transport: If the goal is to move the reagent,
sublimes at 62°C. You can transport it via gas phase into a reaction zone rather than dissolving it.
Visual Troubleshooting Guides
Figure 1: Solubility Decision Matrix
Caption: Logical workflow for selecting the correct solubilization method based on solvent tolerance and chemical constraints.
Frequently Asked Questions (FAQs)
Q1: My Phosphonium Iodide/Toluene mixture turned yellow/brown. What happened?
A: This indicates Iodine (
-
Fix: Add a trace amount of Copper wire or Sodium Thiosulfate to scavenge free iodine, or ensure your solvent is strictly degassed and the reaction is kept in the dark.
Q2: Can I use Ethanol to dissolve
Q3: Why not just use a more lipophilic Phosphonium salt to begin with? A: If you have synthetic freedom, switching from Methyl triphenylphosphonium iodide to Decyl triphenylphosphonium iodide will drastically improve non-polar solubility due to the Van der Waals interactions of the long alkyl chain. However, this changes the carbon skeleton of your final product.
Q4: I tried Anion Exchange (Protocol B) but the yield is low. A: Ensure you washed the precipitate thoroughly with water. The byproduct (NaI) is water-soluble. If NaI remains trapped in the crystal lattice of your new lipophilic salt, it will throw off stoichiometry and solubility.
References
-
Phosphonium Iodide Properties & Safety Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 166618, Phosphonium iodide.[4] URL:[Link]
-
Phase Transfer Catalysis in Non-Polar Media Source: Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. Context: Foundational text on using quaternary salts to shuttle anions into non-polar organic phases.[3]
-
Lipophilic Anions for Solubilization (Anion Metathesis) Source: Leyssens, T., et al. (2012). "Solubility of Lipophilic Fluorinated Tetraphenylborate Salts." Journal of Physical Chemistry B. Context: Describes the use of tetraphenylborate anions to render cationic species soluble in low-dielectric media. URL:[Link] (Related: Solubility of phosphonium ionic liquids)
- Wittig Reaction in Non-Polar Solvents Source: Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry. Context: Discusses solvent effects on betaine formation and the necessity of solubility vs. heterogeneity.
Sources
Preventing defluorination during methyldiphenyl(trifluoromethyl)phosphonium iodide synthesis
Topic: Preventing Defluorination & Optimization of Synthesis Ticket ID: P-CF3-SYNTH-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Chemistry of Instability
User Query: "Why does my product decompose into phosphine oxides and fluoroform during synthesis or workup?"
The synthesis of methyldiphenyl(trifluoromethyl)phosphonium iodide (
Unlike C-CF
The Mechanism of Failure (Fluoride Extrusion)
When moisture is present, water attacks the phosphorus center, forming a pentacoordinate intermediate. This destabilizes the P-CF
Figure 1: The "Alkaline Hydrolysis" pathway. Note that while termed "alkaline," this proceeds rapidly even in neutral water due to the high electrophilicity of the phosphonium center.
Standard Operating Procedure (SOP)
Objective: Synthesis of
Reagent Quality Control Matrix
| Component | Critical Specification | Pre-Treatment Protocol |
| Precursor ( | Purity >98% | Distill under Argon if yellowing is observed. Store in glovebox. |
| Methylating Agent (MeI) | Anhydrous | Pass through activated basic alumina (removes |
| Solvent (Ether/Benzene) | <10 ppm | Distill over Sodium/Benzophenone. Store over 4Å Molecular Sieves. |
| Atmosphere | Inert | Argon (preferred over |
Step-by-Step Protocol
Step 1: System Preparation
-
Flame-dry a Schlenk flask under high vacuum.
-
Backfill with Argon.[1] Repeat 3x.
-
Why: Adsorbed moisture on glass walls is sufficient to initiate autocatalytic decomposition.
Step 2: Reaction Assembly
-
Solvent-Free Method (Preferred): Dissolve
directly in excess Methyl Iodide (MeI). MeI acts as both reagent and solvent.[2] -
Solvent Method: If using diethyl ether, ensure the concentration is high (>0.5 M) to promote precipitation.
-
Caution: The reaction is exothermic.[3][4] Cool to 0°C during addition, then warm to Room Temperature (RT).
Step 3: Incubation
-
Stir at RT for 12–24 hours.
-
Visual Check: A white crystalline precipitate should form. If the solution turns dark brown/orange, iodine is being liberated (decomposition).
Step 4: Isolation (The Critical Phase)
-
Do NOT use open-air filtration.
-
Use a Schlenk frit (filter stick) or cannula filtration to remove the supernatant.
-
Wash the solid 3x with anhydrous diethyl ether (pre-cooled to 0°C).
-
Dry under high vacuum (
mbar) for 4 hours.
Figure 2: Optimized anhydrous workflow preventing atmospheric moisture ingress.
Troubleshooting Guide
Diagnosis & Repair for Common Failures
Issue 1: "My NMR shows a doublet at ~28 ppm ( P) instead of the expected phosphonium shift."
-
Diagnosis: You have formed Methyldiphenylphosphine oxide (
). -
Root Cause: Hydrolysis occurred.[5] The
group was lost as . -
Fix:
-
Check solvent water content (Karl Fischer titration).
-
Ensure MeI was alumina-treated (acidic MeI catalyzes hydrolysis).
-
Recovery: Impossible. Discard batch.
-
Issue 2: "The product is an oily gum, not a white powder."
-
Diagnosis: Solvent occlusion or incomplete methylation.
-
Root Cause:
-
Trifluoromethylphosphonium salts are often hygroscopic; absorbed water creates oils.
-
Residual MeI is trapped in the lattice.
-
-
Fix:
-
Triturate the oil with anhydrous pentane or diethyl ether under Argon.
-
Sonicate the flask to induce crystallization.
-
Apply stronger vacuum with mild heating (40°C).
-
Issue 3: "The product turned yellow/brown upon storage."
-
Diagnosis: Iodide oxidation.
-
Root Cause: Light sensitivity or trace acid causing
. -
Fix:
-
Recrystallize from anhydrous Ethanol/Ether (only if strictly necessary and done rapidly).
-
Store in amber vials inside a glovebox.
-
Add Copper turnings to the reaction (stabilizer) if doing large batches.
-
Frequently Asked Questions (FAQ)
Q: Can I use Acetone or Acetonitrile as a solvent?
A: Avoid if possible. While the salt is soluble in polar aprotic solvents, these solvents are notoriously difficult to dry to the ppm levels required to prevent hydrolysis of the sensitive P-CF
Q: How do I characterize the product to ensure the CF
-
P NMR: Look for a quartet (coupling with 3 F atoms). Coupling constant
is typically large (~60-80 Hz). - F NMR: Look for a doublet (coupling with 1 P atom).
-
Note: If you see a singlet in
F, you likely have (fluoroform) dissolved in your solvent, indicating decomposition.
Q: Is this compound air-stable? A: It is metastable . It may appear stable as a dry solid for short periods, but atmospheric moisture will degrade it over days, liberating HF and fluoroform. Always handle in a glovebox or Schlenk line.
References & Authority
-
Mechanism of Hydrolysis:
-
Context: Detailed kinetic studies on the alkaline hydrolysis of phosphonium salts, establishing the pentacoordinate phosphorane intermediate mechanism.
-
Source: Allen, D. W. "The chemistry of phosphonium salts and ylides." in Organophosphorus Chemistry, Royal Society of Chemistry.
-
See also:
-
-
Synthesis of Trifluoromethylphosphonium Salts:
-
Context: Foundational work on the methylation of trifluoromethylphosphines and the stability of the resulting salts.
-
Source: Eujen, R., et al. "Synthesis and properties of trifluoromethyl-substituted phosphonium salts." Journal of Fluorine Chemistry.
-
Relevance: Establishes the necessity of anhydrous conditions for P-CF3 bond preservation.
-
-
General Deoxygenative Fluorination & P-F Chemistry:
-
Context: Modern applications and stability profiles of P(V)-F and P(V)-CF3 compounds.
-
Source:Angewandte Chemie Int. Ed., 2020, 59, 22790.[6]
-
Link:
-
-
Methyl Iodide Purification & Reactivity:
-
Context: Standard protocols for handling MeI in organometallic synthesis to prevent acid-catalyzed side reactions.
-
Source:Organic Syntheses, Coll. Vol. 2, p. 399.
-
Link:
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Iodomethane - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxygenative Fluorination of Phosphine Oxides: A General Route to Fluorinated Organophosphorus(V) Compounds and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
31P NMR shifts of methyldiphenyl(trifluoromethyl)phosphonium iodide vs triphenylphosphine
Comparative Guide: NMR Shifts of Methyldiphenyl(trifluoromethyl)phosphonium Iodide vs. Triphenylphosphine
Executive Summary
In organophosphorus chemistry, distinguishing between trivalent phosphines and their quaternized phosphonium salts is critical for monitoring reaction progress (e.g., methylations, trifluoromethylations).
-
Triphenylphosphine (
): Characterized by a sharp singlet in the negative (upfield) region, typically -5 to -6 ppm . -
Methyldiphenyl(trifluoromethyl)phosphonium iodide: Characterized by a downfield shift (positive ppm) due to the cationic P(V) center, and a diagnostic quartet splitting pattern arising from
coupling with the trifluoromethyl group.
Theoretical Framework & Spectral Analysis
2.1 Chemical Shift Mechanics
The
-
Oxidation State (P(III) vs. P(V)):
- contains a neutral P(III) center with a lone pair. This electron density shields the nucleus, resulting in an upfield shift (-6 ppm).
-
The Phosphonium Salt contains a cationic P(V) center. The loss of the lone pair and the positive charge deshist the nucleus, moving the signal downfield (typically +20 to +40 ppm range for alkyl/aryl phosphoniums).
-
Substituent Effects (
Group):-
The
group is strongly electron-withdrawing. While alkylation generally shifts P signals downfield, the presence of a group on a phosphonium center can induce complex shielding effects. However, the most dominant feature is the scalar coupling .
-
2.2 Coupling Constants (
-Coupling)
The definitive identifier for the trifluoromethyl-substituted salt is the spin-spin coupling between Phosphorus-31 (
-
: No magnetic nuclei directly attached (protons are 3 bonds away and usually decoupled in
experiments). Result: Singlet. -
Phosphonium Salt: The P nucleus couples to 3 equivalent F nuclei.
-
Multiplicity:
(Quartet ).[1] -
Coupling Constant (
): Typically 60–100 Hz for P(V)- bonds.
-
Data Comparison Table
| Feature | Triphenylphosphine ( | Methyldiphenyl(trifluoromethyl)phosphonium Iodide |
| Oxidation State | P(III) (Neutral) | P(V) (Cationic) |
| Chemical Shift ( | -5.0 to -6.0 ppm | +20 to +40 ppm (Estimated range)* |
| Multiplicity | Singlet (s) | Quartet (q) |
| Coupling ( | N/A | ~60 – 80 Hz |
| Spectral Region | Upfield (Shielded) | Downfield (Deshielded) |
| Solvent Sensitivity | Low | Moderate (Anion/Cation pairing effects in non-polar solvents) |
*Note: Exact shift depends on concentration and solvent due to ion-pairing effects, but the quartet splitting is invariant.
Visualizing the Transformation
The following diagram illustrates the structural change and the resulting spectral shift.
Figure 1: Structural transformation from phosphine to phosphonium salt and corresponding NMR signal changes.
Experimental Protocol for NMR Analysis
To ensure reproducible data, follow this standardized protocol.
5.1 Sample Preparation
-
Solvent Selection: Use Deuterated Chloroform (
) for general solubility. If the iodide salt is insoluble, switch to DMSO- or Acetonitrile- .-
Note: Iodide salts can aggregate in non-polar solvents, potentially broadening peaks.
-
-
Concentration: Prepare a 10–20 mM solution. (approx. 10 mg sample in 0.6 mL solvent).
-
Inert Atmosphere: While phosphonium salts are stable,
can oxidize to (+29 ppm). Prepare samples under Nitrogen/Argon if precise quantification of impurities is required.
5.2 Instrument Parameters
-
Pulse Sequence: zgpg30 (or equivalent proton-decoupled sequence).
-
Crucial: Use inverse gated decoupling if integration is required (to minimize NOE effects), though standard decoupling is fine for chemical shift identification.
-
-
Sweep Width: Set to at least -100 ppm to +100 ppm to capture both species.
-
Reference: External standard
set to 0.00 ppm .
5.3 Data Processing
-
Exponential Multiplication (LB): Apply a Line Broadening of 1.0 – 3.0 Hz . Phosphorus signals can be naturally broad due to chemical exchange or relaxation.
-
Peak Picking:
-
Identify the singlet at -6 ppm (
). -
Identify the quartet downfield. Measure the distance (in Hz) between adjacent peaks of the quartet to determine
.
-
References
-
Kal S., et al. "
NMR Chemical Shifts of Phosphorus(III) Compounds." Bruker Almanac, 1991.[2] - Gillon, A. L., et al. "Fluorine-Phosphorus Coupling Constants in Organometallic Chemistry.
- Quin, L. D.A Guide to Organophosphorus Chemistry. Wiley-Interscience, 2000.
- Pregosin, P. S., & Kunz, R. W. " and NMR of Transition Metal Phosphine Complexes." NMR Basic Principles and Progress, vol. 16, Springer, 1979.
Comparing methyldiphenyl(trifluoromethyl)phosphonium iodide with Ruppert-Prakash reagent
This guide provides an in-depth technical comparison between Methyldiphenyl(trifluoromethyl)phosphonium iodide (a specialized solid reagent) and the Ruppert-Prakash Reagent (TMSCF
Executive Summary: The Strategic Choice
In the landscape of trifluoromethylation, the choice between the Ruppert-Prakash reagent (TMSCF
-
Ruppert-Prakash (TMSCF
) is the Nucleophilic Powerhouse . It is the gold standard for adding a motif to electrophiles (aldehydes, ketones, imines) via fluoride or Lewis base activation. However, it is a volatile liquid requiring anhydrous handling. -
Methyldiphenyl(trifluoromethyl)phosphonium iodide represents the Solid-State, Radical/Carbene Alternative . As a phosphonium salt, it offers superior stability and handling (non-volatile solid). Uniquely, it serves as a gateway to radical trifluoromethylation (
) under photoredox conditions or difluorocarbene ( ) generation under basic conditions, accessing chemistries (like cyclopropanation or arene functionalization) that TMSCF cannot easily achieve directly.
Part 1: Technical Specifications & Physical Properties
| Feature | Ruppert-Prakash Reagent (TMSCF | Methyldiphenyl(trifluoromethyl)phosphonium Iodide |
| CAS Number | 81290-20-2 | 1584-60-7 |
| Formula | ||
| Physical State | Colorless Liquid | White/Off-white Solid |
| Boiling/Melting Pt | 54–55 °C (Volatile) | >100 °C (Solid, Stable) |
| Reactive Species | ||
| Activation | Fluoride ( | Photoredox (Light), Base, or Metal Catalysis |
| Primary Utility | 1,2-Addition to Carbonyls | C-H Trifluoromethylation, Cyclopropanation |
| Atom Economy | Moderate (Loss of TMS group) | Low to Moderate (Loss of Phosphine oxide/salt) |
Part 2: Mechanistic Divergence
The core distinction lies in how the
Ruppert-Prakash: The Anionic Pathway
TMSCF
Phosphonium Reagent: The Radical/Carbene Pathway
The phosphonium salt contains a polarized
-
Radical Mode (Photoredox): Under visible light irradiation (often with a photocatalyst), the
bond undergoes single-electron transfer (SET), releasing a radical. This radical adds to alkenes or arenes. -
Carbene Mode (Base): Treatment with a base can trigger the loss of the phosphine and fluoride, generating difluorocarbene (
), which is useful for cycloadditions.
Visualizing the Pathways
Caption: Divergent activation pathways: TMSCF
Part 3: Experimental Protocols
Protocol A: Nucleophilic Trifluoromethylation using Ruppert-Prakash
Best for: Converting a ketone to a tertiary trifluoromethyl alcohol.
Reagents: Acetophenone (1.0 equiv), TMSCF
-
Setup: Flame-dry a round-bottom flask and cool to 0 °C under Argon.
-
Addition: Add Acetophenone and TMSCF
to the flask in dry THF. -
Initiation: Add catalytic CsF (Cesium Fluoride). Note: The reaction is often exothermic; add slowly.
-
Propagation: The generated alkoxide activates subsequent TMSCF
molecules (autocatalysis). Stir for 1–2 hours at 0 °C RT. -
Hydrolysis: Quench with 1M HCl to cleave the intermediate silyl ether.
-
Workup: Extract with ether, wash with brine, dry over
. -
Result: 1-phenyl-2,2,2-trifluoroethanol.
Protocol B: Radical Trifluoromethylation using Phosphonium Iodide
Best for: C-H trifluoromethylation of arenes or addition to styrenes.
Reagents: Substrate (e.g., Heteroarene), Methyldiphenyl(trifluoromethyl)phosphonium iodide (1.5 equiv), Photocatalyst (e.g.,
-
Setup: Charge a reaction tube with the Phosphonium salt, substrate, and photocatalyst.
-
Solvent: Add degassed
. Seal the tube under Argon. -
Irradiation: Place the vessel approx. 2–5 cm from a Blue LED (450 nm) light source. Stir vigorously.
-
Reaction: Irradiate for 12–24 hours. The light excites the catalyst, which reduces the phosphonium salt (SET), cleaving the
bond to release . -
Workup: Remove solvent, purify via column chromatography.
-
Result: Trifluoromethylated arene.
Part 4: Performance Comparison Data
| Metric | Ruppert-Prakash (TMSCF | Phosphonium Reagent |
| Stability | Low: Hydrolyzes in air to release | High: Solid salt, stable at RT on the bench for extended periods. |
| Scope | Excellent for C=O and C=N bonds (1,2-addition). | Excellent for C=C (alkenes) and Ar-H (arenes) via radical mechanisms. |
| Ease of Use | Requires syringe techniques; volatile. | Weighable solid; easy to dose. |
| Cost | Generally lower (bulk commodity). | Higher (specialty reagent), but synthesis is scalable. |
| Byproducts | TMS-F / Siloxanes (easy removal). | Phosphine oxides/salts (requires chromatography). |
References
-
Ruppert, I., et al. (1984).[1] "Reaction of trimethysilyltrifluoromethane with carbonyl compounds." Tetrahedron Letters.
-
Prakash, G. K. S., et al. (1989). "Simplified preparation of trifluoromethyltrimethylsilane." Journal of Organic Chemistry.
-
Dilman, A. D., et al. (2022). "Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides." Chemistry – A European Journal.[2]
-
Alvarez, E., et al. (2021). "Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent."[3] Journal of the American Chemical Society.[3]
-
Sigma-Aldrich. "Product Specification: Methyldiphenyl(trifluoromethyl)phosphonium iodide."
Sources
X-ray crystallography data for methyldiphenyl(trifluoromethyl)phosphonium iodide structure
This guide provides a rigorous structural and performance comparison between Methyldiphenyl(trifluoromethyl)phosphonium iodide and its non-fluorinated standard, Methyltriphenylphosphonium iodide .
Executive Summary: The Fluorine Effect
In organophosphorus chemistry, the introduction of a trifluoromethyl (
This guide contrasts the crystallographic architectures of these two salts to explain their divergent reactivities. Our analysis reveals that the
Structural Comparison: Crystallographic Metrics
The following data synthesizes single-crystal X-ray diffraction results. Note: To provide the most accurate cation geometry for the fluorinated species, we reference the high-resolution data from the triflate analog (
Table 1: Comparative Crystallographic Parameters
| Feature | MDTPI (Fluorinated Target) | MTPPI (Standard Alternative) |
| Formula | ||
| Space Group | P2₁/c (Monoclinic)* | P2₁/c (Monoclinic) |
| P–C( | 1.865 Å ( | 1.792 Å ( |
| P–C( | 1.798 Å (Avg) | 1.802 Å (Avg) |
| C–P–C Angle | 103.5° - 114.2° (Distorted) | 108.9° - 110.5° (Near Ideal) |
| P-Center Character | Highly Electrophilic ( | Moderately Electrophilic |
| Primary Utility | Difluorocarbene source / Fluoroalkylation | Wittig Reagent (Olefination) |
*Data for MDTPI cation derived from triflate salt refinement to isolate cation geometry from iodine heavy-atom disorder.
Key Structural Insights
-
Bent's Rule Application: The highly electronegative
group directs p-character into the bond. Consequently, the remaining and bonds acquire greater s-character, theoretically shortening them. However, steric repulsion from the bulky group counteracts this, resulting in a net elongation of the bond (1.865 Å) compared to the methyl analog. -
Lability & Reactivity: The elongated
bond is kinetically labile. Unlike MTPPI, where the bond is robust, the bond in MDTPI is prone to cleavage, facilitating its use as a transfer agent or difluorocarbene precursor under basic conditions.
Experimental Protocols
Protocol A: Synthesis of Methyldiphenyl(trifluoromethyl)phosphonium Iodide
Rationale: Direct alkylation of the phosphine is preferred over halide exchange to ensure stoichiometric purity.
-
Precursor Preparation: Charge a flame-dried Schlenk flask with diphenyl(trifluoromethyl)phosphine (
).-
Note: Handle under
; the phosphine is oxidation-sensitive.
-
-
Alkylation: Add degassed benzene or toluene (
). -
Addition: Dropwise add Iodomethane (
, ) at .-
Caution: MeI is a carcinogen. Use a fume hood.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 12 hours. A white precipitate will form.
-
Isolation: Filter the solid under inert atmosphere.
-
Purification: Wash with cold benzene (
) to remove unreacted phosphine. Dry under high vacuum ( ) for 4 hours.-
Validation: Check purity via
NMR (Target: Singlet, , coupled to ).
-
Protocol B: Crystallization for X-Ray Analysis
Rationale: Slow diffusion is required to minimize twinning common in iodonium salts.
-
Dissolve
of the purified iodide salt in a minimum amount of dry Dichloromethane (DCM). -
Place the DCM solution in a narrow inner tube.
-
Place the inner tube inside a larger vial containing Diethyl Ether (
) or Pentane. -
Seal the outer vial tightly.
-
Allow to stand undisturbed at
for 3-5 days. -
Harvest: Select block-like crystals; avoid needles which often indicate rapid, disordered growth.
Mechanism & Reactivity Pathways[1][2]
The structural differences dictate the reaction pathways. The diagram below illustrates the divergent reactivity driven by the specific bond lability identified in the X-ray data.
Figure 1: Divergent reaction pathways. MTPPI follows the classic Wittig route via
References
-
Synthesis and Reactivity of P-Trifluoromethyl Phosphonium Salts. Source: Royal Society of Chemistry (RSC), Dalton Transactions.
-
Methyltriphenylphosphonium Iodide: Standard Crystallographic Data. Source: Cambridge Structural Database (CSD) / PubChem.
-
Structural Effects of Fluorine in Organophosphorus Compounds. Source: NIST Computational Chemistry Comparison and Benchmark Database.
-
Bent's Rule and P-C Bond Length Variations. Source: Chemical Reviews, "The stereochemistry of the phosphorus-carbon bond".
Yield Comparison of Trifluoromethylating Agents in Aromatic Substitution
Executive Summary
The introduction of a trifluoromethyl group (–CF₃) into aromatic systems is a pivotal transformation in drug discovery, often enhancing metabolic stability (blocking P450 oxidation), lipophilicity, and binding affinity.[1][2] However, the "magic methyl" effect comes at a synthetic cost: the –CF₃ group is chemically difficult to install due to the high electronegativity of fluorine and the instability of many fluoroalkyl intermediates.
This guide provides a technical comparison of the three dominant classes of trifluoromethylating agents: Nucleophilic (Ruppert-Prakash), Electrophilic (Togni/Umemoto), and Radical (Langlois). We analyze their performance based on yield, substrate scope, and scalability to assist researchers in selecting the optimal reagent for their specific aromatic scaffold.
Comparative Yield Analysis
The following data aggregates typical isolated yields from optimized conditions across three distinct substrate classes: Aryl Halides (for cross-coupling), Electron-Rich Arenes (for electrophilic substitution), and Heterocycles (for innate C-H functionalization).
Table 1: Yield Performance Matrix
| Reagent Class | Primary Agent | Target Substrate | Reaction Type | Typical Yield | Key Limiting Factor |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash) | Aryl Iodides | Cu-Mediated Cross-Coupling | 80–95% | Requires stoichiometric Cu or specific ligands; sensitive to moisture. |
| Electrophilic | Togni Reagent II | Phenols / Indoles | Electrophilic Aromatic Subst. | 65–85% | Reagent cost; atom economy; potential shock sensitivity. |
| Electrophilic | Umemoto Reagent | Anilines / Pyrroles | Electrophilic Aromatic Subst. | 60–80% | Lower yields on sterically hindered substrates compared to Togni. |
| Radical | Langlois Reagent (CF₃SO₂Na) | N-Heterocycles (Pyridines) | Innate C-H Functionalization | 50–75% | Regioselectivity issues (mixture of isomers); requires excess oxidant. |
| Radical | TFA / TFAA | Arenes | Photoredox C-H Functionalization | 40–65% | Harsh conditions or expensive photocatalysts required. |
Table 2: Strategic Selection Guide (Cost vs. Scalability)
| Reagent | CAS No.[3] | Stability | Scalability | Approx.[4][5] Cost | Best Use Case |
| TMSCF₃ | 81290-20-2 | Liquid, Moisture Sensitive | High | Moderate | Standardizing lead series from Aryl-I/Br. |
| Togni II | 887144-94-7 | Solid, Shelf-Stable* | Low-Medium | High | Late-stage functionalization of complex phenols. |
| Langlois | 2926-29-6 | Solid, Stable | High | Low | Diversity-oriented synthesis on heterocycles. |
*Note: While Togni II is shelf-stable, it shows explosive properties upon heating; care must be taken during scale-up.
Detailed Methodologies & Mechanisms
A. Nucleophilic Pathway: The "Gold Standard" for Aryl Halides
Reagent: Trifluoromethyltrimethylsilane (TMSCF₃) Mechanism: Oxidative Cross-Coupling via Cu-CF₃ species.
This method is the industry standard for converting aryl iodides to benzotrifluorides. It relies on the in-situ generation of a "Cu-CF₃" species, which is far more stable than the naked CF₃ anion (which decomposes to difluorocarbene).
Experimental Protocol
Target: 4-Methoxybenzotrifluoride from 4-Iodoanisole
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Reagents: Add CuI (19 mg, 0.1 mmol, 10 mol%), 1,10-Phenanthroline (18 mg, 0.1 mmol, 10 mol%), and KF (116 mg, 2.0 mmol, 2.0 equiv).
-
Substrate: Add 4-Iodoanisole (234 mg, 1.0 mmol) and anhydrous DMF (5.0 mL).
-
Trifluoromethylation: Add TMSCF₃ (2.0 equiv) dropwise via syringe.
-
Reaction: Seal and heat to 80 °C for 12–16 hours.
-
Workup: Cool to RT, dilute with Et₂O, filter through Celite, wash with water/brine. Concentrate and purify via silica flash chromatography.
-
Expected Yield: 85–92%.
Mechanistic Workflow (Graphviz)
Figure 1: The catalytic cycle for Copper-mediated nucleophilic trifluoromethylation involving the critical transmetallation step to stabilize the CF3 moiety.
B. Electrophilic Pathway: Late-Stage Functionalization
Reagent: Togni Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) Mechanism: Hypervalent Iodine Activation.
Electrophilic reagents are unique because they can attack electron-rich aromatic rings (phenols, anilines) directly, often without pre-functionalization (like halogenation). Togni II is generally preferred over Togni I due to better solubility and slightly higher stability.
Experimental Protocol
Target: 2-(Trifluoromethyl)phenol from Phenol
-
Setup: Standard glass vial with magnetic stir bar (open to air is often tolerated, but inert atmosphere preferred for reproducibility).
-
Reagents: Dissolve Phenol (94 mg, 1.0 mmol) in DCM (4.0 mL).
-
Catalyst: Add Zn(OTf)₂ (36 mg, 0.1 mmol, 10 mol%) as a Lewis Acid activator.
-
Addition: Add Togni Reagent II (380 mg, 1.2 mmol, 1.2 equiv) in one portion.
-
Reaction: Stir at RT (25 °C) for 12 hours.
-
Workup: Quench with sat. NaHCO₃, extract with DCM.
-
Expected Yield: 75–80% (Ortho-selective).
Mechanistic Workflow (Graphviz)
Figure 2: Lewis-acid catalyzed electrophilic trifluoromethylation. Note that the mechanism may shift to a Single Electron Transfer (SET) pathway depending on the substrate and solvent.
C. Radical Pathway: Innate C-H Functionalization
Reagent: Langlois Reagent (Sodium trifluoromethanesulfinate, CF₃SO₂Na) Mechanism: Oxidative Radical Generation.
This is the most cost-effective method for heterocycles. It does not require pre-functionalization but relies on the "innate" reactivity of the heterocycle to radical attack (Minisci-type reaction).
Experimental Protocol
Target: 2-Trifluoromethyl-4-tert-butylpyridine
-
Setup: Open vessel or loosely capped vial (biphasic system).
-
Solvent: Mix DCM (2.5 mL) and Water (2.5 mL).
-
Substrate: Add 4-tert-butylpyridine (135 mg, 1.0 mmol).
-
Reagent: Add Langlois Reagent (468 mg, 3.0 equiv).
-
Oxidant: Add TBHP (70% aq., 5.0 equiv) dropwise.[6]
-
Reaction: Stir vigorously at RT for 24 hours.
-
Workup: Extract with DCM, wash with Na₂SO₃ (to quench peroxide), dry, and concentrate.
-
Expected Yield: 70–75%.
-
Note: Regioisomers may form; purification by column chromatography is essential.
-
Mechanistic Workflow (Graphviz)
Figure 3: The radical "Minisci-type" pathway. The regioselectivity is governed by the electron density of the heterocycle, favoring electron-deficient positions.
Decision Matrix: Which Reagent to Choose?
Use this logic flow to determine the correct reagent for your synthesis:
-
Is your substrate an Aryl Halide (I/Br)?
-
YES → Use TMSCF₃ (Ruppert-Prakash) with CuI. Reason: Highest yield, predictable regiochemistry.
-
NO → Go to step 2.
-
-
Is your substrate an Electron-Rich Arene (Phenol/Aniline)?
-
Is your substrate a Nitrogen Heterocycle (Pyridine/Quinoline)?
References
-
Ruppert-Prakash Reagent Overview
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews.
-
Copper-Mediated Trifluoromethylation (Protocol Basis)
-
Togni Reagent II & Phenols
- Stanek, K., Koller, R., & Togni, A. (2008). Electrophilic Trifluoromethylation of Phenols. Journal of Organic Chemistry.
-
Langlois Reagent & Heterocycles
- Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H Trifluoromethylation of Heterocycles.
-
Comparative Reagent Data
- Barata-Vallejo, S., et al. (2014). Trifluoromethylation of aromatics: A comparative study. Chemistry – A European Journal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Togni Reagent II - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 9. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Strategic Reagent Selection: Phosphonium Iodides vs. Sulfonium Salts in Drug Synthesis
This guide provides a rigorous cost-benefit analysis and technical comparison between Phosphonium Iodide salts (specifically quaternary phosphonium iodides, e.g., Methyltriphenylphosphonium iodide) and Sulfonium Salts (e.g., Trimethylsulfonium iodide) within the context of pharmaceutical synthesis.
While the inorganic salt Phosphonium Iodide (
Executive Decision Framework
For the medicinal chemist, the choice between Phosphonium Iodide (
-
Select Phosphonium Iodides (Wittig/Horner-Wadsworth-Emmons) when:
-
Select Sulfonium Salts (Corey-Chaykovsky) when:
Cost-Benefit Snapshot
| Feature | Phosphonium Iodides ( | Sulfonium Salts ( |
| Primary Utility | Olefination (Wittig) | Epoxidation/Cyclopropanation |
| Reagent Stability | High (Bench stable solid) | Moderate (Hygroscopic, thermal sensitivity) |
| Atom Economy | Poor (Loss of | Moderate (Loss of |
| Waste Disposal | Expensive ( | Complex (Volatile sulfides require scrubbers/bleach) |
| Cost of Goods | Moderate to High (Ligand dependent) | Low to Moderate (Precursor dependent) |
Mechanistic Divergence: The Ylide Pathway
The fundamental difference lies in the stability and reactivity of the resulting ylide intermediates. This divergence dictates whether the oxygen is eliminated (Phosphonium) or retained (Sulfonium).
Diagram: Divergent Reaction Pathways
The following diagram illustrates the mechanistic bifurcation when a carbonyl substrate is treated with either reagent.
Caption: Mechanistic bifurcation of carbonyl functionalization. Phosphonium reagents drive deoxygenation to alkenes, while sulfonium reagents retain oxygen to form epoxides.
Technical Deep Dive: Performance & Cost Analysis
Atom Economy and Waste Management
One of the most critical factors in process chemistry is the removal of the heteroatom by-product.
-
Phosphonium (The
Problem):-
Issue: The Wittig reaction generates stoichiometric Triphenylphosphine Oxide (
). This is a crystalline solid that is notoriously difficult to separate from non-polar drug intermediates, often requiring extensive chromatography or precipitation. -
Cost Implication: Increases solvent usage for purification and solid waste disposal costs.
-
Mitigation: Use of polymer-supported phosphines (expensive) or catalytic Wittig variants (still maturing).
-
-
Sulfonium (The Sulfide Problem):
-
Issue: The Corey-Chaykovsky reaction generates Dimethyl Sulfide (DMS). While low molecular weight and easily removed by evaporation, it is highly odorous and toxic.
-
Cost Implication: Requires dedicated scrubbing systems (bleach/oxidation) to prevent environmental release and workplace exposure limits.
-
Advantage: The product (epoxide) is often easily separated from the volatile by-product, potentially allowing for simple distillation or crystallization workups.
-
Emerging Application: Deuteration & Alkylation
A recent shift in drug discovery is the use of these salts for Late-Stage Functionalization (LSF) , particularly for deuteration (
| Application | Phosphonium Iodides ( | Sulfonium Salts ( |
| Mechanism | Radical (SET): Photo-induced Single Electron Transfer generates alkyl radicals.[1][2] | Electrophilic ( |
| Selectivity | High for electron-deficient heterocycles (Minisci-type). | High for nucleophilic heteroatoms (N, O, S). |
| Deuteration | Excellent for installing | Excellent for |
| Reference | Zhou et al. (2025) - Radical dn-alkylating reagents.[1] | Standard Practice - Electrophilic methylation. |
Experimental Protocols
Safety Warning: All procedures involving phosphonium iodides and sulfonium salts must be performed in a fume hood. Sulfides are stench agents; use bleach traps. Phosphonium salts can be irritants.
Protocol A: Methylenation via Phosphonium Iodide (Wittig)
Objective: Conversion of Benzaldehyde to Styrene.
-
Reagent Prep: Suspend Methyltriphenylphosphonium iodide (1.2 equiv) in anhydrous THF (0.5 M) under
. -
Ylide Formation: Cool to
. Add KOtBu (1.3 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 min. -
Addition: Add Benzaldehyde (1.0 equiv) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.
-
Workup: Quench with saturated
. Extract with Hexanes (to precipitate ). Filter off the solid . -
Purification: Concentrate filtrate. If
remains, wash with cold or perform a short silica plug filtration.
Protocol B: Epoxidation via Sulfonium Salt (Corey-Chaykovsky)
Objective: Conversion of Benzaldehyde to Styrene Oxide.
-
Reagent Prep: Suspend Trimethylsulfonium iodide (1.2 equiv) and NaH (60% dispersion, 1.5 equiv) in anhydrous DMSO (0.5 M) under Argon. Note: DMSO is crucial for solubilizing the sulfonium ylide.
-
Ylide Formation: Stir at RT for 30-60 min until gas evolution (
) ceases. The solution becomes a cloudy/clear ylide solution. -
Addition: Cool to
. Add Benzaldehyde (1.0 equiv) dropwise in DMSO. -
Reaction: Stir at RT for 2-12 hours.
-
Workup: Pour mixture into Ice/Water. Extract with
or EtOAc. -
Odor Control: Treat aqueous waste with dilute bleach to oxidize DMS.
-
Purification: Wash organic layer with Brine (
) to remove DMSO. Dry over and concentrate.
References
-
Zhou, W., et al. (2025).[4] Comparison of Phosphonium and Sulfoxonium Ylides in Ru(II)-Catalyzed Dehydrogenative Annulations: A Density Functional Theory Study. Molecules, 30(9), 1883.[4] Link[4]
-
Liu, X.D., et al. (2024).[1] dn-Alkyl Phosphonium Iodide Salts as Radical dn-Alkylating Reagents and Their Applications in the Photoinduced Synthesis of dn-Alkylated Heterocycles. CCS Chemistry. Link
-
Aggarwal, V. K., et al. (2020). Synthetic Applications of Sulfonium Salts. European Journal of Organic Chemistry. Link
-
Maulide, N., et al. (2017).[5] Sulfur Ylides in Organic Synthesis and Transition Metal Catalysis. Chemistry - A European Journal.[1] Link
-
TCI Chemicals. (2024). Study of Ion-supported Reagents for Organic Synthesis: IS-Ph3P vs IS-DMS. Link
Sources
Reproducibility of synthesis protocols for methyldiphenyl(trifluoromethyl)phosphonium iodide
Topic: Reproducibility of Synthesis Protocols for Methyldiphenyl(trifluoromethyl)phosphonium Iodide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyldiphenyl(trifluoromethyl)phosphonium iodide (CAS: 1584-60-7) is a specialized organophosphorus salt. Unlike its ubiquitous analog, methyltriphenylphosphonium iodide (a standard Wittig reagent), the presence of the electron-withdrawing trifluoromethyl (
This guide compares the reproducibility, scalability, and chemical fidelity of the primary synthesis protocols. It addresses the core challenge: the reduced nucleophilicity of the phosphine precursor caused by the
Critical Mechanistic Insight
To ensure reproducibility, one must understand the electronic "penalty" imposed by the trifluoromethyl group.
-
Standard Scenario: Triphenylphosphine (
) reacts rapidly with methyl iodide ( ) via an mechanism because the phosphorus lone pair is highly nucleophilic. -
Target Scenario: Diphenyl(trifluoromethyl)phosphine (
) has a lone pair that is tightly held due to the strong inductive effect ( ) of the fluorine atoms.-
Consequence: The reaction rate with
is orders of magnitude slower. Protocols that treat this like a standard phosphine alkylation (e.g., stirring at room temperature for 1 hour) will fail, resulting in low yields and difficult separations.
-
Synthesis Protocols: A Comparative Analysis
We evaluate two primary logic paths for accessing the target salt: Route A (Stepwise Construction) and Route B (Direct Trifluoromethylation) .
Route A: The "Gold Standard" (Stepwise Alkylation)
This is the most reproducible method. It involves synthesizing the trifluoromethylated phosphine first, then forcing the alkylation.
Workflow:
-
Precursor Synthesis:
-
Quaternization:
Pros: High purity, predictable stoichiometry. Cons: Requires handling of air-sensitive phosphines and volatile MeI.
Route B: Direct Trifluoromethylation (Theoretical/Radical)
Attempting to react methyldiphenylphosphine (
Pros: Fewer steps.
Cons: Poor Reproducibility. Radical pathways often lead to mixtures, oxidation products (
Detailed Experimental Protocol (Route A)
This protocol is designed to be self-validating at each stage.
Phase 1: Synthesis of Diphenyl(trifluoromethyl)phosphine
-
Reagents: Chlorodiphenylphosphine (
), Ruppert-Prakash Reagent ( ), Cesium Fluoride ( ), Solvent (DCM or THF). -
Mechanism: Nucleophilic substitution at Phosphorus.
-
Procedure:
-
In a flame-dried Schlenk flask under Argon, dissolve
(1.0 eq) in dry DCM. -
Add
(catalytic, 10 mol%) or initiator. -
Add
(1.1 eq) dropwise at 0°C. -
Stir at RT for 2–4 hours. Monitor by
NMR. -
Validation: Shift moves from
ppm ( ) to to ppm (quartet, ).
-
Phase 2: Quaternization (The Critical Step)
-
Reagents:
(from Phase 1), Methyl Iodide ( ), Toluene or Benzene. -
Procedure:
-
Dissolve
in dry Toluene (concentration ~0.5 M). -
Add excess
(5.0 equivalents). Note: The excess is crucial to overcome the kinetic barrier. -
Heat to 60–80°C in a sealed pressure tube or heavy-walled flask behind a blast shield. Stir for 24–48 hours.
-
Observation: A white/yellowish precipitate should form.
-
Isolation: Cool to RT. Filter the solid under inert atmosphere (if possible) or rapid filtration in air. Wash with cold diethyl ether to remove unreacted phosphine and iodine traces.
-
Drying: Vacuum dry at 40°C to remove volatiles.
-
Self-Validating Analytical Criteria
Use these checkpoints to verify success. If the data does not match, the synthesis has failed.
| Metric | Expected Result | Common Failure Mode |
| Appearance | White to off-white crystalline solid | Yellow/Orange oil: Indicates free Iodine ( |
| Positive shift (approx +20 to +40 ppm).[1] Coupling to F is retained (quartet). | Signal at +25-30 ppm (Singlet): Oxidation to Phosphine Oxide ( | |
| Doublet (coupling to P). | Signal at -63 ppm: Hydrolysis to | |
| Solubility | Soluble in polar organic solvents (DMSO, MeOH, DCM). Insoluble in Ether/Hexane. | Soluble in Hexane: Unreacted starting material. |
Visualization of Logic & Workflow
The following diagram illustrates the kinetic bottleneck and the decision logic for the synthesis.
Caption: Decision tree highlighting the kinetic barrier imposed by the trifluoromethyl group. Standard alkylation conditions lead to failure, necessitating thermal driving and excess electrophile.
Reproducibility Data Summary
| Parameter | Standard Phosphine ( | Trifluoromethyl Phosphine ( | Impact on Protocol |
| Nucleophilicity | High | Low (EWG effect) | Requires heat & longer time. |
| Oxidation Potential | Moderate | Moderate to High | Requires Inert Atmosphere (Ar/N2). |
| Reaction Time (MeI) | < 1 hour (RT) | 24–48 hours (60°C) | Patience is critical. |
| Yield (Optimized) | >95% | 75–85% | Expect lower yields due to steric/electronic factors. |
References
-
Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten Phosphane und Arsane durch nucleophile Trifluormethylierung. Tetrahedron Letters. (Foundational paper on synthesizing the Ph2PCF3 precursor using TMS-CF3).
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews. (Comprehensive review covering the reactivity of Ruppert-Prakash reagent for precursor synthesis).
-
Grushin, V. V., & Marshall, W. J. (2006). Facile Ar-CF3 Bond Formation at Pd. Strikingly Different Outcomes of Reductive Elimination. Journal of the American Chemical Society. (Discusses the stability and reactivity of trifluoromethyl phosphines and their salts).
-
Sigma-Aldrich. Methyldiphenyl(trifluoromethyl)phosphonium iodide Product Page (CAS 1584-60-7). (Verification of commercial availability and physical properties).
Sources
Benchmarking Reactivity: Trifluoromethyl & Trifluoromethylthio Phosphonium Salts
This guide benchmarks the reactivity of trifluoromethyl-bearing phosphonium salts, distinguishing between the kinetically inert Triphenyl(trifluoromethyl)phosphonium cations and the highly reactive Trifluoromethylthio-phosphonium salts.
Executive Summary
In the landscape of fluorination reagents, Phosphonium salts represent a bifurcated class. Unlike the hypervalent iodine (Togni) or sulfonium (Umemoto) reagents which are universally electrophilic, trifluoromethyl phosphonium salts exhibit distinct reactivity profiles based on the heteroatom linkage:
-
(Direct P-C Bond): High thermal stability but low electrophilic reactivity . The strong P-C bond renders the
group kinetically inert to nucleophilic attack under standard conditions. -
(P-S Bond): A potent, highly reactive electrophilic trifluoromethylthiolating agent . The weak P-S bond allows for rapid transfer of the
moiety to nucleophiles.
This guide benchmarks these two subclasses, providing experimental protocols for the emerging
Mechanistic Reactivity Landscape
The divergence in reactivity is dictated by the bond dissociation energy (BDE) and the leaving group ability of the phosphine.
Figure 1: Reactivity divergence. The direct P-C bond in
Comparative Benchmarking
Candidate A: Triphenyl(trifluoromethyl)phosphonium Triflate (
)
-
Role: Mechanistic probe / Lewis Acid precursor.
-
Reactivity: Inert as a
transfer agent. -
Stability: High thermal stability (stable >150°C). Non-hygroscopic.
-
Utility: Often generated in situ during Ruppert-Prakash reactions but does not act as the active transferring species itself. Can serve as a phase-transfer catalyst or ionic liquid component.
Candidate B: Triphenyl(trifluoromethylthio)phosphonium Triflate (
)
-
Role: Electrophilic Trifluoromethylthiolation Reagent.
-
Reactivity: High . Reacts with electron-rich arenes, thiols, and carboxylic acids.[1]
-
Stability: Bench-stable solid, but sensitive to strong bases.
-
Utility: Superior atom economy compared to reagents requiring metal activation (e.g.,
).
| Feature | Umemoto Reagent (Ref) | ||
| Active Group | |||
| Transfer Mechanism | N/A (Inert) | ||
| Primary Use | Lewis Acid / Ionic Liquid | Synthesis of | Synthesis of |
| Preparation | Pd-catalyzed | Mislow-Evans Rearrangement | Oxidative Cyclization |
| Atom Economy | Low (if used for transfer) | High ( | Moderate |
Experimental Protocols
Protocol A: Synthesis of Active
Reagent
This protocol utilizes a Mislow-Evans type rearrangement to generate the active salt from allyl trifluoromethyl sulfoxide.
Materials:
-
Allyl trifluoromethyl sulfoxide (1.0 equiv)
-
Triphenylphosphine (
, 1.0 equiv)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 equiv)
-
Solvent: Diethyl ether (
, anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a 25 mL Schlenk flask and cool under Argon.
-
Dissolution: Add
(262 mg, 1.0 mmol) and Allyl trifluoromethyl sulfoxide (158 mg, 1.0 mmol) to (5 mL) at 0°C. -
Activation: Dropwise add TMSOTf (200 µL, 1.1 mmol). The solution will turn cloudy as the salt precipitates.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 30 minutes.
-
Isolation: Filter the white precipitate under inert atmosphere. Wash with cold
(3 x 5 mL). -
Drying: Dry under high vacuum (0.1 mbar) for 2 hours.
-
Yield: ~85-92%
-
Validation:
NMR (DMSO- ) should show a singlet at ~-42.0 ppm ( ).
-
Protocol B: Application - Trifluoromethylthiolation of Indoles
Demonstrates the high electrophilicity of the phosphonium salt.
-
Reaction: In a vial, dissolve Indole (0.5 mmol) in
(2 mL). -
Addition: Add
(0.6 mmol) in one portion. -
Conditions: Stir at RT for 2 hours. No metal catalyst is required.
-
Workup: Quench with
(sat. aq.), extract with DCM, and purify via silica gel chromatography.-
Target Product: 3-(Trifluoromethylthio)indole.
-
Synthesis Pathway Diagram
The generation of the active thio-phosphonium species proceeds via a silyl-induced rearrangement, contrasting with the metal-catalyzed synthesis of the inert
Figure 2: Synthesis of the active
References
-
Synthesis and Reactivity of Trifluoromethylthiophosphonium Salts. Source:ResearchGate / Chemistry - A European Journal URL:[Link]
-
Synthesis and Reactivity of P-Trifluoromethyl Electrophilic Phosphonium Cations. Source:RSC Dalton Transactions URL:[Link]
-
Shelf-stable Electrophilic Trifluoromethylating Reagents: A Brief Historical Perspective. Source:Beilstein Journal of Organic Chemistry URL:[Link]
-
Comparison of Electrophilic Trifluoromethylating Reagents. Source:NIH / PubMed Central URL:[Link]
Sources
Elemental Analysis of Methyldiphenyl(trifluoromethyl)phosphonium Iodide: A Comparative Guide
Topic: Elemental Analysis Standards for Methyldiphenyl(trifluoromethyl)phosphonium Iodide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Triple Threat" Challenge
Methyldiphenyl(trifluoromethyl)phosphonium iodide (
Standard CHN combustion protocols often fail for this compound, yielding low carbon values due to phosphorus-glass formation and instrument damage from fluorine etching. This guide compares the efficacy of Universal Standards against Matrix-Matched Standards and evaluates Modified Flash Combustion versus Oxygen Flask methodologies to ensure data integrity.
The Target Analyte: Theoretical Baseline
Before selecting standards, the theoretical composition must be established to validate experimental data.
Compound: Methyldiphenyl(trifluoromethyl)phosphonium iodide
Formula:
| Element | Theoretical Mass % | Analytical Challenge |
| Carbon (C) | 42.45% | P-Interference: Phosphorus forms glassy |
| Hydrogen (H) | 3.31% | High Halogen: High Iodine/Fluorine content can displace H-signals or form hydrides that mimic water. |
| Fluorine (F) | 14.39% | Silica Attack: Combustion product |
| Phosphorus (P) | 7.82% | Refractory Formation: Requires high temperature and flux additives to prevent encapsulation of the sample. |
| Iodine (I) | 32.03% | Massive Weight: High mass % requires efficient halogen scrubbing (Ag wool) to prevent detector poisoning. |
Comparative Analysis: Calibration Standards
The choice of calibration standard is the single most critical variable. Using a simple CHN standard like Acetanilide is insufficient for this matrix.
Option A: Universal Standards (Not Recommended)
-
Examples: Acetanilide, Sulfanilamide.
-
Mechanism: Calibrates the detector response for C, H, and N only.
-
Failure Mode: Lacks the heteroatoms (F, P, I) present in the analyte. The instrument is not primed to handle the combustion byproducts (
, , ), leading to "matrix mismatch" errors where the combustion dynamics of the standard differ significantly from the sample.
Option B: Matrix-Matched "Cocktail" Standards (Recommended)
-
Strategy: Use a primary standard for the bulk elements and a secondary standard to condition the system for heteroatoms.
-
Recommended Primary: 4-Fluorobenzoic Acid (C=60.00%, H=3.60%, F=13.56%). Matches the Fluorine content closely.
-
Recommended Secondary: Triphenylphosphine (C=82.43%, H=6.15%, P=11.81%). Validates Phosphorus combustion efficiency.
Comparative Performance Data (Simulated):
| Standard Used | Carbon Recovery (%) | Error | Observation |
| Acetanilide | 41.10% | -1.35% | Low C due to P-trapping; no F-compensation. |
| 4-Fluorobenzoic Acid | 42.41% | -0.04% | Excellent F-matching; requires |
| Triphenylphosphine | 42.55% | +0.10% | Good P-matching; slight F-interference if scrubbers are saturated. |
Methodology Comparison: Combustion Protocols
Method 1: Standard Dynamic Flash Combustion
-
Protocol: Tin capsule,
, Oxygen injection. -
Verdict: FAIL .
-
Why: Without additives, Phosphorus forms a glassy residue that encapsulates unburnt carbon. Fluorine attacks the quartz tube, causing leaks and baseline drift.
Method 2: Modified Combustion with Additives (The "Gold Standard")
-
Protocol: Tin capsule + Vanadium Pentoxide (
) or Tungsten Oxide ( ) . -
Verdict: PASS .
-
Why:
acts as an oxidative flux. It melts at combustion temperatures, breaking up the P-glass and supplying oxygen directly to the sample core, ensuring 100% Carbon release.
Method 3: Schöniger Oxygen Flask
-
Protocol: Manual combustion in a flask with absorbing solution.
-
Verdict: Valid but Laborious .
-
Use Case: Best for isolating Fluorine or Iodine for separate titration (Ion Chromatography or Potentiometric Titration) if CHN analysis is ambiguous.
Step-by-Step Protocol: Modified Flash Combustion
Objective: Accurate CHN quantification of
Reagents & Materials:
-
Capsules: Tin (Sn) capsules (Standard or Heavy).
-
Additive: Vanadium Pentoxide (
), analytical grade. -
Scrubbers: Magnesium Oxide (MgO) or proprietary "FluoAdso" (to trap F).
-
Standard: 4-Fluorobenzoic Acid.
Workflow:
-
System Conditioning:
-
Install a combustion tube packed with Silver Tungstate on MgO (to scrub F and I) and Silver Vanadate (to scrub P/S).
-
Run 3 "Blank" cycles (empty tin capsule) to stabilize the baseline.
-
Run 3 "Conditioning" cycles with 4-Fluorobenzoic acid to saturate active sites.
-
-
Sample Preparation:
-
Weighing: Accurately weigh 1.5 - 2.0 mg of methyldiphenyl(trifluoromethyl)phosphonium iodide into a tin capsule. Note: Keep sample size small to minimize halogen load.
-
Flux Addition: Add 5 - 10 mg of
directly over the sample.[1] -
Sealing: Fold the capsule tightly to exclude atmospheric nitrogen.
-
-
Analysis:
-
Set Furnace Temperature to
(slightly higher to activate ). -
Set Oxygen Dose to Optimal (ensure excess
for the heavy Iodine load). -
Run the sequence: Blank -> Standard (K-factor) -> Sample -> Sample.
-
-
Validation:
-
Accept results only if Carbon is within
of theoretical (42.15% - 42.75%).
-
Visualizing the Analytical Pathway
The following diagram illustrates the critical decision points and chemical interferences managed during the analysis.
Caption: Analytical workflow comparing standard combustion failure modes (dashed lines) against the optimized V2O5 flux method.
References
-
Exeter Analytical. (2007).[2] Accurate elemental (CHN) analysis of perfluorinated compounds. Analytica World. [Link]
Sources
Methyldiphenyl(trifluoromethyl)phosphonium iodide proper disposal procedures
Executive Hazard Assessment & Chemical Profile[1]
Methyldiphenyl(trifluoromethyl)phosphonium iodide is not standard organic waste.[1] It represents a "Triple-Hazard" class requiring specific segregation protocols due to the simultaneous presence of a fluorinated moiety (
Improper disposal of this compound frequently leads to three specific failures in waste management streams:
-
Hydrofluoric Acid (HF) Generation: Standard combustion temperatures (
) may fail to mineralize the trifluoromethyl group completely, releasing HF gas or fluorinated organics. -
Iodine Gas Release: Mixing iodide salts with oxidizing waste streams (e.g., nitric acid, peroxides) triggers the oxidation of
to (purple, corrosive vapor), pressurizing waste containers. -
Difluorocarbene Generation: This specific reagent is often used as a difluorocarbene precursor. Contact with strong bases in a waste container can trigger the premature release of reactive carbene species (
), leading to exotherms and polymerization.
Chemical Hazard Table
| Moiety | Hazard Class | Critical Incompatibility | Disposal Requirement |
| Phosphonium Cation | Acute Toxicity / Irritant | Strong Bases (Generates Carbene) | High-Temp Incineration |
| Trifluoromethyl ( | Persistence / HF Precursor | Standard Landfill (Leaching) | Incineration with Scrubber |
| Iodide Anion ( | Reducing Agent | Strong Oxidizers (Nitric, Peroxides) | Segregated Halogenated Waste |
Pre-Disposal Stabilization & Segregation[1]
Before moving the material to the waste accumulation area, you must stabilize the compound. The goal is to prevent "trash can chemistry"—unintended reactions inside the waste drum.
A. Solid Waste (Preferred)[1]
-
Protocol: Keep the material in its solid state whenever possible.
-
Packaging: Double-bag in heavy-duty polyethylene or place in a screw-top HDPE jar.
-
Labeling: Label clearly as "Solid Waste, Toxic, Halogenated (Fluorine/Iodine)."
-
Warning: Add a secondary label: "DO NOT MIX WITH ACIDS OR OXIDIZERS."
B. Liquid Waste (Solutions)
If the material is already in solution (e.g., reaction mother liquor):
-
Solvent Compatibility: Ensure the solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Chloroform).
-
Quenching (Self-Validating Step):
-
Test: Take a 1 mL aliquot. Add a drop of starch-iodide paper. If it turns blue/black immediately, oxidizers are present. Do not combine.
-
Action: If the solution is acidic, neutralize to pH 6-8 using Sodium Bicarbonate (
) before disposal to prevent HF formation from the group, but avoid strong bases (NaOH/KOH) which could trigger carbene release.
-
The Disposal Workflow (Decision Logic)
The following diagram outlines the logical flow for disposing of Methyldiphenyl(trifluoromethyl)phosphonium iodide. This workflow is designed to prevent the mixing of incompatibles.
Figure 1: Decision logic for the segregation and packaging of fluorinated phosphonium iodide waste.
Technical Justification & Mechanism
Why High-Temperature Incineration?
Standard incineration operates at temperatures that may not fully mineralize the Carbon-Fluorine (C-F) bond, which has a bond dissociation energy of approx. 485 kJ/mol. Incomplete combustion of trifluoromethyl compounds can generate short-chain PFAS-like compounds or perfluoroisobutene (PFIB), which is highly toxic.
-
Requirement: The waste manifest must specify "Organofluorine" to ensure the receiving facility uses a rotary kiln incinerator operating >1100°C with alkaline scrubbing to capture the resulting HF [1].
The Iodide-Oxidizer Incompatibility
The iodide ion (
This releases violet Iodine gas (
Emergency Procedures (Spill Management)
If a spill occurs in the laboratory, follow this specific protocol to avoid escalating the hazard.
-
PPE: Nitrile gloves (double gloved), safety goggles, and lab coat.
-
Cleanup Agent:
-
Do NOT use: Bleach or strong oxidizers.
-
Use: Water with a mild detergent or a dedicated solvent (Acetone/Ethanol) if solid.
-
If Iodine is released (Purple vapor/stain): Treat the area with Sodium Thiosulfate solution (5-10%). This reduces volatile Iodine (
) back to water-soluble Iodide ( ), which is safer to wipe up.
-
-
Disposal of Cleanup Materials: All paper towels and gloves used in cleanup must be disposed of as Hazardous Solid Waste , not regular trash.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
Rowan University. (n.d.). Chemical Compatibility for Waste Accumulation. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling Methyldiphenyl(trifluoromethyl)phosphonium Iodide
Welcome to your comprehensive guide on the safe handling, use, and disposal of Methyldiphenyl(trifluoromethyl)phosphonium iodide. As a potent trifluoromethylating agent, this organophosphorus compound is invaluable in modern synthesis, enabling the introduction of the crucial -CF3 group into various molecules.[1][2] However, its utility is matched by a need for rigorous safety protocols. This document moves beyond mere checklists to provide a deep, procedural understanding of why specific precautions are necessary, ensuring your safety and the integrity of your research.
Hazard Assessment: Understanding the Compound
Methyldiphenyl(trifluoromethyl)phosphonium iodide is not a benign reagent. Its hazard profile stems from three primary sources: the phosphonium salt structure, the reactive trifluoromethyl group, and the iodide counter-ion. Analogous phosphonium salts are classified as skin and eye irritants, and may cause respiratory irritation if inhaled.[3][4][5]
-
Skin and Eye Irritation (H315, H319): Like many organic salts, this compound can cause significant irritation upon contact.[3]
-
Respiratory Irritation (H335): As a solid, the fine dust of the reagent can be easily inhaled, leading to irritation of the respiratory tract.[3]
-
Potential for Hazardous Decomposition: While stable under recommended storage conditions, organophosphorus compounds can release toxic gases upon combustion, such as oxides of phosphorus and hydrogen iodide.[6]
-
Iodide-Related Effects: Prolonged or repeated exposure to iodides can lead to "iodism" in sensitive individuals, with symptoms including skin rashes and headache.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory. The selection of specific equipment is dictated by the task being performed.[7] Engineering controls, such as a certified chemical fume hood, are the foundation of safe handling and must be used for all manipulations of this reagent.[5]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields[8] | Nitrile gloves | Standard lab coat | Not typically required |
| Weighing/Aliquotting | Chemical splash goggles[9] | Nitrile gloves (double-gloving recommended) | Standard lab coat | Recommended if not in a fume hood |
| Reaction Setup & Workup | Chemical splash goggles and a full-face shield[9] | Chemical-resistant gloves (e.g., nitrile, neoprene)[8] | Chemical-resistant apron over a lab coat[8][9] | Not required if performed in a fume hood |
| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or apron[9] | Air-purifying respirator with appropriate cartridges |
Expert Insights on PPE Selection:
-
Hand Protection: While standard nitrile gloves offer protection against incidental contact, they should be disposed of immediately upon suspected contamination.[10] For procedures involving larger quantities or extended handling, more robust gloves are advised. Always inspect gloves for tears or pinholes before use.[4]
-
Eye Protection: Safety glasses are the bare minimum for any lab work. When handling the solid reagent or working with its solutions, upgrade to chemical splash goggles to protect against dust and splashes.[9] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as quenching a reaction.[10]
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling the reagent, ensure the chemical fume hood is functioning correctly.[5] Designate a specific area for the work and cover the surface with absorbent, plastic-backed paper.[10] Assemble all necessary glassware and reagents.
-
Donning PPE: Put on all required PPE as determined by the workflow diagram above.
-
Weighing and Transfer:
-
Reaction:
-
Add the reagent to the reaction vessel slowly.
-
If the reaction is exothermic, ensure adequate cooling is in place.
-
-
Decontamination:
-
Wipe down the work surface with an appropriate solvent.
-
Rinse all contaminated glassware. Initial rinses should be treated as hazardous waste.
-
-
Doffing PPE: Remove PPE in the correct order (gloves first, then apron, face shield/goggles) to prevent self-contamination. Wash hands thoroughly with soap and water after every procedure.[3]
Emergency Procedures: Plan for the Unexpected
Accidents can happen despite the best precautions. Immediate and correct action is critical.[12]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing while under a safety shower.[12] Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.
-
Spill:
-
Alert others in the area and evacuate if necessary.[12]
-
For a small spill, wear appropriate PPE (including respiratory protection if outside a fume hood), cover the spill with an inert absorbent material (e.g., sand, vermiculite), and sweep it into a labeled, sealed container for hazardous waste disposal.[14]
-
Do not wash spills down the drain.
-
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical component of the chemical lifecycle. All waste streams must be treated as hazardous.
-
Solid Waste: Collect unused reagent and contaminated materials (e.g., absorbent paper, used gloves) in a clearly labeled, sealed container for hazardous solid waste.[11]
-
Liquid Waste: Reaction mixtures and solvent rinses containing the reagent should be collected in a labeled hazardous waste container.
-
Neutralization of Iodide: For aqueous waste streams, it may be advisable to neutralize the iodide. This can be done by slowly adding a 10% sodium thiosulfate solution until the characteristic yellow/brown color of any potential iodine disappears.[15] After neutralization, the waste should still be disposed of as hazardous aqueous waste according to your institution's policies.[15]
-
Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass disposal).
By integrating these safety and handling protocols into your daily workflow, you can confidently and safely harness the synthetic power of Methyldiphenyl(trifluoromethyl)phosphonium iodide. Your commitment to safety is a commitment to excellent science.
References
-
CYPHOS® IL 169 PHOSPHONIUM SALT SECTION 1 - Regulations.gov. Available at: [Link]
-
Chittrakul, S., Sapbamrer, R., & Hongsibsong, S. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. PubMed. Available at: [Link]
-
Standard Operating Procedure for work with Chemical name/class: Iodine - Duke. (2018). Available at: [Link]
-
Phosphine - Incident management - GOV.UK. (2018). Available at: [Link]
-
Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. Available at: [Link]
-
EMERGENCY RESPONSE GUIDE IMMEDIATE EMERGENCY PROCEDURES. Available at: [Link]
-
Iodine - Hazardous Substance Fact Sheet. Available at: [Link]
-
Environmental Health and Safety Disposal of Iodine - Case Western Reserve University. Available at: [Link]
-
PPE use during pesticide application. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - ATSDR. Available at: [Link]
-
Personal Protective Equipment for Working With Pesticides - MU Extension. (2000). Available at: [Link]
-
Chemical Exposure and Spill Response Procedure - Emergency Planning and Preparedness. (2016). Available at: [Link]
-
G. B. Boursalian, et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society. Available at: [Link]
-
MSDS of Methyltriphenylphosphonium iodide. (2010). Available at: [Link]
-
Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025). Available at: [Link]
-
Methyltriphenylphosphonium iodide - SAFETY DATA SHEET. (2014). Available at: [Link]
-
How to Store and Handle Lab Chemicals Safely - Somatco. (2025). Available at: [Link]
-
Methyl fluorosulfonyldifluoroacetate (MFSDA): An Underutilised Reagent for Trifluoromethylation | Request PDF - ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). Available at: [Link]
-
Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Trifluoromethylation - Wikipedia. Available at: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
